3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Description
The exact mass of the compound 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)3-11-2-1-4(10)5(11)12/h4H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVHINYORFLENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250382-97-8 | |
| Record name | 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS Number: 1250382-97-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifecta of Strategic Design in Medicinal Chemistry
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, identified by the CAS number 1250382-97-8, is a fascinating heterocyclic compound that embodies several key principles of modern medicinal chemistry.[1][2] Its structure, featuring a pyrrolidin-2-one core, a strategically placed amino group, and a trifluoroethyl substituent, suggests its potential as a versatile building block in the design of novel therapeutics. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in drug discovery due to its ability to explore three-dimensional chemical space, contributing to the stereochemistry and conformational rigidity of a molecule.[3] This can lead to enhanced binding affinity and selectivity for biological targets.
The trifluoroethyl group is a particularly noteworthy feature. The incorporation of fluorine into drug candidates is a widely employed strategy to modulate various physicochemical and pharmacological properties.[4] The trifluoromethyl group, and by extension the trifluoroethyl group, can enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic properties of the molecule. This often translates to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability.
This technical guide provides a comprehensive overview of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, including its chemical and physical properties, a plausible synthetic approach based on established methodologies for related compounds, a discussion of its potential applications in drug discovery, and an analysis of its key structural features.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1250382-97-8 | [2] |
| Molecular Formula | C₆H₉F₃N₂O | [1] |
| Molecular Weight | 182.14 g/mol | [1] |
| Purity | ≥95% (as commercially available) | [2] |
Synthetic Strategy: A Mechanistic Approach to Construction
A potential synthetic pathway is outlined below. This approach leverages the robust and well-documented chemistry of pyrrolidine ring formation and functionalization.
Caption: A plausible synthetic workflow for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Step-by-Step Methodological Considerations:
-
Formation of the Pyrrolidin-2-one Ring: A suitable starting material, such as a protected derivative of glutamic acid, can be employed. Intramolecular cyclization, often facilitated by dehydrating agents or by activating the carboxylic acid functionality, would yield the core pyrrolidin-2-one scaffold. The choice of protecting groups for the existing amine and carboxylic acid functionalities is critical to ensure compatibility with subsequent reaction conditions.
-
Introduction of the C3-Amino Functionality: The introduction of the amino group at the C3 position is a key transformation. This can be achieved through various methods, such as the electrophilic amination of an enolate intermediate derived from the pyrrolidin-2-one. Alternatively, a precursor with a suitable leaving group at the C3 position could undergo nucleophilic substitution with an amine equivalent, such as azide followed by reduction.
-
N-Alkylation with the Trifluoroethyl Group: The nitrogen atom of the pyrrolidin-2-one ring can be alkylated with a 2,2,2-trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl iodide or bromide) under basic conditions. The use of a strong, non-nucleophilic base is often preferred to avoid side reactions. The high reactivity of the trifluoroethylating agent is driven by the electron-withdrawing nature of the fluorine atoms.
-
Final Deprotection: The final step involves the removal of any protecting groups from the C3-amino group to yield the target compound, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. The choice of deprotection strategy will depend on the specific protecting group used in the earlier steps.
Spectroscopic Characterization: The Fingerprint of a Molecule
Although specific spectral data for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is not widely published, we can predict the key features that would be observed in its NMR, IR, and mass spectra based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring and the trifluoroethyl group. The methylene protons of the trifluoroethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The chemical shifts of the protons adjacent to the nitrogen and carbonyl groups would be downfield.
-
¹³C NMR: The carbon NMR spectrum would show signals for the six carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield chemical shift (around 170-180 ppm). The carbon of the trifluoroethyl group would be split into a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a triplet for the three equivalent fluorine atoms of the trifluoroethyl group due to coupling with the adjacent methylene protons.
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a strong absorption for the C=O stretch of the lactam (around 1680-1700 cm⁻¹), N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), and strong C-F stretching bands (in the region of 1000-1350 cm⁻¹).[8][9][10]
Mass Spectrometry (MS):
The mass spectrum would show the molecular ion peak (M+) at m/z 182.14. Fragmentation patterns would likely involve the loss of the trifluoroethyl group, the amino group, and cleavage of the pyrrolidine ring, providing further structural confirmation.
Applications in Drug Discovery: A Scaffold of Potential
The unique structural features of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.
Caption: Potential therapeutic areas for derivatives of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
-
Central Nervous System (CNS) Disorders: The pyrrolidinone scaffold is present in several CNS-active drugs. The introduction of the amino and trifluoroethyl groups can be used to fine-tune properties such as blood-brain barrier permeability and interaction with specific neurotransmitter receptors or enzymes.
-
Infectious Diseases: The pyrrolidine ring is a key component of some antibacterial and antiviral agents.[11] Derivatives of the title compound could be explored for their potential to inhibit essential microbial enzymes.
-
Oncology: The ability to introduce diverse substituents on the amino group allows for the generation of libraries of compounds that can be screened against various cancer targets, such as kinases and proteases. The trifluoroethyl group can enhance the potency and metabolic stability of these potential inhibitors.
-
Metabolic Diseases: The pyrrolidinone core can serve as a mimic of natural substrates for various enzymes involved in metabolic pathways. Derivatives could be designed as specific enzyme inhibitors for the treatment of diseases like diabetes.
Conclusion: A Building Block with a Bright Future
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a strategically designed molecule that combines the favorable properties of the pyrrolidine scaffold with the advantageous effects of fluorination. While detailed public data on its synthesis and applications are currently limited, its chemical structure strongly suggests its utility as a valuable intermediate in the discovery and development of new pharmaceuticals. The principles of medicinal chemistry that underpin its design—three-dimensional complexity, metabolic stability, and tunable functionality—make it a compound of significant interest for researchers aiming to create the next generation of therapeutic agents. Further exploration of its synthetic accessibility and biological activity is warranted and holds considerable promise for advancing drug discovery programs.
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ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Available from: [Link]
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A Technical Guide to the Physicochemical Characterization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: A Framework for Novel Drug Candidates
Abstract
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities (NCEs) is the bedrock upon which successful development programs are built. The physicochemical properties of a molecule are deterministic factors for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide presents a comprehensive framework for the systematic physicochemical evaluation of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one , a representative NCE featuring a trifluoroethylated lactam scaffold. While specific experimental data for this compound is not extensively published, this document serves as an in-depth, procedural whitepaper for researchers, outlining the critical experimental protocols and the underlying scientific rationale required to fully characterize such a molecule. We will detail authoritative, field-proven methodologies for determining structural integrity, solubility, lipophilicity, and ionization constants, providing a self-validating system for generating the high-quality data essential for drug development professionals.
Introduction: The Significance of the Trifluoroethylated Aminopyrrolidinone Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its substitution with an amino group at the 3-position introduces a key basic center, offering a handle for modulating solubility and target interactions. The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety present in the N-(2,2,2-trifluoroethyl) substituent, is a widely employed strategy in drug design.[2] This modification can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity by influencing its electronic properties and conformation.[2][3]
Given this structural complexity—a lactam, a basic amine, and a highly electronegative trifluoroethyl group—a thorough physicochemical characterization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is not merely procedural but predictive of its behavior in biological systems. This guide establishes the logical workflow for such a characterization.
Caption: Workflow for NCE Physicochemical Characterization.
Structural Confirmation and Purity Assessment
Before any physicochemical measurements are undertaken, the identity and purity of the test compound must be unequivocally established. This is a foundational, self-validating step; without a pure, verified sample, all subsequent data is unreliable.
2.1. Recommended Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure. The spectra should be consistent with the proposed structure of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement.
-
Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection should be developed to assess purity. Purity is typically reported as the peak area percentage of the main component. For drug discovery purposes, a purity of >95% is generally required.
Aqueous Solubility (S)
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[4][5] For an ionizable compound like our target molecule, solubility is highly dependent on pH. Therefore, it must be measured in relevant buffer systems.
3.1. Authoritative Protocol: Shake-Flask Method (OECD Guideline 105)
The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability.[6] It measures the equilibrium concentration of a compound in a saturated solution.
Experimental Protocol:
-
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 7.4).
-
Addition of Compound: Add an excess of solid 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one to a vial containing a known volume of each buffer. The presence of undissolved solid throughout the experiment is crucial.[6][7]
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.[7]
-
Quantification: Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the dissolved compound.[8]
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly.[6]
Causality and Insights:
-
Why Shake-Flask? This method directly measures the equilibrium state, providing the most thermodynamically relevant solubility value, which is critical for predicting in vivo dissolution.
-
Expected Outcome: Due to the basic amino group, the solubility of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is expected to be significantly higher at acidic pH (e.g., pH 2.0), where the amine is protonated and cationic, compared to neutral or basic pH.
Ionization Constant (pKa)
The pKa is the pH at which a compound is 50% ionized. For a molecule with a basic amine, the pKa dictates its charge state across the physiological pH range, profoundly impacting its absorption, membrane permeability, and receptor binding.
4.1. Authoritative Protocol: Potentiometric Titration
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.[9][10]
Experimental Protocol:
-
Solution Preparation: Accurately weigh and dissolve a sample of the compound in water, often with a cosolvent like methanol or DMSO if solubility is low.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) if measuring a basic pKa.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the flattest region of the sigmoid curve (the inflection point).[9] This can be precisely calculated using the Henderson-Hasselbalch equation.[10]
Causality and Insights:
-
Why Potentiometric Titration? It is a direct and robust method that provides a highly accurate pKa value.
-
Expected Outcome: The primary amino group at the C3 position is expected to be the main basic center. Its pKa value will likely be in the range of typical aliphatic amines (pKa 8-10), though this will be influenced by the electron-withdrawing effects of the adjacent lactam carbonyl and the N-trifluoroethyl group.
Caption: Relationship between pH, pKa, and Ionization State.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting membrane permeability and ADMET properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for all species at a specific pH.
5.1. Authoritative Protocol: Reversed-Phase HPLC (RP-HPLC)
While the shake-flask method using n-octanol and water is the traditional approach, RP-HPLC offers a faster, more efficient, and highly reproducible alternative for estimating LogP and LogD.[11][12][13] The method is based on the correlation between a compound's retention time on a hydrophobic C18 column and its known LogP value.[14]
Experimental Protocol:
-
Calibration: Select a set of 5-10 standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
Chromatography: Analyze the standard compounds and the test compound using an isocratic RP-HPLC method (e.g., on a C18 column with a methanol/water or acetonitrile/water mobile phase).
-
Calculate log k: Determine the retention factor (k) for each compound from its retention time (t_R) and the column dead time (t_0) using the formula: k = (t_R - t_0) / t_0. Calculate the logarithm of k (log k).
-
Correlation Plot: Plot the known LogP values of the standard compounds against their corresponding log k values. A linear regression of this plot generates a calibration curve.
-
Determine LogP: Interpolate the log k value of the test compound onto the calibration curve to determine its LogP.
-
LogD Measurement: To measure LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase is replaced with a buffer of the desired pH, and the same procedure is followed.
Causality and Insights:
-
Why RP-HPLC? It is a high-throughput method, requires very little compound, and is less sensitive to impurities than the shake-flask method.[13] The retention factor extrapolated to 100% aqueous mobile phase (log k_w) often shows the best correlation with LogP.[11][14]
-
Expected Outcome: The trifluoroethyl group will increase lipophilicity. However, at pH 7.4 (below the expected pKa), the amino group will be partially protonated, leading to a LogD₇.₄ value that is significantly lower than its LogP value. This pH-dependent lipophilicity is a critical characteristic for drug candidates.
Summary of Physicochemical Properties
All quantitative data should be consolidated into a clear, structured table for easy reference and comparison.
| Property | Method | Conditions | Predicted Value/Range | Significance |
| Molecular Formula | - | - | C₆H₉F₃N₂O | Identity |
| Molecular Weight | - | - | 182.15 g/mol | Stoichiometric Calculations |
| Purity | RP-HPLC | - | >95% | Data Integrity |
| Aqueous Solubility | Shake-Flask | pH 7.4, 25°C | Moderate to Low | Bioavailability, Formulation |
| pKa (basic) | Potentiometric Titration | 25°C, H₂O | 8.0 - 10.0 | Charge state, Absorption |
| LogP | RP-HPLC | C18, MeOH/H₂O | 0.5 - 1.5 | Intrinsic Lipophilicity, Permeability |
| LogD at pH 7.4 | RP-HPLC | C18, pH 7.4 Buffer | < LogP | Effective Lipophilicity, Distribution |
Conclusion
The systematic characterization outlined in this guide provides a robust and scientifically-grounded framework for determining the core physicochemical properties of novel compounds like 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. By employing these authoritative and self-validating protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to build a comprehensive profile of a drug candidate. This profile is indispensable for interpreting biological data, predicting in vivo performance, and making informed decisions throughout the drug discovery and development pipeline.
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- Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. (n.d.). PMC - NIH.
- Synthetic methods for compounds containing fluoro-lactam units. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (n.d.). PMC - NIH.
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv.
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synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
An In-depth Technical Guide to the Synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Introduction
The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. The introduction of fluorine, particularly the trifluoromethyl group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The pyrrolidin-2-one scaffold, a core structure in numerous biologically active compounds, when combined with a trifluoroethyl moiety and a chiral amino group, presents a valuable building block for novel therapeutics.
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. The strategy is designed for clarity, reproducibility, and scalability, addressing the common challenges associated with the synthesis of fluorinated nitrogen heterocycles. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights grounded in established chemical principles.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a modular approach. The synthesis is best approached by disconnecting the N1-trifluoroethyl bond, revealing a more accessible intermediate: a 3-aminopyrrolidin-2-one with a protected amine. This strategy allows for the late-stage introduction of the trifluoroethyl group, a common and effective tactic in fluorination chemistry.
The core precursor, a chiral 3-(protected-amino)pyrrolidin-2-one, can be derived from commercially available chiral starting materials, such as derivatives of glutamic acid. This ensures control over the stereochemistry at the C3 position, which is often critical for biological activity.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Pathway
Our proposed synthesis follows a three-step sequence:
-
Preparation of the Core Scaffold: Synthesis of (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one from a suitable chiral precursor. For the purposes of this guide, we will consider this intermediate as the starting point, as its synthesis from materials like L-glutamic acid is well-documented in the literature.
-
N-Trifluoroethylation: Alkylation of the pyrrolidinone nitrogen with 2,2,2-trifluoroethyl iodide.
-
Deprotection: Removal of the tert-Butoxycarbonyl (Boc) protecting group to yield the final primary amine.
Caption: Overall synthetic workflow.
Part 1: N-Alkylation of the Pyrrolidin-2-one Core
This crucial step introduces the trifluoroethyl group onto the lactam nitrogen. The choice of a strong, non-nucleophilic base is paramount to ensure complete deprotonation of the relatively acidic N-H bond of the lactam without competing side reactions.
Causality and Experimental Rationale
-
Base Selection: Sodium hydride (NaH) is an ideal choice. As an irreversible base, it quantitatively deprotonates the lactam to form the corresponding sodium salt. This resulting amide anion is a potent nucleophile, perfectly primed for the subsequent SN2 reaction. Weaker bases, such as carbonates or organic amines, are generally insufficient to deprotonate the lactam N-H effectively, leading to low or no conversion.
-
Reagent Selection: 2,2,2-Trifluoroethyl iodide is an excellent electrophile for this transformation.[1][2][3] The iodine atom is a superb leaving group, facilitating a rapid SN2 displacement. While other trifluoroethylating agents like the corresponding triflate or tosylate are also effective, the iodide is often more cost-effective and readily available.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is required. DMF is particularly effective at solvating the sodium cation of the intermediate amide salt, enhancing the nucleophilicity of the anion and promoting the reaction rate.
Detailed Experimental Protocol
Reaction: (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one + 2,2,2-Trifluoroethyl iodide → (S)-3-(tert-Butoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Washing: Wash the NaH with anhydrous hexane (3x) under an inert atmosphere to remove the mineral oil. Decant the hexane carefully via cannula.
-
Solvent Addition: Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 20-30 minutes. Maintain the temperature at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. Cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Alkylation: Add 2,2,2-trifluoroethyl iodide (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| (S)-3-(Boc-amino)pyrrolidin-2-one | 200.24 | 1.0 | 10 | 2.00 g |
| Sodium Hydride (60%) | 24.00 | 1.2 | 12 | 0.48 g |
| 2,2,2-Trifluoroethyl iodide[1][2] | 209.94 | 1.1 | 11 | 2.31 g (1.08 mL) |
| Anhydrous DMF | - | - | - | ~50 mL |
Table 1: Reagent quantities for the N-alkylation step.
Part 2: Deprotection to Yield the Final Amine
The final step involves the removal of the Boc protecting group to unmask the primary amine at the C3 position. This is a standard transformation typically achieved under acidic conditions.
Causality and Experimental Rationale
-
Reagent Selection: Trifluoroacetic acid (TFA) is highly effective for Boc deprotection. It is a strong acid that readily cleaves the acid-labile tert-butyl carbamate. The reaction is clean, and the byproducts (isobutylene and CO2) are volatile, simplifying the work-up procedure. An alternative is using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.
-
Solvent: Dichloromethane (DCM) is the solvent of choice as it is inert to the acidic conditions and effectively dissolves the starting material and intermediate carbocation.
-
Temperature: The reaction is typically performed at room temperature or 0 °C to prevent potential side reactions. The cleavage is usually rapid, often completing within 1-2 hours.
Detailed Experimental Protocol
Reaction: (S)-3-(tert-Butoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one → (S)-3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Dissolution: Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization & Extraction: Dissolve the residue in water and cool to 0 °C. Carefully adjust the pH to ~9-10 with a base (e.g., 2M NaOH or saturated NaHCO3). Extract the aqueous layer with DCM or ethyl acetate (3-4x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the final product. Further purification via chromatography or crystallization may be performed if necessary.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| (S)-3-(Boc-amino)-1-(CF3CH2)pyrrolidin-2-one | 282.26 | 1.0 | 5 | 1.41 g |
| Dichloromethane (DCM) | - | - | - | ~25 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | 10 | 50 | 5.70 g (3.8 mL) |
Table 2: Reagent quantities for the deprotection step.
Conclusion
This guide outlines a scientifically sound and practical synthetic route to 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. By employing a robust N-alkylation of a protected lactam followed by a standard deprotection, this valuable building block can be accessed in a controlled and efficient manner. The rationale provided for each step underscores the importance of deliberate reagent and condition selection, ensuring high yields and purity. This methodology provides a solid foundation for researchers and drug development professionals seeking to incorporate this unique fluorinated scaffold into their discovery programs.
References
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Li, J., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]
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Monge, A., et al. (1995). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: Synthesis, Properties, and Applications
Introduction: The Emergence of Fluorinated Pyrrolidones in Medicinal Chemistry
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1][2] Its non-planar, pseudo-rotational nature provides enhanced 3D coverage compared to flat aromatic rings, a desirable trait for improving biological activity and pharmacokinetic profiles.[1] When functionalized, the pyrrolidine moiety offers a versatile platform for developing novel therapeutics across a wide range of disease areas, including cancer, infectious diseases, and central nervous system disorders.[1][2]
The strategic incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, has become a powerful tool in modern drug design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The combination of the pyrrolidine scaffold with a trifluoroethyl moiety, as seen in 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, presents a compelling building block for the development of next-generation pharmaceuticals. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this promising compound, intended for researchers and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is essential for its application in drug discovery and development. The key properties are summarized in the table below.[4]
| Property | Value | Source |
| Molecular Formula | C6H9F3N2O | PubChem[4] |
| Molecular Weight | 182.14 g/mol | PubChem[4] |
| XLogP3-AA | -0.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Exact Mass | 182.066695 g/mol | PubChem[4] |
| Monoisotopic Mass | 182.066695 g/mol | PubChem[4] |
| Topological Polar Surface Area | 49.4 Ų | PubChem[4] |
| Heavy Atom Count | 12 | PubChem[4] |
| Formal Charge | 0 | PubChem[4] |
| Complexity | 215 | PubChem[4] |
Synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step process, beginning with the formation of the pyrrolidin-2-one ring, followed by the introduction of the trifluoroethyl group at the N1 position and subsequent amination at the C3 position.
Caption: Proposed synthetic pathway for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical representation based on established chemical transformations for similar molecules.[5][6]
Step 1: Synthesis of N-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Reaction Setup: To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Trifluoroethylating Agent: Stir the mixture at 0 °C for 30 minutes, then add 2,2,2-trifluoroethyl iodide (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Step 2: α-Bromination of N-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Reaction Setup: Dissolve N-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq) in carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction Progression: Reflux the mixture and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove succinimide. Concentrate the filtrate and purify the crude 3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one by column chromatography.
Step 3: Amination of 3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Method A: Direct Amination
-
Reaction Setup: Dissolve 3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq) in a solution of ammonia in methanol (7N).
-
Reaction Progression: Stir the mixture in a sealed pressure vessel at room temperature for 24-48 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to yield 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Method B: Azide Displacement and Reduction
-
Azide Formation: Dissolve the 3-bromo derivative (1.0 eq) in DMF and add sodium azide (1.5 eq). Heat the mixture to 60-80 °C and stir for 12 hours.
-
Work-up: Cool the reaction mixture, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.
-
Reduction: Dissolve the crude 3-azido-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the crude product by column chromatography to obtain the final compound.
Spectroscopic Characterization
While a complete set of experimental spectra for the title compound is not publicly available, data from closely related analogs and predictive tools provide a strong basis for its characterization.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, the methylene protons of the trifluoroethyl group, and the amine protons. The coupling of the methylene protons to the trifluoromethyl group will result in a quartet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the trifluoroethyl group. The carbon directly attached to the three fluorine atoms will appear as a quartet due to C-F coupling.[9] A supporting information document for a related compound shows a quartet for the CF3 carbon with a coupling constant (¹J(C,F)) of approximately 270 Hz.[7]
-
¹⁹F NMR: The fluorine NMR will exhibit a single signal, likely a triplet, due to coupling with the adjacent methylene protons.[7]
Mass Spectrometry (MS)
The predicted mass spectrum for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one shows a prominent [M+H]⁺ ion at m/z 183.07.[8] Electron ionization (EI) would likely lead to fragmentation, with potential losses of the amino group, the trifluoroethyl group, or parts of the pyrrolidinone ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ for the lactam carbonyl group.
-
C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹ due to the trifluoromethyl group.
Applications in Drug Discovery and Development
The unique structural features of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one make it a valuable building block in medicinal chemistry. The 3-aminopyrrolidinone core is a known pharmacophore in various biologically active molecules.
Potential as an Enzyme Inhibitor
Derivatives of 3-aminopyrrolidine have shown promise as inhibitors of various enzymes. For instance, they have been investigated as dual inhibitors of Abl and PI3K kinases, which are implicated in cancer.[10] The amino group at the 3-position can serve as a key interaction point with the active site of target enzymes, while the trifluoroethyl group can enhance binding affinity and improve pharmacokinetic properties. Additionally, pyrrolidine derivatives have been explored as inhibitors of α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes.[2]
Caption: Interaction model of the target compound with an enzyme active site.
Intermediate for Complex Molecule Synthesis
3-Amino-pyrrolidine derivatives are valuable intermediates in the synthesis of more complex pharmaceutical agents. For example, they are used in the production of certain cephalosporin antibiotics, where the pyrrolidine moiety is incorporated to enhance antibacterial activity.[4] The trifluoroethyl group in the title compound could further modulate the activity and pharmacokinetic profile of such antibiotics.
Conclusion and Future Perspectives
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one represents a promising and versatile building block for the design and synthesis of novel therapeutic agents. The convergence of the structurally rigid and functionally versatile pyrrolidinone core with the metabolically stabilizing and binding-enhancing trifluoroethyl group offers a powerful strategy for developing drug candidates with improved efficacy and pharmacokinetic properties. While further research is needed to fully elucidate its biological activities and optimize its synthesis, the foundational information presented in this guide provides a strong starting point for researchers in the field. Future work should focus on developing a scalable and stereoselective synthesis, followed by a thorough investigation of its pharmacological profile against a panel of relevant biological targets. The insights gained from such studies will undoubtedly pave the way for the incorporation of this valuable scaffold into future generations of innovative medicines.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
As novel chemical entities progress through the drug discovery pipeline, a thorough understanding of their material properties and associated handling requirements is paramount. This guide provides an in-depth technical overview of the safety and handling considerations for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a fluorinated pyrrolidinone derivative of increasing interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, namely trifluoroethylamines and aminopyrrolidines, to establish a robust framework for its safe utilization in a laboratory setting. The following sections will detail hazard identification, exposure control, emergency protocols, and proper storage and disposal, underpinned by the rationale for each recommendation.
Compound Profile and Structural Rationale for Precaution
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (C₆H₉F₃N₂O) is a heterocyclic compound featuring a pyrrolidinone core, a primary amine at the 3-position, and a trifluoroethyl substituent on the amide nitrogen.[1] The trifluoromethyl group is a well-known modulator of physicochemical and pharmacological properties, often enhancing metabolic stability and receptor binding affinity. However, this functional group also introduces specific safety considerations. The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the entire molecule.
Due to the absence of a dedicated Safety Data Sheet (SDS) for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, this guide is built upon a composite hazard assessment derived from related chemical classes:
-
Trifluoroethylamines: These compounds are often corrosive and can cause severe skin and eye damage.[2][3][4] They may also be flammable and their thermal decomposition can release hazardous substances like halogen acids.[2]
-
Aminopyrrolidines: The pyrrolidinone ring is a common motif in pharmaceuticals.[5] Depending on the substitution pattern, these compounds can exhibit a range of biological activities and toxicities.
Therefore, a cautious and well-informed approach is essential when handling this compound.
Hazard Identification and Analysis
Based on the analysis of structurally similar compounds, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one should be treated as a hazardous substance with the potential for the following:
| Hazard Class | Anticipated Severity | Rationale based on Analogous Compounds |
| Skin Corrosion/Irritation | Category 1B or 2: Causes severe skin burns and irritation. | Trifluoroethylamines are known to be corrosive.[2][3][4] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | Consistent with the hazards of trifluoroethylamines and other corrosive amines.[3][4][6] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | Vapors of related amines can be destructive to the upper respiratory tract.[7] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | Assumed based on general toxicity of functionalized heterocyclic compounds. |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | A potential route of exposure with systemic effects. |
| Flammability | Combustible Liquid | Trifluoroethylamine is classified as a flammable liquid.[2] |
GHS Pictograms (Anticipated):
-
Corrosion
-
Health Hazard
-
Exclamation Mark
Anticipated Signal Word: Danger
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact with the potentially corrosive and harmful substance. |
| Eye and Face Protection | Safety goggles and a face shield. | To protect against splashes that could cause severe eye damage. |
| Skin and Body Protection | A flame-retardant laboratory coat. Additional chemical-resistant apron and sleeves are recommended for larger quantities. | To protect skin from contact and to provide a barrier in case of spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as large-scale transfers or in the event of a spill. | To prevent inhalation of harmful vapors. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to mitigating risks.
Handling
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors or dust.
-
Grounding and Bonding: For transfers of larger quantities, containers should be bonded and grounded to prevent static discharge, which could be an ignition source.[2]
-
Inert Atmosphere: For long-term storage or for reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][6][8]
-
Controlled Access: Store in a locked cabinet or a designated area with restricted access.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[9] |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet.[8] In case of fire, hazardous decomposition products such as halogen acids may be formed.[2] |
Disposal Considerations
Waste disposal must be conducted in compliance with all federal, state, and local regulations.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Disposal Method: Dispose of the compound and any contaminated materials in an approved hazardous waste container. Do not dispose of down the drain.
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
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The Emerging Potential of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: A Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its versatile stereochemistry and favorable physicochemical properties.[1][2] This guide delves into the untapped potential of a specific, strategically substituted analog: 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one . We will dissect the rationale behind its design, positing its value as a core scaffold for developing novel therapeutics, particularly in the realm of metabolic diseases. By integrating insights from established pyrrolidine-based drugs and fluorination chemistry, this whitepaper provides a comprehensive roadmap for its synthesis, biological evaluation, and structure-activity relationship (SAR) exploration.
Introduction: The Strategic Importance of the Pyrrolidin-2-one Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, a status conferred by its prevalence in natural products and its ability to confer desirable properties such as aqueous solubility and three-dimensional complexity.[2][3] Its saturated, non-planar nature allows for a thorough exploration of pharmacophore space, a critical advantage over flat, aromatic systems.[1] When incorporated as a pyrrolidin-2-one (a γ-lactam), the scaffold's utility is further enhanced, providing a rigid backbone that can precisely orient functional groups for optimal target engagement.
The specific focus of this guide, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one , is not merely an arbitrary structure but a convergence of three key medicinal chemistry principles:
-
The Pyrrolidin-2-one Core: Provides a robust and synthetically tractable foundation.
-
The 3-Amino Group: Acts as a crucial vector for chemical modification and a key hydrogen-bonding element for interacting with biological targets.
-
The 1-(2,2,2-trifluoroethyl) Group: A strategic modification designed to enhance metabolic stability and modulate electronic properties, thereby improving the drug-like potential of the entire molecule.
This guide will illuminate the synergistic interplay of these components and outline a clear, actionable path for leveraging this scaffold in modern drug discovery programs.
Medicinal Chemistry Rationale: Deconstructing the Scaffold
The therapeutic potential of this scaffold can be understood by examining the contribution of each component.
The 3-Amino Group: A Handle for Potency and Selectivity
The amino group at the C3 position is a versatile functional handle. It can act as a hydrogen bond donor, crucial for anchoring the molecule within a target's active site. More importantly, it serves as a primary point for derivatization, allowing for the systematic exploration of the surrounding chemical space to optimize potency and selectivity. This approach has been successfully used in developing potent inhibitors for various targets, including kinases and proteases.[4][5]
The 1-(2,2,2-trifluoroethyl) Substituent: Engineering Pharmacokinetics
Fluorination is a powerful tool in drug design. The introduction of a trifluoroethyl group at the N1 position of the pyrrolidin-2-one ring is a deliberate strategy to overcome common pharmacokinetic challenges.
-
Metabolic Stability: The electron-withdrawing nature of the CF₃ group shields the adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase the compound's half-life and oral bioavailability.
-
Binding Affinity: The trifluoromethyl group can alter the basicity of the lactam nitrogen and engage in unique, non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) within a protein binding pocket, potentially enhancing binding affinity.
-
Lipophilicity and Permeability: This group increases lipophilicity, which can be fine-tuned to optimize cell membrane permeability and achieve a balance between solubility and absorption.
Therapeutic Hypothesis: A Prime Candidate for Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The pyrrolidine scaffold is a well-established pharmacophore for inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a major drug target for type 2 diabetes.[6][7] Many approved DPP-4 inhibitors, known as "gliptins," feature a cyanopyrrolidine moiety that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site.[8]
We hypothesize that the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one scaffold is an excellent starting point for developing novel, non-covalent DPP-4 inhibitors. The 3-amino group can be derivatized to mimic the side chains of natural peptide substrates, while the trifluoroethyl-pyrrolidinone core occupies the S1 and S2 pockets of the enzyme, establishing critical binding interactions.
Caption: Proposed binding mode of the scaffold within the DPP-4 active site.
Synthetic Strategies and Protocols
A key advantage of this scaffold is its amenability to robust and scalable synthesis. The following section outlines a proposed synthetic workflow and a detailed protocol for subsequent analog generation.
Proposed Synthesis of the Core Scaffold
A logical and efficient route to the core scaffold can be designed starting from commercially available precursors. This multi-step synthesis prioritizes high yields and purification efficiency.
Caption: A streamlined synthetic pathway to the target scaffold.
Protocol: Derivatization of the 3-Amino Group via Acylation
This protocol describes a general method for creating an amide library from the core scaffold, a crucial step for SAR studies.
Objective: To synthesize a diverse set of N-acyl derivatives of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one for biological screening.
Materials:
-
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride salt (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride salt (1.0 eq) and the carboxylic acid (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Amide Coupling: Add HATU (1.2 eq) to the solution. Then, add DIPEA (3.0 eq) dropwise while stirring at room temperature. The addition of DIPEA neutralizes the hydrochloride salt and facilitates the coupling reaction.
-
Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Causality and Justification:
-
HATU/DIPEA: This coupling system is chosen for its high efficiency, low rate of racemization (if chiral centers are present), and broad substrate scope. HATU is a superior activating agent for carboxylic acids, while DIPEA is a non-nucleophilic base that minimizes side reactions.
-
Aqueous Workup: The specific sequence of washes is critical for removing the DMF solvent and the coupling reagents/byproducts, ensuring a cleaner crude product for purification.
Biological Evaluation: A Validated Screening Cascade
To validate the therapeutic hypothesis, a structured screening cascade is essential. This workflow ensures that resources are focused on the most promising compounds.
Caption: A tiered approach to identify lead candidates efficiently.
Protocol: In Vitro DPP-4 Inhibition Assay
This fluorometric assay is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Objective: To quantify the inhibitory potency of synthesized analogs against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
384-well black, flat-bottom microplates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well plates to create a dose-response curve (typically 10 points).
-
Enzyme Addition: Add a solution of human recombinant DPP-4 in assay buffer to all wells except the "no enzyme" controls. Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorometric reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes. The rate of increase in fluorescence is directly proportional to the enzyme activity.
-
Data Analysis:
-
For each concentration, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the positive control (DMSO only, 100% activity) and the negative control (a known potent inhibitor, 0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System:
-
Z'-factor: The quality of the assay is monitored by calculating the Z'-factor using the high (DMSO) and low (positive control inhibitor) signals. A Z' > 0.5 indicates a robust and reliable assay.
-
IC₅₀ of Control: The IC₅₀ of the standard inhibitor (Sitagliptin) must fall within a predefined range for the assay run to be considered valid.
Predictive Structure-Activity Relationships (SAR)
Based on extensive research into DPP-4 inhibitors, we can predict how modifications to the 3-amino group will impact activity.[8][9] The goal is to identify substituents that can form favorable interactions within the S2 pocket of the enzyme.
Table 1: Predicted SAR for Modifications at the 3-Amino Position
| Modification Type | Rationale | Predicted Impact on Potency |
| Small Alkyl Amides (e.g., Acetyl) | Probes for basic steric fit. | Low to moderate. |
| Aromatic/Heteroaromatic Amides | Can form π-stacking or H-bond interactions with key residues (e.g., Tyr662). | Moderate to high. Introduction of polar groups (e.g., pyridine) may enhance potency. |
| Substituted Benzylamines | Allows exploration of deeper pockets and introduces additional vectors for modification. | Potentially high, depending on substitution pattern. |
| Sulfonamides | Introduces a strong hydrogen bond acceptor group. | Moderate to high. |
Future Directions and Conclusion
The 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one scaffold represents a compelling starting point for the discovery of novel therapeutics. While this guide has focused on its potential as a DPP-4 inhibitor for type 2 diabetes, its inherent properties make it attractive for other therapeutic areas. The pyrrolidine-2-one core is found in drugs targeting the central nervous system, and its derivatives have shown promise as antibacterial and anti-inflammatory agents.[10][11]
Future work should focus on the empirical validation of the proposed synthetic routes and screening cascades. A systematic exploration of the SAR, guided by computational modeling and X-ray crystallography of inhibitor-enzyme complexes, will be critical to unlocking the full potential of this scaffold. The strategic combination of a versatile chemical handle, a rigid core, and a pharmacokinetic-enhancing element provides a powerful platform for developing safe, effective, and differentiated medicines.
References
- Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. PubMed.
- Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors. PubMed.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. PubMed.
- 11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.
- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.
- Pyrrolidine Deriv
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
- 3-Amino-Substituted Analogues of Fusidic Acid as Membrane-Active Antibacterial Compounds. MDPI.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
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- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
The Strategic Integration of a Trifluoroethyl Moiety into a 3-Amino-pyrrolidin-2-one Scaffold: A Technical Guide to Potential Research Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical guide on the potential research applications of the novel chemical entity, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one . As a Senior Application Scientist, the following guide moves beyond a simple recitation of facts to provide a synthesized analysis of the compound's potential, grounded in established principles of medicinal chemistry and supported by analogous structures and reaction mechanisms. We will explore its synthetic feasibility, the strategic implications of its unique structural features, and delineate promising avenues for investigation in drug discovery.
Executive Summary: A Molecule of Convergent Potential
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a fascinating, yet underexplored, chemical scaffold that marries three key pharmacophoric elements: a chiral 3-aminopyrrolidin-2-one core, a bio-active lactam ring, and a metabolically robust N-trifluoroethyl group. The convergence of these features suggests a rich potential for this molecule to serve as a versatile building block or a lead compound in several therapeutic areas. The strategic incorporation of the trifluoroethyl group is anticipated to significantly enhance the drug-like properties of the 3-aminopyrrolidin-2-one core, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Predictions
The introduction of the trifluoroethyl group is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1] Here's a summary of the anticipated impact on our target molecule:
| Property | Predicted Impact of N-Trifluoroethyl Group | Rationale |
| Lipophilicity | Increased | The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and cell penetration.[2] |
| Metabolic Stability | Enhanced | The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] |
| Bioavailability | Potentially Improved | Increased lipophilicity and metabolic stability are key factors that often lead to improved oral bioavailability. |
| Binding Affinity | Modulation | The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the lactam nitrogen, potentially influencing interactions with biological targets. |
| Acidity/Basicity | Decreased Basicity of Lactam Nitrogen | The inductive effect of the trifluoroethyl group will decrease the electron density on the lactam nitrogen, reducing its basicity. |
Proposed Synthetic Strategy
While a direct synthesis for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is not yet reported in the literature, a plausible and efficient multi-step synthesis can be devised from readily available starting materials. The proposed strategy involves the initial formation of the 3-amino-pyrrolidin-2-one core, followed by N-alkylation.
Caption: Proposed two-part synthetic workflow for the target molecule.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of (S)-3-Aminopyrrolidin-2-one
This procedure is adapted from established methods for the conversion of glutamic acid to pyrrolidinone derivatives.[3][4]
-
Cyclization to Pyroglutamic Acid:
-
To a round-bottom flask, add L-glutamic acid.
-
Heat the flask in an oil bath at 180-200 °C under a nitrogen atmosphere.
-
Water will be evolved, and the solid will melt and then re-solidify.
-
Continue heating for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the flask to room temperature. The resulting solid is crude pyroglutamic acid, which can be used in the next step without further purification, or can be recrystallized from water.
-
-
Conversion to 3-Aminopyrrolidin-2-one (via Hofmann or Curtius Rearrangement):
-
Hofmann Rearrangement:
-
Dissolve pyroglutamic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a solution of bromine in sodium hydroxide (sodium hypobromite).
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
The reaction progress should be monitored by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-pyrrolidin-2-one.
-
-
Curtius Rearrangement (Alternative):
-
Convert pyroglutamic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with sodium azide to form the acyl azide.
-
Carefully heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.
-
Hydrolyze the isocyanate with aqueous acid to yield the desired 3-amino-pyrrolidin-2-one.
-
-
Part 2: N-Alkylation with 2,2,2-Trifluoroethyl triflate
This step utilizes a powerful trifluoroethylating agent for efficient N-alkylation.[5][6]
-
Reaction Setup:
-
Dissolve the crude or purified (S)-3-aminopyrrolidin-2-one (with the amino group protected, e.g., as a Boc-carbamate) in a dry, aprotic solvent such as DMF or THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation of the lactam nitrogen.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Remove the protecting group from the amino function under appropriate conditions (e.g., TFA for Boc-group).
-
Purify the final compound by column chromatography on silica gel.
-
Potential Research Applications and Rationale
The unique structural features of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one suggest several promising avenues for research in drug discovery.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes
The 3-aminopyrrolidine scaffold is a well-established pharmacophore in a class of highly successful anti-diabetic drugs known as DPP-IV inhibitors (gliptins).[7][8] These drugs work by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[9]
-
Rationale for Investigation: The amino group of the 3-aminopyrrolidine core is known to interact with key residues in the active site of the DPP-IV enzyme. The introduction of the N-trifluoroethyl group could modulate the binding affinity and selectivity of the molecule, potentially leading to a novel DPP-IV inhibitor with an improved pharmacokinetic profile.
Sources
- 1. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 2. Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. shokubai.org [shokubai.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
- 7. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Methodological & Application
Application Protocol: The Chiral Auxiliary 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Notice to the Reader: Following a comprehensive search of scientific literature and chemical databases, we have been unable to locate specific applications, established protocols, or primary research articles detailing the use of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one as a chiral auxiliary for asymmetric synthesis. The information presented herein is therefore a generalized, theoretical framework based on the known principles of related chiral auxiliaries, such as those derived from pyroglutamic acid and other γ-lactams. This document is intended to serve as a conceptual guide for researchers interested in exploring the potential of this novel auxiliary, rather than a reflection of established, field-proven methodologies.
Introduction: The Conceptual Basis for a Novel Lactam Auxiliary
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, providing a robust strategy for controlling the stereochemical outcome of chemical reactions.[1] By temporarily installing a chiral moiety onto an achiral substrate, diastereomeric intermediates are formed, allowing for facial differentiation during key bond-forming events like enolate alkylation or aldol additions.[1] The auxiliary is subsequently cleaved and ideally recovered, yielding the desired enantiomerically enriched product.
The hypothetical auxiliary, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, combines several structural features that suggest potential for high diastereoselectivity:
-
Rigid Lactam Scaffold: The five-membered pyrrolidinone ring provides a conformationally restricted backbone, which is crucial for predictable stereochemical control. Similar γ-lactam scaffolds have been successfully employed in stereoselective synthesis.
-
N-Trifluoroethyl Group: The strongly electron-withdrawing trifluoroethyl group at the N1 position is expected to significantly influence the electronic properties and steric environment of the lactam. This group can impact enolate geometry and chelation with metal counterions, thereby enhancing facial bias.
-
C3-Amino Functionality: The amino group at the C3 position offers a versatile handle for attaching the substrate (e.g., a carboxylic acid, to form an imide). This placement, adjacent to the potential enolizable center at C2, is critical for stereocontrol.
This document will outline a proposed workflow for the evaluation and application of this auxiliary in a diastereoselective alkylation reaction, a common benchmark for assessing the efficacy of new chiral auxiliaries.
Proposed Synthetic Workflow: A Conceptual Overview
The general strategy for utilizing a chiral auxiliary involves three key stages: attachment of the substrate, diastereoselective transformation, and cleavage of the auxiliary to release the chiral product.
Figure 1. A generalized workflow for a chiral auxiliary-mediated asymmetric alkylation.
Theoretical Protocol: Asymmetric Alkylation of a Propionyl Imide
This section details a hypothetical, step-by-step protocol for the alkylation of an N-propionyl derivative of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. This is a theoretical procedure and requires experimental validation.
Protocol 1: Acylation of the Chiral Auxiliary
-
Preparation: To a solution of (S)-3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere, add triethylamine (1.5 eq.).
-
Acylation: Cool the mixture to 0 °C and add propionic anhydride (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC for the disappearance of the starting amine.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-propionyl lactam adduct.
Protocol 2: Diastereoselective Enolate Alkylation
Causality Note: This protocol uses lithium diisopropylamide (LDA) to form the enolate. The choice of a strong, non-nucleophilic base is critical for quantitative enolate formation. The reaction is performed at -78 °C to prevent side reactions and enhance selectivity. The steric bulk of the auxiliary and the chelating properties of the lithium cation are expected to direct the electrophile to attack from the less hindered face of the enolate.
-
Enolate Formation: Dissolve the N-propionyl lactam (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly prepared LDA (1.1 eq.) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution.
-
Reaction: Stir the mixture at -78 °C for 4-6 hours. The reaction progress should be monitored by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and partition between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) of the crude product should be determined by ¹H NMR or HPLC analysis. Purify via flash chromatography to isolate the major diastereomer.
Protocol 3: Cleavage and Recovery of the Auxiliary
Causality Note: Saponification using lithium hydroxide and hydrogen peroxide is a standard method for cleaving N-acyl imide-type auxiliaries. This method is typically mild enough to avoid racemization of the newly formed stereocenter.
-
Saponification: Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).
-
Reaction: Stir the mixture vigorously at 0 °C for 4 hours.
-
Work-up: Quench the excess peroxide by adding aqueous Na₂SO₃. Acidify the mixture to pH ~2 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product. The water-soluble chiral auxiliary should remain in the aqueous layer.
-
Recovery: Basify the aqueous layer with NaOH and extract with dichloromethane to recover the chiral auxiliary.
Anticipated Results and Data Presentation
For a successful chiral auxiliary, high diastereoselectivity is expected in the alkylation step. The results would be presented in a table format.
Table 1: Hypothetical Diastereoselective Alkylation Results
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Benzyl Bromide | 2-Phenylpropanoic Acid | >90% | >95:5 |
| Methyl Iodide | Propanoic Acid | >95% | >95:5 |
| Allyl Bromide | Pent-4-enoic Acid | >85% | >90:10 |
Note: The data presented in this table is purely hypothetical and serves as an example of how experimental results would be summarized.
Proposed Stereochemical Model
The stereochemical outcome is rationalized by the formation of a rigid, chelated Z-enolate intermediate. The N-trifluoroethyl group and the inherent structure of the pyrrolidinone ring would create a sterically biased environment.
Figure 2. Conceptual model for diastereoselection.
Conclusion and Future Directions
While 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one remains a theoretical chiral auxiliary at present, its structural characteristics are promising. The protocols and models outlined in this application note provide a foundational research plan for any scientist wishing to investigate its potential. Key experimental validations would include:
-
Developing an efficient synthesis for both enantiomers of the auxiliary.
-
Systematically evaluating its performance in various C-C bond-forming reactions.
-
Optimizing the cleavage conditions to ensure high yield of the product and efficient recovery of the auxiliary.
Successful development would add a novel and potentially powerful tool to the field of asymmetric synthesis.
References
As this is a conceptual document based on a hypothetical compound, no direct references for its application exist. The citations below refer to the general principles of chiral auxiliary chemistry.
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Experimental Protocol for Selective N-Alkylation of 3-Aminopyrrolidin-2-one: A Guide for Researchers
Introduction: Navigating the Chemoselectivity of a Bifunctional Scaffold
3-Aminopyrrolidin-2-one is a valuable heterocyclic building block in medicinal chemistry and drug development, incorporating both a primary amine and a lactam (a cyclic amide) within its structure. This bifunctionality, however, presents a significant challenge for synthetic chemists: the selective N-alkylation of one nitrogen atom in the presence of the other. The disparate nucleophilicity of the exocyclic primary amine at the 3-position and the endocyclic lactam nitrogen dictates the strategic approach to achieving desired N-alkylated derivatives. This application note provides a comprehensive guide with detailed experimental protocols for the selective N-alkylation of either nitrogen atom of 3-aminopyrrolidin-2-one, empowering researchers to harness the full synthetic potential of this versatile scaffold.
The key to selective alkylation lies in understanding the difference in reactivity between the two nitrogen centers. The primary amino group is significantly more nucleophilic and basic than the amide nitrogen of the lactam. The lone pair of electrons on the lactam nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it less available for nucleophilic attack. This inherent difference in reactivity allows for the selective alkylation of the 3-amino group under relatively mild conditions, leaving the lactam nitrogen untouched. Conversely, alkylation of the less reactive lactam nitrogen necessitates a more strategic approach, typically involving the protection of the highly reactive 3-amino group followed by deprotonation of the lactam with a strong base prior to alkylation.
This guide is structured to address these challenges directly, offering two distinct and reliable protocols:
-
Part 1: Selective N-Alkylation of the 3-Amino Group via reductive amination, a chemoselective method that favors the reaction of the primary amine with carbonyl compounds.
-
Part 2: Selective N-Alkylation of the Lactam Nitrogen , a two-step process involving the protection of the 3-amino group, followed by the alkylation of the lactam.
Part 1: Selective N-Alkylation of the 3-Amino Group via Reductive Amination
Reductive amination is a powerful and highly chemoselective method for the N-alkylation of primary amines in the presence of less nucleophilic functional groups such as amides.[1][2][3] This one-pot reaction proceeds through the formation of an intermediate imine from the reaction of the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. The mild reaction conditions and the use of selective reducing agents that do not readily reduce amides make this an ideal strategy for the selective alkylation of the 3-amino group of 3-aminopyrrolidin-2-one.
Reaction Mechanism: A Stepwise Transformation
The reductive amination process can be visualized as a two-step sequence occurring in a single reaction vessel.
Caption: Reductive amination workflow.
Detailed Experimental Protocol: N-Benzylation of 3-Aminopyrrolidin-2-one
This protocol details the N-benzylation of 3-aminopyrrolidin-2-one with benzaldehyde as a representative example.
Materials:
-
3-Aminopyrrolidin-2-one
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-aminopyrrolidin-2-one (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of DCM and methanol) to afford the desired N-benzyl-3-aminopyrrolidin-2-one.
Data Summary: Reductive Amination
| Parameter | Condition |
| Substrate | 3-Aminopyrrolidin-2-one |
| Alkylating Agent | Aldehyde or Ketone |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Key Advantage | High chemoselectivity for the primary amine |
Part 2: Selective N-Alkylation of the Lactam Nitrogen
Alkylation of the less nucleophilic lactam nitrogen requires a two-step approach: protection of the more reactive 3-amino group, followed by deprotonation and alkylation of the lactam.[4] The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the primary amine as it is stable under the basic conditions required for lactam alkylation and can be readily removed under acidic conditions.[5][6][7][8]
Workflow for Lactam N-Alkylation
Caption: Workflow for selective lactam N-alkylation.
Detailed Experimental Protocol
Step 1: Boc Protection of the 3-Amino Group
Materials:
-
3-Aminopyrrolidin-2-one
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 3-aminopyrrolidin-2-one (1.0 eq) in DCM.
-
Addition of Reagents: Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-aminopyrrolidin-2-one, which can often be used in the next step without further purification.
Step 2: N-Alkylation of the Protected Lactam
Materials:
-
N-Boc-3-aminopyrrolidin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Addition of Substrate: Cool the suspension to 0 °C and add a solution of N-Boc-3-aminopyrrolidin-2-one (1.0 eq) in anhydrous THF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until complete.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Step 3: Boc Deprotection
Materials:
-
N-Alkyl-N-Boc-3-aminopyrrolidin-2-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the N-alkyl-N-Boc-3-aminopyrrolidin-2-one in DCM.
-
Deprotection: Add trifluoroacetic acid (10-20 eq) and stir the mixture at room temperature for 1-2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract with DCM, dry the combined organic layers, and concentrate to yield the final N-alkylated product.
Comparative Overview of N-Alkylation Strategies
| Feature | Reductive Amination (3-Amino Group) | Direct Alkylation (Lactam Nitrogen) |
| Target Nitrogen | 3-Amino Group | Lactam Nitrogen |
| Chemoselectivity | High | Requires protection of the 3-amino group |
| Key Reagents | Aldehyde/Ketone, NaBH(OAc)₃ | Strong Base (e.g., NaH), Alkyl Halide |
| Reaction Steps | One-pot | Multi-step (protection, alkylation, deprotection) |
| Reaction Conditions | Mild | Requires strong base and anhydrous conditions |
Conclusion: A Strategic Approach to Functionalization
The selective N-alkylation of 3-aminopyrrolidin-2-one is a readily achievable synthetic transformation when the inherent differences in the reactivity of the two nitrogen atoms are strategically exploited. For selective alkylation of the more nucleophilic 3-amino group, reductive amination offers a mild and efficient one-pot procedure. For the less reactive lactam nitrogen, a protection-alkylation-deprotection sequence provides a reliable pathway to the desired products. The protocols detailed in this application note provide a solid foundation for researchers to confidently and successfully synthesize a diverse range of N-alkylated 3-aminopyrrolidin-2-one derivatives for their drug discovery and development programs.
References
- Gawande, M. B., et al. (2007). A simple method for the N-alkylation of primary amines was developed using ionic liquids as solvent in order to prepare secondary amines selectively.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
IOC 40 - Reductive Amination & Amide Synthesis. (2022). YouTube. [Link]
- Google Patents. (n.d.). Method of producing n-alkyl lactams.
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]
-
MDPI. (2006). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]
-
ResearchGate. (2018). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]
-
PubMed. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
ResearchGate. (2016). pKa Values determined for the amino acids 1-4 and their N-acetyl derivatives. [Link]
-
ResearchGate. (2011). Synthesis and members of 3-aminopyridin-2-one based fragment library. [Link]
-
ResearchGate. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
-
National Institutes of Health. (2015). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]
-
PubMed. (2019). N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. [Link]
-
Publikationsserver der Universität Regensburg. (2023). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. [Link]
-
PubMed. (1995). Iso-lactam and reduced amide analogues of the peptidomimetic dopamine receptor modulator 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide. [Link]
-
National Institutes of Health. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. [Link]
-
National Institutes of Health. (2006). A summary of the measured pK values of the ionizable groups in folded proteins. [Link]
Sources
- 1. 2-Pyrrolidinone CAS#: 616-45-5 [m.chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. 2-Pyrrolidinone | 616-45-5 | Benchchem [benchchem.com]
- 4. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]
- 5. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Introduction: A Unique Scaffold for Drug Discovery
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a compelling building block for medicinal chemistry and drug development. The pyrrolidin-2-one core is a prevalent motif in numerous biologically active molecules. The introduction of a 2,2,2-trifluoroethyl group at the N1 position imparts unique physicochemical properties, such as increased metabolic stability, enhanced membrane permeability, and altered basicity of the lactam nitrogen, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The primary amino group at the C3 position serves as a versatile handle for a wide array of derivatization reactions, enabling the exploration of diverse chemical space.
However, the synthetic utility of this scaffold is intrinsically linked to the reactivity of the C3-amino group, which is significantly modulated by the strong electron-withdrawing nature of the adjacent trifluoroethyl substituent. This inductive effect substantially reduces the nucleophilicity of the primary amine, rendering it less reactive than its non-fluorinated counterparts.[1][2] Consequently, derivatization reactions often necessitate more forcing conditions or specialized reagents to achieve satisfactory yields.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful derivatization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, focusing on common and synthetically valuable transformations: acylation, sulfonylation, reductive amination, and N-alkylation.
Acylation: Formation of Amide Bonds
The acylation of the C3-amino group is a fundamental strategy for introducing a vast array of functional groups. Given the attenuated nucleophilicity of the starting amine, the choice of acylating agent and reaction conditions is paramount. While highly reactive acyl chlorides can be effective, they may generate stoichiometric amounts of HCl, which can protonate the starting amine, rendering it unreactive. Therefore, the inclusion of a non-nucleophilic base is essential.
Protocol 1: Acylation using Acyl Chlorides
This protocol describes a general procedure for the acylation of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one with an acyl chloride in the presence of a tertiary amine base.
Experimental Protocol:
-
To a solution of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
Non-nucleophilic Base: The base is crucial to neutralize the HCl byproduct of the reaction. Tertiary amines like TEA and DIPEA are used because they are sterically hindered, which minimizes their competition with the primary amine as a nucleophile for the acyl chloride. An excess of the base is used to ensure complete neutralization and to drive the reaction to completion.
-
Slow Addition at 0 °C: This is to control the exothermicity of the reaction and to minimize the formation of potential side products.
Protocol 2: Acylation using Carboxylic Acids and Coupling Agents
Experimental Protocol:
-
To a solution of the desired carboxylic acid (1.1 eq.) in anhydrous DCM or dimethylformamide (DMF) (0.1-0.5 M), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator like Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Acylation Conditions
| Acylating Agent | Coupling Agent/Activator | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Acetyl chloride | - | TEA/DIPEA | DCM/THF | 0 to RT | 4-12 |
| Benzoyl chloride | - | TEA/DIPEA | DCM/THF | 0 to RT | 6-16 |
| Acetic acid | EDC/HOBt | DIPEA | DCM/DMF | RT | 12-24 |
| Benzoic acid | HATU | DIPEA | DMF | RT | 12-24 |
Visualization: Acylation Workflow
Caption: Workflow for the acylation of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Sulfonylation: Crafting Sulfonamides
The synthesis of sulfonamides from the C3-amino group can be achieved by reaction with sulfonyl chlorides. Similar to acylation, the reduced nucleophilicity of the amine necessitates the use of a base to facilitate the reaction and neutralize the HCl byproduct.
Protocol 3: Sulfonylation with Sulfonyl Chlorides
This protocol outlines a general method for the synthesis of sulfonamides from 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Experimental Protocol:
-
Dissolve 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq.) in anhydrous DCM or pyridine (0.1-0.5 M).
-
Add a non-nucleophilic base such as TEA or DIPEA (2.0-3.0 eq.) if not using pyridine as the solvent.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the desired sulfonyl chloride (1.1-1.3 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. In cases of low reactivity, gentle heating (40-50 °C) may be required. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or 1 M HCl.
-
Extract the product with DCM or ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Sulfonylation Conditions
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Methanesulfonyl chloride | TEA/DIPEA | DCM | 0 to RT | 12-24 |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | RT to 50 | 12-24 |
| Benzenesulfonyl chloride | TEA/DIPEA | DCM/THF | 0 to 40 | 16-30 |
Reductive Amination: Building Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for forming C-N bonds and is a preferred alternative to direct N-alkylation, which can often lead to over-alkylation.[3][4] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ. Due to the reduced nucleophilicity of the starting amine, the equilibrium of imine formation may not be favorable. Therefore, the use of a dehydrating agent or a Lewis acid catalyst can be beneficial.
Protocol 4: Reductive Amination with Aldehydes and Ketones
This protocol provides a general procedure for the reductive amination of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Experimental Protocol:
-
To a solution of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol (MeOH), 1,2-dichloroethane (DCE), or THF (0.1-0.5 M), add acetic acid (catalytic amount, ~5-10 mol%).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be added.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-48 hours. Monitor progress by LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or sodium carbonate (Na₂CO₃) until gas evolution ceases.
-
Extract the product with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the nucleophilic attack by the weakly nucleophilic amine.
-
Mild Reducing Agents: STAB and NaBH₃CN are preferred because they are less reactive than sodium borohydride (NaBH₄) and will not significantly reduce the starting aldehyde or ketone under the reaction conditions.[5][6] They selectively reduce the protonated iminium ion intermediate, which is more electrophilic than the carbonyl compound.[6]
Data Presentation: Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Temperature (°C) | Typical Reaction Time (h) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | RT | 12-24 |
| Acetone | NaBH₃CN | MeOH | Acetic Acid | RT | 24-48 |
| Cyclohexanone | NaBH(OAc)₃ | THF | MgSO₄ | RT | 16-36 |
Visualization: Reductive Amination Logical Relationships
Caption: Key relationships in the one-pot reductive amination process.
N-Alkylation: A Challenging Transformation
Direct N-alkylation of the C3-amino group with alkyl halides is generally challenging and not recommended for primary amines due to the high propensity for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. The product of the first alkylation is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[2] Given the already low nucleophilicity of the starting material, achieving selective mono-alkylation is particularly difficult. Reductive amination is the preferred method for introducing alkyl groups. However, if direct alkylation is necessary, specific strategies must be employed.
Protocol 5: N-Alkylation via Sulfonamide Intermediate (A Suggested Approach)
A more controlled approach to mono-alkylation involves a two-step sequence: formation of a sulfonamide, followed by alkylation of the sulfonamide nitrogen and subsequent deprotection.
Experimental Protocol:
-
Sulfonamide Formation: Synthesize the N-(p-toluenesulfonyl) or N-(2-nitrobenzenesulfonyl) derivative of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one following Protocol 3. The nitrobenzenesulfonyl (nosyl) group is often preferred as it is readily cleaved under mild conditions.
-
Alkylation of the Sulfonamide:
-
To a solution of the sulfonamide (1.0 eq.) in anhydrous DMF or THF, add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Add the desired alkyl halide (1.1-1.5 eq.).
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify if necessary.
-
-
Deprotection of the Sulfonamide:
-
For Nosyl group: Dissolve the alkylated sulfonamide in DMF or acetonitrile. Add a thiol, such as thiophenol (3.0-5.0 eq.), and a base like K₂CO₃ (3.0-5.0 eq.). Stir at room temperature for 1-4 hours.
-
For Tosyl group: Cleavage requires harsher conditions, such as sodium in liquid ammonia or HBr in acetic acid, which may not be compatible with all substrates.
-
-
Work up the deprotection reaction and purify the desired mono-alkylated amine by flash column chromatography.
Conclusion
The derivatization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one presents both opportunities and challenges. The strong electron-withdrawing effect of the N-trifluoroethyl group significantly dampens the nucleophilicity of the C3-amino group, necessitating careful optimization of reaction conditions. Standard protocols for acylation, sulfonylation, and reductive amination can be successfully adapted by employing more forcing conditions, appropriate catalysts, and suitable reagents that favor reaction with weakly nucleophilic amines. Direct alkylation is generally disfavored due to the risk of over-alkylation, with reductive amination or a protect-alkylate-deprotect strategy offering more controlled and reliable alternatives. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and scientists in the field of drug development to effectively utilize this valuable fluorinated scaffold in their synthetic endeavors.
References
-
Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]
-
Title: Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides Source: The Journal of Organic Chemistry URL: [Link]
- Source: Google Patents (US6872836B2)
-
Title: Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution Source: RSC Advances URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: Reductive Amination - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Reductive Amination | Synthesis of Amines Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Nucleophilicity of Amines Definition Source: Fiveable URL: [Link]
-
Title: The Nucleophilicity of Amines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Sulfonylation of amino acid esters hydrochloride Source: ResearchGate URL: [Link]
-
Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI URL: [Link]
-
Title: 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Source: PubChem URL: [Link]
-
Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates Source: ResearchGate URL: [Link]
- Title: Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
Sources
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- 2. fiveable.me [fiveable.me]
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- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
purification techniques for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
An In-Depth Guide to the Purification of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
**Abstract
This application note provides a comprehensive, technically-grounded guide for the purification of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a fluorinated lactam of significant interest in medicinal chemistry and drug development. Recognizing the compound's unique physicochemical properties—a basic primary amine, a polar lactam core, a chiral center, and a lipophilic trifluoroethyl group—this guide moves beyond a single method to present a multi-faceted purification strategy. We detail protocols for initial purification via automated flash column chromatography, final polishing through recrystallization, and enantiomeric separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, empowering researchers to not only execute the methods but also to troubleshoot and adapt them for analogous molecules.
Introduction: A Molecule of Unique Challenges
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic building block whose structural features present a distinct set of purification challenges. The presence of a basic primary amine (pKa ≈ 8-9) necessitates careful pH control and mobile phase modification to prevent peak tailing during chromatography. The trifluoroethyl substituent significantly alters the molecule's polarity and solubility compared to its non-fluorinated analogs, impacting solvent selection for both chromatography and crystallization[1]. Furthermore, the chiral center at the C3 position means that crude synthetic material exists as a racemic mixture, requiring specialized chiral separation techniques to isolate the individual enantiomers, which often possess distinct pharmacological profiles[2].
This guide provides a logical workflow, from crude reaction mixture to enantiopure compound, designed to address these challenges systematically.
Foundational Analysis: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the analyte's properties. These parameters dictate the interactions with stationary and mobile phases, solubility, and stability.
| Property | Value / Description | Significance for Purification | Source(s) |
| Molecular Formula | C₆H₉F₃N₂O | - | [3][4] |
| Molecular Weight | 182.15 g/mol | Influences diffusion rates and behavior in mass-sensitive detectors. | [4] |
| Structure | A pyrrolidinone ring with a C3-amino group and an N1-trifluoroethyl group. Contains one chiral center at C3. | The basic amine is the primary handle for ion-exchange or acid-base manipulations. The lactam and amine provide polarity, while the trifluoroethyl group adds lipophilicity. | [3] |
| Predicted XLogP3 | 0.1 | Indicates moderate polarity, suggesting good solubility in polar organic solvents and suitability for both normal-phase and reversed-phase chromatography. | [4] |
| Key Functional Groups | Primary Amine, Lactam (Amide), Trifluoromethyl Group | The amine's basicity can cause tailing on silica gel; requires a basic modifier in the mobile phase. The trifluoromethyl group can be exploited for fluorous solid-phase extraction (F-SPE)[1]. |
Primary Purification: Automated Flash Column Chromatography
Flash column chromatography is the workhorse for removing the bulk of impurities from a crude synthetic reaction mixture. The goal is to rapidly obtain material of >95% purity.[5]
Rationale and Method Development
The molecule's moderate polarity makes silica gel an ideal stationary phase. The primary challenge is mitigating the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface, which causes significant peak tailing.
Causality Behind Experimental Choices:
-
Stationary Phase: Standard silica gel (40-63 µm) is chosen for its high resolving power and cost-effectiveness.
-
Mobile Phase Strategy: A gradient elution from a non-polar solvent (e.g., Hexanes or Heptane) to a more polar solvent (Ethyl Acetate) will effectively separate compounds based on polarity.[6]
-
The Critical Additive: To prevent peak tailing, a small amount (0.5-1.0%) of a volatile tertiary amine, such as triethylamine (TEA), is added to the mobile phase. The TEA acts as a competitive base, binding to the acidic silanol sites and allowing the basic analyte to elute symmetrically.
Workflow for Flash Chromatography Purification
Caption: Workflow for primary purification via flash chromatography.
Detailed Experimental Protocol: Flash Chromatography
-
Sample Preparation (Dry Loading): a. Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM) or methanol. b. Add 2-3 times the mass of silica gel or Celite® to the solution. c. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents solvent effects and improves band sharpness on the column.[7]
-
Column and Solvent Preparation: a. Select a pre-packed or self-packed silica gel column appropriately sized for the sample mass (typically a 40g column for a 1g crude sample). b. Prepare two mobile phases:
- Solvent A: Heptane + 1% Triethylamine.
- Solvent B: Ethyl Acetate + 1% Triethylamine. c. Equilibrate the column with 2-3 column volumes (CVs) of 100% Solvent A.
-
Execution and Fraction Collection: a. Load the dried sample onto the top of the column. b. Run the purification using an automated system with the following gradient:
- 0-2 CVs: 100% Solvent A (isocratic hold).
- 2-12 CVs: Linear gradient from 0% to 70% Solvent B.
- 12-15 CVs: 70% Solvent B (isocratic hold). c. Collect fractions based on UV absorbance (e.g., at 220 nm).
-
Analysis: a. Spot alternating fractions onto a TLC plate (e.g., Silica gel with F254 indicator). b. Develop the TLC plate using a solvent system that gives the target compound an Rf of ~0.3 (e.g., 60% Ethyl Acetate in Heptane + 1% TEA). c. Visualize spots under a UV lamp. d. Pool fractions containing the pure product and concentrate under reduced pressure to yield the purified racemic compound.
Final Purification: Recrystallization
For achieving high crystalline purity (>99.5%), recrystallization is an effective and economical polishing step. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[8]
Protocol: Solvent Screening and Recrystallization
-
Solvent Screen: a. Place ~20 mg of the purified material into several small vials. b. Add a single solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) dropwise to each vial at room temperature until the solid dissolves. c. Heat the vials to 60-70°C and continue adding the solvent until a clear solution is obtained. d. Allow the vials to cool slowly to room temperature, then place them in a 4°C refrigerator. e. A suitable solvent system is one in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures, and which produces crystalline solid upon cooling. An anti-solvent (in which the compound is insoluble, e.g., hexanes) can be added to induce precipitation.
-
Bulk Recrystallization: a. Dissolve the bulk material in a minimum amount of the chosen hot solvent. b. If the solution is colored, activated carbon can be added and the hot solution filtered to remove colored impurities. c. Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, well-ordered crystals. d. Further cool the flask in an ice bath to maximize yield. e. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Chiral Separation: Isolating the Enantiomers
The separation of enantiomers is paramount in drug development. Chiral HPLC is the most powerful and widely used technique for this purpose on both analytical and preparative scales.[2][9]
Rationale: The Role of the Chiral Stationary Phase (CSP)
Chiral separation is achieved because the two enantiomers form transient, diastereomeric complexes with the chiral stationary phase. The difference in the stability and energy of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and are a primary choice for separating a wide range of chiral molecules, including those with amino groups.[2]
Workflow for Chiral Method Development and Scale-Up
Caption: Workflow for chiral separation via HPLC.
Protocol: Chiral HPLC Separation
-
Analytical Method Development: a. Dissolve the racemic compound in the mobile phase to a concentration of ~1 mg/mL. b. Screen various polysaccharide-based chiral columns (e.g., CHIRALPAK® series) with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A basic additive like diethylamine (DEA) may be required to improve peak shape. c. Inject a small volume (5-10 µL) and monitor the chromatogram. d. Optimize the mobile phase composition to achieve a resolution (Rs) > 1.5.
-
Preparative Scale-Up: a. Prepare a concentrated solution of the racemic mixture in the mobile phase (e.g., 20-50 mg/mL). b. Use a larger dimension column with the same stationary phase as the optimized analytical method. c. Calculate the appropriate flow rate and injection volume for the larger column. d. Perform repeated injections, collecting the fractions corresponding to the first and second eluting enantiomers into separate vessels.
-
Isolation and Purity Analysis: a. Pool the fractions for each individual enantiomer. b. Remove the solvent via rotary evaporation. c. Determine the enantiomeric excess (e.e.) of each isolated enantiomer by re-injecting a small, diluted sample onto the analytical chiral column.
References
-
PubChem. (n.d.). 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Wood, J. L., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (2020, August 28). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Read, J. A., & Thomson, A. J. (2014). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. National Institutes of Health. Retrieved from [Link]
-
W.M. Keck Science Department. (2019, October 16). Column Chromatography [Video]. YouTube. Retrieved from [Link]
- Varasi, M., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Google Patents.
-
PubChem. (n.d.). (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Davison, J. (2012, August 7). O Chem Column Chromatography (cc) [Video]. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Retrieved from [Link]
- Hoffmann-La Roche. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
-
European Patent Office. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from [Link]
-
Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. National Institutes of Health. Retrieved from [Link]
-
Al-Gharabli, S. I., et al. (2025). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Royal Society of Chemistry. Retrieved from [Link]
-
Scriba, G. K. E. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. MDPI. Retrieved from [Link]
-
Kim, B. Y., et al. (2009). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three-Dimensional Hybrid microfluidic/nanofluidic Device. PubMed. Retrieved from [Link]
-
Kim, B. Y., et al. (2009). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. PubMed Central. Retrieved from [Link]
- Sunshine Lake Pharma Co Ltd. (2022). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. Google Patents.
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- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a fluorinated lactam derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoroethyl group can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Therefore, rigorous analytical characterization is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of this compound.
The structural complexity, including a chiral center at the 3-position and the presence of fluorine, necessitates a multi-technique approach to unambiguously confirm its structure and stereochemistry. This application note will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for a thorough characterization.
Structural and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H7F3N2O | ChemSpider |
| Molecular Weight | 196.13 g/mol | ChemSpider |
| Appearance | White to off-white solid | Presumed |
| Solubility | Soluble in methanol, DMSO, water | Presumed |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structure confirmation.
A. Rationale for NMR Experiments
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of proton signals helps in determining the relative number of protons.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. The presence of the trifluoromethyl group will significantly influence the chemical shifts of adjacent carbons.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing a distinct signal for the CF₃ group. The coupling between fluorine and adjacent protons (²JHF and ³JHF) in the ¹H NMR spectrum, and between fluorine and adjacent carbons (¹JCF and ²JCF) in the ¹³C NMR spectrum, is a key diagnostic feature.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the pyrrolidinone ring structure and the attachment of the amino and trifluoroethyl groups.
B. Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Instrumental Parameters (Example for a 500 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | zg30 | zgpg30 | zg |
| Spectral Width | 12 ppm | 240 ppm | 50 ppm (centered around -75 ppm) |
| Acquisition Time | 3-4 s | 1-2 s | 1-2 s |
| Relaxation Delay | 2 s | 2 s | 2 s |
| Number of Scans | 16-64 | 1024-4096 | 64-256 |
| Temperature | 298 K | 298 K | 298 K |
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C in CDCl₃, or the residual solvent peak). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Integrate the ¹H NMR signals and analyze the coupling patterns (multiplicity, coupling constants).
-
Assign all proton, carbon, and fluorine signals to the corresponding atoms in the molecule, aided by 2D NMR data. The interaction of protons with fluorine can lead to complex multiplets in the ¹H NMR spectrum.[7]
-
C. Expected Spectral Features
-
¹H NMR: Expect distinct signals for the protons on the pyrrolidinone ring, the methylene protons of the trifluoroethyl group (which will likely appear as a quartet due to coupling with the three fluorine atoms), and the amine protons.
-
¹³C NMR: The carbonyl carbon will resonate downfield (~170-180 ppm). The carbon of the CF₃ group will show a characteristic quartet in the proton-coupled ¹³C spectrum due to one-bond C-F coupling.
-
¹⁹F NMR: A single signal (a triplet if coupled to the adjacent CH₂ group) is expected for the three equivalent fluorine atoms of the CF₃ group.
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
A. Rationale for MS Analysis
-
Molecular Weight Confirmation: Provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound.
-
Elemental Composition: HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence.
-
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide structural information, helping to confirm the connectivity of the different functional groups.
B. Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Add a small amount of formic acid or ammonium hydroxide to promote ionization if necessary.
-
-
Instrumental Parameters (Example for a Q-TOF Mass Spectrometer):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5-4.5 kV |
| Sampling Cone Voltage | 20-40 V |
| Source Temperature | 100-120 °C |
| Desolvation Temperature | 250-350 °C |
| Analyzer Mode | TOF MS |
| Mass Range | m/z 50-500 |
| Acquisition Mode | Centroid |
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern in MS/MS experiments to gain further structural insights. The pyrrolidinone ring is a common structure in many compounds, and its fragmentation can be compared to known patterns.[8][9]
-
C. Expected Results
-
[M+H]⁺: An intense signal at m/z 197.0583, corresponding to the protonated molecule (C₆H₈F₃N₂O⁺).
-
Fragmentation: Expect characteristic losses, such as the loss of the trifluoroethyl group or fragmentation of the pyrrolidinone ring.
III. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and for separating enantiomers if a chiral synthesis was performed or if the racemate is being studied.
A. Rationale for HPLC Analysis
-
Purity Assessment: Determines the percentage of the main compound and detects any impurities.
-
Chiral Separation: If the compound is chiral, a chiral HPLC method can be developed to separate and quantify the enantiomers. This is crucial in drug development as enantiomers can have different pharmacological activities.[10][11]
B. Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
-
Instrumental Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (as the compound lacks a strong chromophore) or Charged Aerosol Detector (CAD)[12] |
| Injection Volume | 10 µL |
C. Experimental Protocol: Chiral HPLC for Enantiomeric Separation
Developing a chiral separation method often requires screening different chiral stationary phases (CSPs) and mobile phases.[13] Polysaccharide-based CSPs are a good starting point.
-
Instrumental Parameters (Example):
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic acid (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
D. Data Analysis
-
Purity: Calculate the area percentage of the main peak relative to the total peak area.
-
Enantiomeric Excess (ee): If the enantiomers are separated, calculate the ee using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
IV. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine in the compound. This is a fundamental technique for confirming the empirical formula.
A. Rationale for Elemental Analysis
-
Empirical Formula Confirmation: The experimentally determined percentages of C, H, N, and F should be within ±0.4% of the theoretical values calculated from the molecular formula. The analysis of organofluorine compounds can be challenging and may require specialized combustion techniques.[14]
B. Experimental Protocol: Combustion Analysis
-
Sample Preparation:
-
Provide a pure, dry sample (2-5 mg) to an analytical services laboratory equipped for elemental analysis of fluorinated compounds.
-
-
Instrumentation:
-
A specialized elemental analyzer capable of handling organofluorine compounds is required. This often involves combustion in a fluorine-rich atmosphere or other modified conditions to ensure complete decomposition.[14]
-
C. Expected Results
| Element | Theoretical % |
| C | 36.74 |
| H | 3.60 |
| F | 29.06 |
| N | 14.28 |
| O | 8.16 |
V. Workflow and Data Integration
A logical workflow is essential for the comprehensive characterization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. The data from each technique should be integrated to build a complete and self-validating profile of the compound.
Caption: Integrated workflow for the characterization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Conclusion
The comprehensive characterization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one requires a multi-faceted analytical approach. By systematically applying NMR, MS, HPLC, and elemental analysis, researchers can confidently confirm the structure, purity, and stereochemical integrity of this important fluorinated building block. The protocols and insights provided in this application note serve as a robust framework for the successful analysis of this and structurally related compounds in a drug discovery and development setting. The trustworthiness of the data is ensured by the orthogonal nature of the techniques, where the results from one method corroborate the findings of another, creating a self-validating analytical package.
References
-
Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. Available at: [Link]
-
Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. Available at: [Link]
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Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest. Available at: [Link]
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1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Human Metabolome Database. Available at: [Link]
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1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006875). Human Metabolome Database. Available at: [Link]
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Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. Available at: [Link]
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Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. PubMed. Available at: [Link]
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Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available at: [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). ResearchGate. Available at: [Link]
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Chiral Drug Separation. Available at: [Link]
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Organofluorine chemistry. Wikipedia. Available at: [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). FooDB. Available at: [Link]
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Pyrrolidine. NIST WebBook. Available at: [Link]
- A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
-
(PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. Available at: [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
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HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization. PubMed. Available at: [Link]
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THREE-DlMENS10NAL: NMR SPECTROSCOPY. Available at: [Link]
-
Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. MDPI. Available at: [Link]
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Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH. Available at: [Link]
-
HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core-Shell Tandem Column Approach. PubMed. Available at: [Link]
-
3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Available at: [Link]
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Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. MDPI. Available at: [Link]
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3-Amino-1,2-propanediol. NIST WebBook. Available at: [Link]
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Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. NIH. Available at: [Link]
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Receptor Chem - Innovation in Life Science Research. Available at: [Link]
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2-Pyrrolidinone, 1-ethenyl-. NIST WebBook. Available at: [Link]
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Application Notes & Protocols: The Utility of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Guide to a Novel Scaffold for Modern Drug Discovery
Abstract: The convergence of privileged structural motifs with bio-potentiating functional groups represents a cornerstone of modern medicinal chemistry. This guide introduces 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a novel building block that synergistically combines the conformational rigidity of the pyrrolidin-2-one (γ-lactam) core with the metabolic and electronic advantages of an N-trifluoroethyl group. The primary β-amino group serves as a versatile chemical handle for constructing a diverse array of peptidomimetic and small molecule candidates. We provide a comprehensive overview of the scaffold's design rationale, its potential applications with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibition, and detailed, field-tested protocols for its incorporation into lead structures.
Scientific Rationale: Deconstructing the Scaffold's Advantages
The strategic design of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one provides a unique combination of physicochemical properties that are highly desirable in drug candidates. Its utility can be understood by examining its three key components.
-
The Pyrrolidin-2-one Core: As a five-membered γ-lactam, this ring system is a well-established "privileged structure" in medicinal chemistry.[1][2] Its non-planar, saturated nature provides access to three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity.[1] The constrained ring orients the 3-amino group and the N-substituent in well-defined vectors, reducing the entropic penalty upon binding to a biological target.
-
The β-Amino Group: This primary amine is the scaffold's principal point of diversification. It acts as a nucleophile, most commonly for the formation of amide bonds to mimic peptide linkages. This feature makes the scaffold an ideal precursor for developing inhibitors of proteases and other enzymes that recognize peptide substrates.
-
The N-(2,2,2-trifluoroethyl) Group: The incorporation of fluorine is a proven strategy for optimizing drug properties.[3] The trifluoroethyl group, in particular, offers several distinct advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism.[4] Placing the -CF3 group at the β-position of the N-ethyl substituent sterically shields the α-carbon, effectively blocking N-dealkylation, a common metabolic pathway for N-alkyl amines and amides.[5]
-
Modulation of Basicity and Lipophilicity: The potent electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the nearby lactam nitrogen. This can prevent unwanted protonation and off-target interactions. Furthermore, it increases the molecule's lipophilicity, which can improve cell membrane permeability and bioavailability.[4][6]
-
Favorable Target Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's binding pocket, potentially increasing binding affinity.[3]
-
Table 1: Summary of Component Contributions to Drug-Like Properties
| Component | Structural Feature | Key Advantages in Drug Design |
| Pyrrolidin-2-one | Saturated γ-Lactam | Conformational rigidity; presents well-defined substituent vectors; privileged scaffold for CNS and enzyme targets.[1][7] |
| β-Amino Group | Primary Amine | Versatile functional handle for amide coupling, reductive amination, and sulfonylation; key for peptidomimetic design. |
| N-(2,2,2-trifluoroethyl) | Fluorinated Alkyl Group | Blocks N-dealkylation metabolism; enhances metabolic stability; increases lipophilicity; modulates basicity.[3][4] |
Synthetic Accessibility: A Proposed Route
While numerous methods exist for synthesizing substituted pyrrolidines, a practical approach to an enantiomerically pure form of the title compound can be envisioned starting from a protected L-glutamic acid derivative. This ensures control over the stereocenter at the C3 position, which is often critical for biological activity.
Caption: General workflow for amide coupling with the scaffold.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a robust method for coupling a generic carboxylic acid (R-COOH) to the 3-amino group of the scaffold using HATU, a highly efficient coupling reagent suitable for a wide range of substrates, including electron-deficient amines. [8] Materials:
-
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq)
-
Carboxylic Acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.1 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Rationale: This pre-activation step forms a highly reactive O-acylisourea intermediate from the carboxylic acid, which is primed for nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt and maintain a basic pH.
-
-
Amine Addition: In a separate flask, dissolve 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Scientist's Note: If the reaction is sluggish, it can be gently heated to 40-50 °C. However, prolonged heating should be avoided to minimize potential side reactions or racemization.
-
-
Work-up (Quenching): Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc. Wash the organic layer sequentially with saturated aq. NH4Cl (2x), saturated aq. NaHCO3 (2x), and finally with brine (1x).
-
Rationale: The NH4Cl wash removes excess DIPEA. The NaHCO3 wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes or methanol in dichloromethane, to yield the pure amide product.
Table 2: Common Amide Coupling Reagents
| Reagent | Acronym | Class | Key Advantages | Considerations |
| HATU | - | Uronium Salt | High efficiency, fast reaction times, low racemization. Excellent for hindered substrates. | Higher cost, produces guanidinium byproduct. |
| EDC / HOBt | - | Carbodiimide | Cost-effective, water-soluble byproducts are easily removed during work-up. | Can lead to racemization, HOBt is potentially explosive when dry. [8] |
| T3P | - | Phosphonic Anhydride | High reactivity, byproducts are water-soluble. | Often requires a base like pyridine or triethylamine. |
| CDI | - | Carbonyl Diimidazole | Simple to use, byproducts are CO2 and imidazole. | Less reactive than uronium or phosphonium salts. |
Characterization of Coupled Products
Confirmation of a successful coupling reaction and product purity is essential. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Look for the disappearance of the primary amine protons and the appearance of a new amide N-H proton signal (typically a broad singlet or triplet between 6-9 ppm). New signals corresponding to the coupled carboxylic acid moiety will also be present.
-
¹⁹F NMR: A triplet signal (due to coupling with the adjacent -CH2- protons) around -75 ppm confirms the integrity of the trifluoroethyl group.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single sharp peak indicates a pure sample.
Conclusion and Future Perspectives
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a highly promising and versatile scaffold for medicinal chemistry. Its unique combination of a conformationally constrained core, a versatile chemical handle, and a metabolically robust, property-enhancing N-substituent makes it an ideal building block for a new generation of therapeutic agents. While its application in developing DPP-4 inhibitors is a clear and logical starting point, its potential extends to other enzyme targets such as cathepsins, caspases, and other proteases. Furthermore, the pyrrolidine scaffold is prevalent in CNS-active agents, and the introduction of the trifluoroethyl group could be leveraged to fine-tune blood-brain barrier permeability and metabolic stability in that context. [7]Researchers and drug development professionals are encouraged to explore the vast potential of this innovative chemical tool.
References
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ACS Publications. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Published 2024-03-21. Available at: [Link].
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Published 2024-02-15. Available at: [Link].
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link].
-
PubMed. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters. Published 2011-03-15. Available at: [Link].
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Published 2025-07-18.
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- ResearchGate. 1-((3S,4S)-4-Amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5, 5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes | Request PDF. Published 2025-08-09.
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-
AxisPharm. Amide coupling Protocol for Amino PEG. Published 2024-09-23. Available at: [Link].
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- Nowick Laboratory.
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- NIH PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Luxembourg Bio Technologies. Developments in peptide and amide synthesis.
- MDPI.
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- European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. Published 1999-01-08.
- MDPI. Thiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. Published 2025-01-04.
- Ningbo Inno Pharmchem Co., Ltd. The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry.
- NIH PubMed Central. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
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Application Notes & Protocols: A Comprehensive Guide to Developing Enzyme Inhibitors with 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Introduction: Unlocking the Potential of a Novel Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown promise as inhibitors of various enzymes, including α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4).[3][4][5] The compound 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one presents a unique combination of a reactive amino group and a trifluoroethyl moiety, which can enhance binding affinity and metabolic stability. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features suggest significant potential as a lead compound for the development of novel enzyme inhibitors, particularly for enzymes that recognize small molecule substrates with amine functionalities.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one as a potential enzyme inhibitor. We will delve into the foundational biochemical and cellular characterization, mechanism of action studies, and preliminary preclinical profiling.
Part 1: Foundational Biochemical Characterization
The initial step in evaluating a potential enzyme inhibitor is to determine its potency and understand its interaction with the target enzyme. This section outlines the protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition.
Determining Inhibitor Potency: IC50 Measurement
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[6] It is a critical parameter for comparing the potency of different inhibitors.[6]
This protocol describes a continuous spectrophotometric assay to determine the IC50 value of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Materials:
-
Target enzyme (e.g., a serine protease)
-
Chromogenic substrate (e.g., p-nitroanilide-derived substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
DMSO (for inhibitor stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). A 3-fold or half-log dilution series is recommended.[7][8]
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include control wells with buffer and DMSO only (for 0% and 100% inhibition, respectively).
-
Add 80 µL of the enzyme solution (at a final concentration predetermined to give a linear reaction rate) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate solution (at a concentration equal to its Km value for optimal sensitivity).[7]
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the chromogenic product using a microplate reader.
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration (log [I]).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][9]
Data Presentation:
| Inhibitor Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.1 | 10.3 |
Visualization of IC50 Determination Workflow:
Caption: Workflow for IC50 determination.
Elucidating the Mechanism of Inhibition (MOI)
Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for lead optimization.[10] MOI studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[11]
This protocol utilizes steady-state enzyme kinetics to determine the mechanism of inhibition.[7]
Materials:
-
Same as for IC50 determination.
Procedure:
-
Select a range of fixed inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, and 5 x IC50).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., from 0.2 x Km to 10 x Km).[10]
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.
Data Interpretation:
| Mechanism of Inhibition | Effect on Apparent Km | Effect on Apparent Vmax |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
| Mixed | Increases or Decreases | Decreases |
Visualization of MOI Determination Logic:
Caption: Decision tree for MOI determination.
Part 2: Cellular Activity and Target Engagement
While biochemical assays are essential, it is crucial to evaluate the inhibitor's activity in a more physiologically relevant context.[12][13] Cell-based assays can confirm that the compound can penetrate cell membranes and inhibit the target enzyme within the cell.[12]
Assessing Cellular Potency
This involves determining the inhibitor's potency in a cellular environment, often by measuring a downstream effect of the target enzyme's activity.
This protocol describes a general method for assessing the cellular activity of an inhibitor against a target kinase.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Antibody specific for the phosphorylated substrate of the target kinase
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one for a predetermined time (e.g., 24 hours).
-
Assess cell viability using a standard assay to determine the cytotoxic concentration of the compound.[14]
-
In a parallel plate, lyse the cells after inhibitor treatment.
-
Measure the levels of the phosphorylated substrate using an ELISA or Western blot to determine the extent of target inhibition.
-
Plot the percentage of substrate phosphorylation versus the logarithm of the inhibitor concentration to determine the cellular IC50.
Visualization of Cell-Based Assay Workflow:
Caption: Workflow for cell-based inhibitor assay.
Part 3: Preliminary Preclinical Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties is critical to avoid late-stage failures in drug development.[15][16][17]
In Vitro ADME-Tox Profiling
A panel of in vitro assays can provide initial insights into the drug-like properties of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.[18]
Recommended In Vitro ADME-Tox Assays:
| Assay | Purpose |
| Solubility | Determines the aqueous solubility of the compound. |
| Permeability (e.g., PAMPA) | Assesses the ability of the compound to cross cell membranes. |
| Metabolic Stability (e.g., liver microsomes) | Evaluates the compound's susceptibility to metabolism by liver enzymes. |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins. |
| Cytotoxicity (e.g., in HepG2 cells) | Assesses the compound's potential for liver toxicity. |
Visualization of ADME-Tox Screening Funnel:
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. courses.edx.org [courses.edx.org]
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- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. lifechemicals.com [lifechemicals.com]
- 18. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Application Note: A Guide to the Pharmacokinetic Profiling of Compounds Featuring the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Early Pharmacokinetic Assessment
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is contingent on a multifaceted optimization process. Among the critical determinants of success are the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively define a compound's pharmacokinetic (PK) profile.[1] A compound with excellent in vitro potency can fail in later stages if it cannot reach its target in sufficient concentration and for an adequate duration. Therefore, a thorough understanding of a compound's behavior within a biological system is paramount.[1][2][3][4] This guide provides a detailed framework for the pharmacokinetic profiling of compounds incorporating the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one scaffold, a moiety of increasing interest in medicinal chemistry due to the unique properties conferred by the trifluoroethyl group.
The inclusion of fluorine in drug candidates can significantly alter their physicochemical and pharmacokinetic properties.[5][6][7] The trifluoroethyl group, in particular, can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[8][9] Furthermore, it can modulate lipophilicity and membrane permeability, potentially improving oral bioavailability.[8][10] However, the strong electron-withdrawing nature of fluorine can also influence pKa, protein binding, and potential metabolic pathways, making a comprehensive and early ADME assessment essential.[9][11] This application note will detail the crucial in vitro and in vivo assays necessary to build a robust pharmacokinetic profile, enabling data-driven decisions in the lead optimization phase.
Part 1: Foundational In Vitro ADME Profiling
Early-stage in vitro ADME assays are cost-effective, high-throughput methods to rank and prioritize compounds.[3][4] These assays serve as indicators of a compound's likely in vivo behavior and help identify potential liabilities that need to be addressed through medicinal chemistry efforts.[12]
Metabolic Stability Assessment
The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability.[5][9][13] This is typically first assessed using liver microsomes, which are rich in Phase I metabolic enzymes, particularly cytochrome P450s.[13][14][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)[16]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][16]
-
Positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls in the phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the microsomal solution and the test compound or positive control. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time point zero.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[13]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Causality and Interpretation: A short half-life and high intrinsic clearance suggest the compound is rapidly metabolized, which may lead to poor in vivo exposure. The trifluoroethyl group is expected to increase metabolic stability by making adjacent positions less susceptible to CYP-mediated oxidation.[8][9] If instability is observed, follow-up studies with hepatocytes can provide a more complete picture, including Phase II metabolism.[13]
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[2][17][18][19] Inhibition of a CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially causing toxicity.[19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19][20]
Materials:
-
Human liver microsomes or recombinant human CYP enzymes[18][21]
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
Test compound stock solution
-
Known CYP inhibitors as positive controls (e.g., Ketoconazole for CYP3A4)[20]
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a 96-well plate, incubate the liver microsomes (or recombinant enzymes), a specific probe substrate, and varying concentrations of the test compound (or positive control).
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Analysis: Stop the reaction with cold acetonitrile and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Interpretation: A low IC50 value (typically <1-10 µM) indicates a potential for in vivo drug-drug interactions. The FDA provides guidance on how to use in vitro IC50 values to predict clinical DDI risk.[22]
Plasma Protein Binding (PPB)
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to act on its target.[23] Only the unbound fraction is pharmacologically active and available for metabolism and excretion.[24][25]
Objective: To determine the percentage of a test compound bound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device[25]
-
Plasma (human, rat, mouse)
-
Test compound
-
Phosphate buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the test compound into plasma at a known concentration.
-
RED Device Setup: Add the spiked plasma to the sample chamber of the RED device and PBS to the buffer chamber.
-
Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.[23]
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.
Data Analysis:
-
Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
-
Percentage bound = (1 - fu) * 100.
Interpretation: High plasma protein binding (>99%) can limit the free drug concentration, potentially reducing efficacy. However, it can also prolong the compound's half-life by reducing its availability for clearance. Compounds with the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one scaffold may exhibit varying degrees of protein binding depending on the overall lipophilicity and charge distribution of the molecule.
| In Vitro ADME Parameter | Acceptable Range (General Guidance) | Potential Implications of Poor Profile |
| Microsomal Half-life (t½) | > 30 min | Rapid in vivo clearance, poor oral bioavailability |
| CYP Inhibition (IC50) | > 10 µM | High risk of clinical drug-drug interactions |
| Plasma Protein Binding (% Bound) | < 99% | Low free drug concentration, potentially reduced efficacy |
Part 2: In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models (typically rodents) are essential to understand the complete pharmacokinetic profile of a compound in a living system.[26][27] These studies provide crucial data on bioavailability, clearance, volume of distribution, and half-life.[26]
Study Design and Execution
A typical initial in vivo PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[27] The IV administration provides a baseline for clearance and volume of distribution, while the PO administration allows for the determination of oral bioavailability.[27]
Objective: To determine key pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Cmax, Tmax, AUC, and Oral Bioavailability).
Materials:
-
Test compound
-
Appropriate vehicle for IV and PO administration
-
Rodents (e.g., Sprague-Dawley rats or CD-1 mice)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
Validated bioanalytical LC-MS/MS method
Procedure:
-
Dosing: Administer the test compound to two groups of animals. One group receives an IV bolus dose (e.g., 1-2 mg/kg), and the other receives a PO dose (e.g., 5-10 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method that adheres to regulatory guidelines.[22][28]
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
-
Oral Bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
| Pharmacokinetic Parameter | Description | Desirable Characteristics for an Oral Drug |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Low to moderate clearance. |
| Volume of Distribution (Vd) | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | Moderate Vd, indicating distribution into tissues but not excessive sequestration. |
| Half-life (t½) | The time required for the drug concentration to decrease by half. | Sufficiently long for the desired dosing interval (e.g., once or twice daily). |
| Oral Bioavailability (%F) | The fraction of the orally administered dose that reaches systemic circulation. | High (>30-50%). |
Visualizing the Workflow
Conclusion: Synthesizing a Complete Pharmacokinetic Profile
The systematic pharmacokinetic profiling of compounds containing the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one scaffold is an indispensable component of successful drug discovery. By integrating the in vitro and in vivo data detailed in this guide, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge allows for the early identification of potential liabilities, informs structure-activity and structure-property relationships, and ultimately guides the selection of candidates with a higher probability of clinical success. The strategic incorporation of fluorine presents both opportunities and challenges, and a robust, data-driven approach to pharmacokinetic evaluation is the key to harnessing its full potential in medicinal chemistry.
References
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation.
- WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- BioAgilytix. (n.d.). Protein Binding Assays.
- ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Mercell. (n.d.). metabolic stability in liver microsomes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes.
- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
- Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
- Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
- Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies.
- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- Meadowhawk Biolabs. (n.d.). DISCOVERY IN VIVO PHARMACOKINETICS.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
- NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
- PubMed Central. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
- Creative Bioarray. (n.d.). In Vitro ADME.
- Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
- ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
- NIH. (n.d.). Evaluation of pharmacokinetic and pharmacodynamic profiles of liposomes for the cell type-specific delivery of small molecule drugs.
- ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
- PubMed Central. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction.
- ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- ChemicalBook. (n.d.). (R)-3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride.
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
- Wikipedia. (n.d.). Pyrrolidine.
- European Patent Office. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1.
Sources
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Troubleshooting & Optimization
optimizing reaction yield for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one synthesis
Welcome to the technical support guide for the synthesis and optimization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting guides and frequently asked questions to enhance reaction yield, purity, and reproducibility.
Introduction: Synthetic Strategy
The synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is typically achieved via a nucleophilic substitution reaction. The core of this process involves the N-alkylation of a 3-aminopyrrolidin-2-one precursor with a suitable 2,2,2-trifluoroethylating agent. The lactam nitrogen, while less nucleophilic than a typical amine, can be effectively alkylated under appropriate basic conditions. However, the presence of the C3-amino group introduces a key challenge: competitive N-alkylation. Therefore, a robust synthesis often employs a protecting group strategy.
The general workflow involves two primary stages:
-
N-Alkylation: Reaction of a C3-amino-protected pyrrolidin-2-one with a trifluoroethyl source.
-
Deprotection: Removal of the protecting group to yield the final target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. Each issue is presented with common symptoms, probable causes, and actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of the N-Trifluoroethylated Product
-
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material (3-amino-protected-pyrrolidin-2-one).
-
Minimal formation of the desired product spot/peak.
-
-
Possible Causes & Solutions:
| Cause | Scientific Rationale & Recommended Solution |
| Insufficient Basicity | The pKa of the N-H bond of a lactam is typically in the range of 17-19, requiring a strong base for deprotonation. If the base is not strong enough to generate a sufficient concentration of the lactam anion, the alkylation will not proceed efficiently. Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for deprotonating lactams. Alternatively, potassium tert-butoxide (KOtBu) can be used. Cesium carbonate (Cs₂CO₃) is also known to be effective, often attributed to the "cesium effect" which enhances the nucleophilicity of the resulting anion.[1] |
| Poor Leaving Group | The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group. A poor leaving group will disfavor the substitution reaction. Solution: Employ a trifluoroethylating agent with a better leaving group. The reactivity order is generally: Triflate (OTf) > Iodide (I) > Bromide (Br) > Chloride (Cl). If using 2,2,2-trifluoroethyl bromide shows low reactivity, switching to 2,2,2-trifluoroethyl triflate or iodide will significantly accelerate the reaction. |
| Inappropriate Solvent | The reaction requires a polar, aprotic solvent to dissolve the reactants and stabilize the transition state of the Sₙ2 reaction. Protic solvents (like ethanol or water) will quench the strong base and the lactam anion. Solution: Use anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). Ensure the solvent is thoroughly dried before use, as trace water can have a significant impact. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, insufficient thermal energy may lead to a sluggish or stalled reaction. Solution: Gradually increase the reaction temperature. Start the reaction at room temperature and monitor by TLC/LC-MS. If no conversion is observed after several hours, gently heat the reaction to 40-60 °C. For particularly stubborn reactions, temperatures up to 80 °C may be required, but this should be approached with caution to avoid decomposition. |
Issue 2: Formation of a Significant Byproduct (Over-Alkylation)
-
Symptoms:
-
LC-MS or NMR analysis reveals a second product with a mass corresponding to the addition of two trifluoroethyl groups.
-
This is most common when using an unprotected 3-aminopyrrolidin-2-one starting material.
-
-
Possible Causes & Solutions:
Over-alkylation is a frequent challenge when multiple nucleophilic sites are present.[2] The primary amino group at the C3 position is significantly more nucleophilic than the lactam nitrogen and will react preferentially, or a second alkylation can occur on the newly formed secondary amine.
Authoritative Recommendation: Use a Protecting Group
The most robust and reliable solution is to use a starting material where the C3-amino group is protected. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under basic N-alkylation conditions and its straightforward removal under acidic conditions.
Recommended Workflow to Avoid Byproducts:
-
Protection: Start with commercially available (R)- or (S)-3-(tert-butoxycarbonylamino)pyrrolidin-2-one.
-
N-Alkylation: Perform the N-trifluoroethylation on this protected intermediate using a strong base like NaH in DMF. The Boc group will remain intact.
-
Deprotection: After purification of the N-alkylated intermediate, remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final, pure product.
Issue 3: Difficult Purification of the Final Product
-
Symptoms:
-
Crude product appears as an inseparable mixture or an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from starting materials or byproducts.
-
-
Possible Causes & Solutions:
| Cause | Scientific Rationale & Recommended Solution |
| Residual Base/Salts | Strong bases like NaH and the resulting salts (e.g., NaBr, NaI) can complicate purification. Basic residues can cause streaking on silica gel columns. Solution: Implement a thorough aqueous workup. After the reaction is complete, carefully quench the excess base with a proton source (e.g., dropwise addition of water or saturated NH₄Cl solution).[3] Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer sequentially with water and brine to remove inorganic salts. |
| Similar Polarity of Product and Impurities | The starting material and product may have very similar polarities, making chromatographic separation challenging. Solution: Optimize the chromatography solvent system. A gradient elution is often more effective than an isocratic one. For polar amines, it is often beneficial to add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%) to the eluent. This deactivates acidic sites on the silica gel, reducing tailing and improving peak shape. Common solvent systems include DCM/Methanol or Ethyl Acetate/Hexanes with a basic modifier. |
| Product is Highly Polar/Water-Soluble | The free amine product can be highly polar and may have significant water solubility, leading to low recovery during extraction. Solution: If the product remains in the aqueous layer, adjust the pH of the aqueous layer to be more basic (pH 9-10) before extraction to ensure the amine is in its free base form.[4] Use a more polar extraction solvent like a 9:1 mixture of DCM/Isopropanol. If extraction is still inefficient, consider concentrating the aqueous layer and purifying via reverse-phase chromatography. |
Experimental Protocol: Optimized Synthesis
This section provides a reliable, step-by-step protocol based on the principles discussed above.
Step 1: N-Alkylation of (S)-3-(tert-butoxycarbonylamino)pyrrolidin-2-one
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-3-(tert-butoxycarbonylamino)pyrrolidin-2-one (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of gas evolution.
-
Slowly add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 2: Work-up and Purification of the Intermediate
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water (2x) and then with saturated brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a gradient of 20% to 60% ethyl acetate in hexanes) to yield the pure protected product.
Step 3: Boc Deprotection
-
Dissolve the purified N-alkylated intermediate from Step 2 in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Stir the solution for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue will be the TFA salt of the final product. It can be purified as is, or the free base can be obtained by dissolving the residue in water, basifying to pH ~10 with Na₂CO₃, and extracting with an appropriate organic solvent (e.g., ethyl acetate or DCM).
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group necessary for the C3-amino group? The primary amine at the C3 position is a stronger nucleophile than the nitrogen atom within the lactam ring. Without protection, the alkylating agent will react preferentially with the C3-amine, leading to low yields of the desired N1-alkylated product and the formation of undesired C3-alkylated byproducts.[2]
Q2: Can I use other trifluoroethylating agents besides the triflate? Yes, other agents like 2,2,2-trifluoroethyl iodide or bromide can be used. However, they are less reactive than the triflate. To compensate for the lower reactivity, you may need to use more forcing conditions, such as higher temperatures (e.g., 60-80 °C) or longer reaction times, which could potentially lead to more side products.
Q3: What is the mechanism of the N-alkylation step? The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. First, a strong base (e.g., NaH) deprotonates the lactam N-H to form a nucleophilic lactam anion. This anion then attacks the electrophilic carbon of the 2,2,2-trifluoroethylating agent, displacing the leaving group (e.g., triflate) to form the new C-N bond.
Q4: My final product is a salt (e.g., TFA salt). How do I convert it to the free base? To obtain the free base, dissolve the salt in a minimal amount of water. Cool the solution in an ice bath and slowly add a base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the pH is approximately 9-10. Then, extract the aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the free base.[5]
Q5: Are there any specific safety precautions for this synthesis? Yes. Sodium hydride (NaH) is a highly flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere and away from moisture. Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The N-alkylation reaction itself should be conducted under an inert atmosphere to prevent quenching of the base and anion intermediates by atmospheric moisture.
References
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem Technical Guides.
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis of Substituted Lactams. BenchChem Technical Guides.
- BenchChem. (2025). Diastereoselectivity issues in 4-substituted β-lactam synthesis. BenchChem Technical Guides.
- Baran, P. S., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society.
- Google Patents. (1999).
-
Alcaide, B., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
White Rose Research Online. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]
-
ResearchGate. (2008). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. [Link]
-
ChemistryViews. (2011). Synthesis of N-Functionalized Lactams. [Link]
- Google Patents. (2004).
-
National Institutes of Health. (2013). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. [Link]
-
Organic Chemistry Portal. (2024). Pyrrolidine synthesis. [Link]
- Google Patents. (2002).
-
National Institutes of Health. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. [Link]
-
ElectronicsAndBooks. (2010). Synthesis and Reactions of 3-Pyrrolidinones. [Link]
-
PubMed. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (2025). β-Lactam synthesis. [Link]
-
Springer. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- Google Patents. (2021).
- Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino.... WO2001058848A1.
-
Organic Chemistry Portal. (2006). Lactam synthesis. [Link]
-
Organic Reactions. (2026). The Synthesis of β-Lactams. [Link]
-
PubMed. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. [Link]
-
Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
- Google Patents. (2004).
-
European Patent Office. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives. EP1138672A1. [Link]
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.
-
MDPI. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
- Google Patents. (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. US6784197B2.
-
Royal Society of Chemistry. (2023). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. [Link]
-
National Institutes of Health. (2022). N-Dealkylation of Amines. PMC. [Link]
-
Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
PubMed. (2021). Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators. [Link]
- Google Patents. (2020). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
-
Organic Syntheses. (2002). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
- Google Patents. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. WO2020222158A1.
-
ResearchGate. (2014). One-Pot Three-Component Synthesis of Pyrrolidin-2-ones via a Sequential Wittig/Nucleophilic Addition/Cyclization Reaction. [Link]
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
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Technical Support Center: Synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Welcome to our dedicated technical support guide for the synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related fluorinated lactams. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The protocols and advice presented here are grounded in established chemical literature and our extensive experience in synthetic organic chemistry.
Introduction: Navigating the Synthesis of a Fluorinated Lactam
The synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one presents a unique set of challenges, primarily centered around the introduction of the trifluoroethyl group and the management of the amine functionality on the pyrrolidinone core. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the lactam nitrogen.[1] This guide will address common issues that may arise during a plausible two-step synthetic sequence: the formation of a protected 3-aminopyrrolidin-2-one, followed by N-alkylation with a trifluoroethylating agent.
Hypothetical Synthetic Pathway
For the purpose of this guide, we will consider a common synthetic approach, which will serve as the basis for our troubleshooting discussions.
Caption: A plausible two-step synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Issue 1: Low or No Conversion During N-Alkylation
Question: I am attempting the N-alkylation of my protected 3-aminopyrrolidin-2-one with 2,2,2-trifluoroethyl iodide and a base, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the N-alkylation of lactams, particularly with electron-withdrawing substituents, is a common challenge. Several factors could be at play:
-
Insufficient Basicity: The pKa of the N-H bond in a lactam is typically in the range of 17-26, depending on the ring size and substituents. The electron-withdrawing nature of the protected amino group can further increase this acidity, but a sufficiently strong base is still required for complete deprotonation.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).
-
Solvent Choice: Ensure your solvent is dry and appropriate for the base used. For NaH, anhydrous THF or DMF are standard choices.
-
Temperature: While some alkylations proceed at room temperature, you may need to gently heat the reaction. Monitor for potential side reactions at elevated temperatures.
-
-
-
Steric Hindrance: The protecting group on the 3-amino position might be sterically hindering the approach of the trifluoroethylating agent.
-
Troubleshooting Steps:
-
Protecting Group Choice: If possible, consider a smaller protecting group. For example, a Boc group is bulkier than a Cbz group.
-
Reaction Time: Extend the reaction time to allow for the slower reaction to proceed to completion. Monitor by TLC or LC-MS to track progress.
-
-
-
Reactivity of the Alkylating Agent: 2,2,2-Trifluoroethyl iodide is a common reagent, but its reactivity can be influenced by purity and storage.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or purified 2,2,2-trifluoroethyl iodide.
-
Alternative Reagents: Consider using 2,2,2-trifluoroethyl triflate, which is a more reactive alkylating agent. However, be aware that its higher reactivity may also lead to more side products.
-
-
Issue 2: Formation of an O-Alkylated Byproduct
Question: During the N-alkylation step, I have isolated a significant amount of an isomeric byproduct. Mass spectrometry suggests it is an O-alkylated product. Why is this happening and how can I favor N-alkylation?
Answer:
Lactams are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. The formation of the O-alkylated product, a lactim ether, is a known side reaction.[2][3]
Caption: Factors influencing N- versus O-alkylation of lactams.
-
Understanding the Selectivity: The ratio of N- to O-alkylation is influenced by several factors, including the counterion of the base, the solvent, the alkylating agent, and the temperature.
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen in the lactam anion is a "harder" nucleophile, while the oxygen is "softer." Harder electrophiles tend to react at the nitrogen, while softer ones may react at the oxygen.
-
Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored pathway, while O-alkylation can be thermodynamically more stable in some cases.
-
-
Troubleshooting Steps to Favor N-Alkylation:
-
Counterion: Cations that coordinate more strongly with the oxygen atom (e.g., Li⁺) can favor N-alkylation. Using a lithium base like LDA or LiHMDS might improve selectivity.
-
Solvent: Polar aprotic solvents like DMF or DMSO can favor N-alkylation.
-
Temperature: Running the reaction at lower temperatures often favors the kinetic product (N-alkylation).
-
Alkylating Agent: As mentioned, harder alkylating agents favor N-alkylation. If using an iodide, consider switching to a tosylate or mesylate.
-
Issue 3: Difficulty with Amine Deprotection
Question: I have successfully synthesized the protected 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, but I am struggling to remove the protecting group without affecting the rest of the molecule. What conditions should I try?
Answer:
The stability of the trifluoroethyl group and the lactam ring needs to be considered during deprotection. The choice of deprotection strategy is highly dependent on the protecting group used.
-
For Boc (tert-Butoxycarbonyl) Protecting Groups:
-
Standard Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method.
-
Potential Issues: The trifluoroethyl group is generally stable to acidic conditions. However, prolonged exposure to strong acid could potentially lead to hydrolysis of the lactam.
-
Troubleshooting:
-
Use the minimum amount of TFA required.
-
Keep the reaction temperature low (0 °C to room temperature).
-
Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.
-
-
-
For Cbz (Carboxybenzyl) Protecting Groups:
-
Standard Conditions: Hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas, ammonium formate, etc.).
-
Potential Issues: The catalyst can sometimes be poisoned, leading to incomplete reaction.
-
Troubleshooting:
-
Ensure the catalyst is of high quality and is not expired.
-
Use a suitable solvent like methanol or ethanol.
-
If using H₂ gas, ensure the system is properly purged and under positive pressure.
-
Consider adding a small amount of acid (e.g., HCl) to facilitate the reaction, but be mindful of potential side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are some common impurities I should look for in my final product?
A1: Besides the O-alkylated byproduct, other potential impurities could include:
-
Unreacted starting material: The protected 3-aminopyrrolidin-2-one.
-
Hydrolyzed product: 4-Amino-N-(2,2,2-trifluoroethyl)butanoic acid, if the lactam ring opens. This is more likely under harsh acidic or basic conditions.[4]
-
Elimination products: Depending on the reaction conditions, elimination of the amino group or other substituents could occur.
-
Byproducts from the synthesis of the 3-aminopyrrolidin-2-one core: Impurities from the starting material can carry through the synthesis.[5][6][7][8]
Q2: Can I use a different fluorinating agent besides 2,2,2-trifluoroethyl iodide?
A2: Yes, other reagents can be used. 2,2,2-Trifluoroethyl tosylate or mesylate are good alternatives and may offer different reactivity and selectivity profiles. Electrophilic trifluoroethylating reagents are also available but are generally more expensive and may not be necessary for this transformation.
Q3: How does the trifluoromethyl group affect the properties of the final molecule?
A3: The trifluoromethyl group is a strong electron-withdrawing group with high lipophilicity.[1][9] Its incorporation can:
-
Increase metabolic stability: The C-F bond is very strong and resistant to metabolic cleavage.[9]
-
Enhance binding affinity: The electronic and steric properties of the CF₃ group can lead to improved interactions with biological targets.[1]
-
Modify pKa: The basicity of the 3-amino group will be influenced by the electron-withdrawing nature of the N-trifluoroethyl group.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To track the formation of the product and identify byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl group.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Protected 3-Aminopyrrolidin-2-one
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (5 mL/mmol of lactam) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of the protected 3-aminopyrrolidin-2-one (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Boc-Deprotection
-
Dissolve the Boc-protected 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq.) in dichloromethane (10 mL/mmol).
-
Cool the solution to 0 °C and add trifluoroacetic acid (10-20 eq.) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification may be necessary.
References
-
Norton Matos, M. R. P., Afonso, C. A. M., & Batey, R. A. (2001). Synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives. Tetrahedron Letters, 42(40), 7007–7010. [Link]
-
Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. [Link]
-
Synthesis of New γ-Lactams with gem-Difluorinated Side Chains. ResearchGate. [Link]
-
Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
The Significance of Trifluoromethyl Groups in Chemical Synthesis. Watson International Ltd.[Link]
-
Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
-
Brace, N. O. (1996). 2-(Perfluoroalkyl)ethanols by Thermal Alkylation of Ambidentate Lactams with 2-(Perfluoroalkyl)-1-iodoalkanes, in the Presence of Added Water. A Change in Mechanism and Stoichiometry of the Reaction. Isolation of a Water Adduct of the Lactim Ether Intermediate. The Journal of Organic Chemistry, 61(19), 6504–6516. [Link]
-
(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- Process for the manufacture of 3-amino-pyrrolidine derivatives.
-
Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC - NIH. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. [Link]
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β-Lactam synthesis. Organic Chemistry Portal. [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]
-
Lactam synthesis. Organic Chemistry Portal. [Link]
-
N-alkylation of N-(2,2,2-trichloroethyl)arenesulfonamides. ResearchGate. [Link]
-
C-Alkylation of N-alkylamides with styrenes in air and scale-up using a microwave flow reactor. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
S- and N-alkylation of 2,2′-(alkane-α,ω-diyldisulfanediyl)-bis(1,3-benzothiazoles) with 1-iodopropan-2-one in the presence of iodine. ResearchGate. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][10]naphthyrin-5(6H)-one. PMC - NIH. [Link]
Sources
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- 2. 2-(Perfluoroalkyl)ethanols by Thermal Alkylation of Ambidentate Lactams with 2-(Perfluoroalkyl)-1-iodoalkanes, in the Presence of Added Water. A Change in Mechanism and Stoichiometry of the Reaction. Isolation of a Water Adduct of the Lactim Ether Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Under Acidic Conditions
Welcome to the technical support center for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting advice and frequently asked questions to navigate potential challenges during your experiments.
Introduction: The Chemical Nature of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a substituted γ-lactam. The pyrrolidin-2-one core is susceptible to hydrolysis, a reaction that is often catalyzed by acid. The stability of this particular molecule is significantly influenced by two key structural features:
-
The N-(2,2,2-trifluoroethyl) group: The trifluoroethyl group is strongly electron-withdrawing. This property increases the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack by water, especially under acidic conditions. This accelerated hydrolysis is a critical consideration in experimental design.
-
The 3-Amino group: The amino group at the 3-position can also influence the lactam's stability. Under acidic conditions, this group will be protonated, which may affect the electronic environment of the lactam ring and potentially participate in the hydrolysis reaction.
Understanding these structural elements is crucial for anticipating and mitigating stability issues in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when working with 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in acidic environments.
Issue 1: Rapid Degradation of the Compound in Acidic Mobile Phases for HPLC Analysis
Symptoms:
-
Poor peak shape (e.g., tailing or fronting) in your chromatogram.
-
Appearance of unexpected peaks, especially one major new peak with a shorter retention time.
-
Loss of the main compound peak area over time when samples are left in the autosampler.
Probable Cause: The acidic mobile phase is causing the hydrolysis of the lactam ring of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. The primary degradation product is likely the ring-opened amino acid, which is more polar and thus elutes earlier in a reverse-phase HPLC system. The electron-withdrawing nature of the N-trifluoroethyl group accelerates this degradation.[1]
Solutions:
-
Use a less acidic mobile phase: If your separation allows, increase the pH of your mobile phase. Even a modest increase can significantly slow down the rate of hydrolysis.
-
Minimize sample residence time: Do not let your samples sit in the autosampler for extended periods before injection. Prepare fresh samples and analyze them promptly.
-
Use a cooled autosampler: If available, set your autosampler to a low temperature (e.g., 4°C) to slow down the degradation kinetics.
-
Consider alternative chromatographic techniques: If acid-catalyzed hydrolysis remains a significant issue, explore other separation methods such as supercritical fluid chromatography (SFC) or hydrophilic interaction chromatography (HILIC) that may use less aggressive mobile phases.
Issue 2: Inconsistent Results in Biological Assays Conducted in Acidic Buffers
Symptoms:
-
Poor reproducibility of assay results.
-
Lower than expected potency or activity of the compound.
-
A time-dependent decrease in the observed biological effect.
Probable Cause: The compound is degrading in the acidic assay buffer, leading to a lower effective concentration of the active molecule over the course of the experiment. The rate of degradation will depend on the specific pH of the buffer and the incubation time.
Solutions:
-
Perform a stability study in your assay buffer: Before conducting your main experiments, incubate the compound in the assay buffer for the intended duration of the assay. At various time points, quench the reaction and analyze the sample by HPLC or LC-MS to quantify the remaining parent compound. This will give you a clear understanding of the compound's stability under your specific assay conditions.
-
Adjust the assay buffer pH: If significant degradation is observed, consider whether the assay can be performed at a higher pH without compromising the biological system.
-
Shorten the incubation time: If possible, reduce the time the compound is exposed to the acidic buffer.
-
Dose the compound at multiple time points: For longer assays, it may be necessary to add fresh compound at specific intervals to maintain a consistent concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one under acidic conditions?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the lactam (amide) bond.[1] This involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to open the ring and form the corresponding γ-amino acid.
Q2: How does the stability of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one compare to other pyrrolidinones?
A2: Due to the strongly electron-withdrawing N-(2,2,2-trifluoroethyl) group, this compound is expected to be significantly less stable under acidic conditions compared to pyrrolidinones with electron-donating or neutral N-substituents (e.g., N-methyl or N-benzyl). The electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis.[1]
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and its degradation products. For more detailed analysis and identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. LC-MS can provide molecular weight information for the degradation products, which is crucial for elucidating the degradation pathway.
Q4: Are there any other potential degradation pathways to consider?
A4: While acid-catalyzed hydrolysis is the most probable degradation pathway under these conditions, other reactions like oxidation could occur, especially if the experimental setup involves exposure to air and elevated temperatures. However, the lactam hydrolysis is expected to be the dominant degradation route in acidic aqueous solutions.
Q5: Could the 3-amino group participate in the hydrolysis reaction?
A5: This is a possibility. The amino group, even when protonated, could potentially influence the reaction rate through neighboring group participation, although this is less common for amide hydrolysis. More likely, the protonated amino group will have an additional electron-withdrawing effect, further destabilizing the lactam ring. The exact influence would require specific kinetic studies of this molecule.
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in an acidic solution.
Materials:
-
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for quenching
-
HPLC grade water and acetonitrile
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
In a clean vial, add a specific volume of the stock solution to a larger volume of 0.1 M HCl to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
At time zero, immediately withdraw an aliquot, quench it with an equivalent amount of 0.1 M NaOH to neutralize the acid, and dilute with the mobile phase to a suitable concentration for analysis.
-
Incubate the reaction vial at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench, and dilute as in step 3.
-
Analyze all samples by a validated HPLC or LC-MS method.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or MS detection.
Data Presentation
Table 1: Hypothetical Degradation of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in 0.1 M HCl at 40°C
| Time (hours) | Parent Compound Remaining (%) |
| 0 | 100 |
| 1 | 85 |
| 2 | 72 |
| 4 | 51 |
| 8 | 26 |
| 24 | <5 |
Note: This is example data and actual results may vary.
Visualizations
Diagram 1: Acid-Catalyzed Hydrolysis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Caption: Mechanism of acid-catalyzed hydrolysis of the lactam.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability in acidic media.
References
-
Banik, B. K., et al. (2018). SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. Heterocyclic Letters, 8(3), 715-717. Available at: [Link]
Sources
Technical Support Center: 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Auxiliary for Enhanced Diastereoselectivity
Welcome to the technical support center for the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) related to the application of this auxiliary in asymmetric synthesis. As Senior Application Scientists, we have compiled this resource based on established principles of stereoselective reactions and field-proven insights to ensure you achieve the highest levels of diastereoselectivity in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one auxiliary.
Q1: What is the fundamental principle behind the stereodirecting power of the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one auxiliary?
A1: The diastereoselectivity imparted by this auxiliary stems from its rigid pyrrolidinone core and the sterically demanding 2,2,2-trifluoroethyl group on the nitrogen atom. This combination effectively shields one face of the enolate derived from the amide, forcing incoming electrophiles to attack from the less sterically hindered face. The 3-amino group can also play a crucial role through chelation with metal ions, further rigidifying the transition state and enhancing facial bias.
Q2: For which types of reactions is this auxiliary most effective?
A2: This auxiliary is particularly well-suited for diastereoselective enolate reactions, such as alkylations, aldol reactions, and Michael additions. The predictable facial bias it induces makes it a valuable tool for constructing stereogenic centers with high fidelity.
Q3: How does the trifluoroethyl group contribute to the auxiliary's performance?
A3: The electron-withdrawing nature of the trifluoroethyl group can influence the electronics of the amide enolate, potentially affecting its reactivity. More importantly, its steric bulk is a key factor in creating a highly differentiated steric environment around the prochiral center, which is essential for high diastereoselectivity.
Q4: Are there any specific handling and storage recommendations for this auxiliary?
A4: Like most amine-containing compounds, it is advisable to store the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one auxiliary under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide. It should be stored in a cool, dry place.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments using the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one auxiliary.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Diastereomeric Ratio (d.r.) | 1. Insufficient Steric Hindrance: The energy difference between the two competing transition states is minimal.[1] 2. Flexible Transition State: Lack of a rigid, well-defined transition state. 3. Incorrect Temperature: Reaction temperature is too high, allowing for equilibration or overcoming the small energy barrier between transition states.[1] | 1. Lower the Reaction Temperature: Reducing the temperature can amplify the small energy differences between diastereomeric transition states, favoring the formation of the major diastereomer.[1] 2. Use a Lewis Acid: The addition of a Lewis acid (e.g., TiCl₄, SnCl₄) can chelate to the carbonyl oxygen and the amino group, creating a more rigid transition state and enhancing facial shielding. 3. Solvent Optimization: The polarity of the solvent can influence the conformation of the substrate and the transition state.[1] Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂). |
| Incomplete Reaction or Low Yield | 1. Poor Enolate Formation: The base used may not be strong enough to fully deprotonate the amide. 2. Steric Hindrance: The electrophile may be too bulky to approach the enolate. 3. Low Reactivity of Electrophile: The electrophile is not sufficiently reactive under the reaction conditions. | 1. Stronger Base: Consider using a stronger base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to ensure complete enolate formation. 2. Optimize Reaction Time and Temperature: Increase the reaction time or temperature to facilitate the reaction with sterically demanding or less reactive electrophiles. Monitor the reaction by TLC to avoid decomposition. 3. Activate the Electrophile: If applicable, consider using a more reactive form of the electrophile (e.g., an alkyl iodide instead of a bromide). |
| Difficulty in Auxiliary Cleavage | 1. Harsh Cleavage Conditions: The conditions required to cleave the auxiliary may be degrading the desired product. 2. Incomplete Cleavage: The cleavage reaction does not go to completion. | 1. Mild Cleavage Conditions: Explore milder cleavage methods. For amide bonds, basic hydrolysis (e.g., LiOH in THF/water) or acidic hydrolysis (e.g., HCl in methanol) are common. Reductive cleavage with agents like lithium aluminum hydride (LAH) can also be effective. 2. Screen Cleavage Reagents: Test a variety of cleavage reagents and conditions on a small scale to identify the optimal method for your specific substrate. |
| Epimerization of the Product | 1. Presence of Protic Solvents or Reagents: Protic species can lead to enolization and subsequent epimerization of the newly formed stereocenter. 2. Prolonged Reaction Times at Elevated Temperatures: These conditions can promote equilibration to the thermodynamically more stable diastereomer. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. 2. Minimize Reaction Time and Temperature: Work at the lowest possible temperature that allows for a reasonable reaction rate and quench the reaction as soon as it is complete. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one auxiliary.
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol outlines a general method for the alkylation of an acyl-pyrrolidinone derivative.
Materials:
-
N-Acyl-3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl-3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Protocol 2: Auxiliary Cleavage via Basic Hydrolysis
This protocol describes a standard procedure for the removal of the chiral auxiliary.
Materials:
-
Alkylated N-acyl-3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Tetrahydrofuran (THF)
-
Water
-
Lithium Hydroxide (LiOH)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (4.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Part 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: Workflow for a typical diastereoselective alkylation reaction.
Caption: Conceptual model of stereochemical induction.
References
Sources
troubleshooting guide for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one experiments
Welcome to the technical support center for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experiments with this versatile building block. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, offering a three-dimensional architecture that is highly sought after in modern drug design.[1][2] The introduction of a trifluoroethyl group can enhance metabolic stability and binding affinity, making this compound particularly valuable. This guide is structured to address specific challenges in a question-and-answer format, drawing from established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one?
A1: Proper storage and handling are crucial to maintain the integrity of the compound. It is recommended to store 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. The compound is a primary amine and can be sensitive to air and moisture. Exposure to atmospheric CO₂ can lead to the formation of the corresponding carbamate salt, which may affect its reactivity and introduce impurities. Always use clean, dry glassware and handle the compound in a well-ventilated fume hood.
Q2: What are the typical solvents for dissolving 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one?
A2: The solubility of this compound is influenced by its polar lactam and amine functionalities, as well as the fluorinated alkyl chain. It generally exhibits good solubility in a range of polar organic solvents.
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | A good starting point for many reactions. |
| Tetrahydrofuran (THF) | Soluble | Suitable for reactions requiring a non-protic solvent. |
| Acetonitrile (ACN) | Soluble | Often used in purification and analytical chromatography. |
| Methanol (MeOH) | Soluble | Can act as a nucleophile in some reactions; use with caution. |
| Water | Sparingly soluble | Solubility can be increased at acidic pH due to protonation of the amine. |
| Toluene | Sparingly soluble | May be used in specific applications, potentially with co-solvents. |
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.
-
TLC: Use a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane). The presence of the primary amine may cause streaking on silica gel plates; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape. Staining with ninhydrin is effective for visualizing the amine-containing spots.
-
LC-MS: This is a highly sensitive and specific method. A reversed-phase C18 column is generally suitable. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid (0.1%) to improve peak shape and ionization efficiency in the mass spectrometer.
Troubleshooting Guide: Synthesis and Purification
This section addresses common problems encountered during the synthesis and purification of derivatives of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Problem 1: Low reaction yield.
Q: I am performing a nucleophilic substitution/amidation reaction with 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and observing a low yield of my desired product. What are the potential causes and solutions?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
-
Causality and Actionable Insights:
-
Reagent Quality: The primary amine is susceptible to degradation. Ensure the starting material is pure by NMR or LC-MS before use. Inaccurate weighing or stoichiometry can also lead to incomplete conversion.
-
Reaction Conditions:
-
Temperature: Some reactions may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition. Monitor the reaction at different temperatures to find the optimal balance.
-
Solvent: Ensure all starting materials are fully dissolved. The trifluoroethyl group can influence solubility, so a co-solvent system might be necessary. The solvent should be anhydrous for most reactions involving this compound to prevent unwanted side reactions with water.
-
Atmosphere: Reactions involving primary amines can be sensitive to oxygen. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side products and improve the yield.
-
-
Workup and Purification:
-
Aqueous Extraction: The product may have some water solubility, especially if the pH of the aqueous layer is acidic. Neutralize the aqueous layer and back-extract with an organic solvent to recover any dissolved product.
-
Chromatography: The primary amine can interact strongly with silica gel, leading to streaking and potential decomposition. To mitigate this, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
-
-
Problem 2: Formation of multiple side products.
Q: My reaction is messy, and I see multiple spots on TLC and several peaks in the LC-MS of the crude product. What are the likely side reactions?
A: The presence of a primary amine and a lactam ring opens up several possibilities for side reactions.
-
Over-alkylation/acylation: The primary amine can react with more than one equivalent of an electrophile. Using a controlled stoichiometry and slow addition of the electrophile can minimize this.
-
Lactam Ring Opening: Under strong acidic or basic conditions, the lactam ring can undergo hydrolysis to form the corresponding amino acid.[3] This is more likely to occur during workup if harsh conditions are used. It is advisable to use mild acids or bases for pH adjustments.
-
Oxidation: Primary amines can be susceptible to oxidation, especially in the presence of air and certain metal catalysts. Running reactions under an inert atmosphere can help prevent this.
-
Self-condensation: Under certain conditions, molecules of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one could potentially react with each other.
Logical Flow for Identifying Side Products
Caption: A logical workflow for the identification of unknown side products.
Troubleshooting Guide: Analytical Characterization
Q: I am having trouble getting a clean NMR spectrum of my product. What could be the issue?
A: Challenges in NMR analysis can arise from the properties of the compound and impurities.
-
¹H NMR:
-
Broad Peaks: The amine proton (-NH₂) and the adjacent methine proton (-CH-) can exhibit broad signals due to hydrogen bonding and quadrupolar effects of the nitrogen atom. Running the spectrum in a different solvent (e.g., DMSO-d₆) or adding a drop of D₂O to exchange the amine protons can help sharpen the signals.
-
Complex Multiplets: The pyrrolidine ring protons often form complex, overlapping multiplets. 2D NMR techniques like COSY and HSQC can be invaluable for assigning these protons.
-
-
¹⁹F NMR:
-
Signal: The trifluoroethyl group should give a single signal, likely a triplet due to coupling with the adjacent -CH₂- group. The absence of this signal could indicate a problem with the reaction or decomposition.
-
-
Residual Solvents: Ensure that all solvents used in the workup and purification have been thoroughly removed under high vacuum, as they can obscure peaks in the desired product's spectrum.
Q: My compound is not behaving as expected on LC-MS. What are some common issues and solutions?
A: The unique properties of fluorinated compounds can sometimes present challenges in LC-MS analysis.[4]
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Interaction of the basic amine with residual silanols on the column. | Add a modifier like formic acid (0.1%) or triethylamine (0.1%) to the mobile phase. Use a column with end-capping or a different stationary phase. |
| Low Sensitivity | Poor ionization in the mass spectrometer. | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Try different ionization modes (ESI, APCI) and polarities (positive/negative). |
| Retention Time Shifts | Changes in mobile phase composition, column degradation, or temperature fluctuations. | Ensure consistent mobile phase preparation and adequate column equilibration between runs.[5] |
| Ion Suppression | Co-eluting matrix components interfering with ionization. | Improve sample cleanup before analysis. Adjust the chromatography to separate the analyte from interfering species.[6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol provides a general method for the acylation of the primary amine of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one with a carboxylic acid.
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or THF.
-
Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) and an amine base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol). Consider adding 0.1-1% triethylamine to the eluent to improve peak shape.
This guide provides a foundational understanding of the common challenges and solutions when working with 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. For more specific issues, consulting the primary literature for analogous transformations is always recommended.
References
-
Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(1), 1-28. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Scale-Up Synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
The introduction of a trifluoroethyl group into a lactam structure significantly alters the molecule's properties, often enhancing metabolic stability and lipophilicity, which is highly desirable in drug discovery.[1][2] However, the synthesis of this specific molecule presents a classic challenge of chemoselectivity and requires careful management of hazardous reagents, particularly during scale-up.
Core Synthetic Strategy: A Three-Step Approach
The primary challenge in synthesizing the target compound is the presence of two nucleophilic nitrogen atoms: the C3-primary amine and the N1-lactam amide. The primary amine is significantly more nucleophilic than the lactam nitrogen.[3] Therefore, a direct N1-alkylation of the unprotected 3-aminopyrrolidin-2-one is not feasible and would lead to a mixture of undesired products. The most logical and scalable approach involves a protection-alkylation-deprotection sequence.
Sources
Technical Support Center: Purification of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Welcome to the technical support center for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering purification challenges with this and structurally similar compounds. The methodologies described herein are grounded in established principles of organic chemistry to ensure robust and reproducible results.
Understanding the Challenge
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a polar, chiral molecule containing a basic amino group and a lactam functionality. These features, combined with the electron-withdrawing trifluoroethyl group, present a unique set of purification challenges. Common issues include the removal of starting materials, separation of diastereomers, and elimination of polar byproducts. This guide will address these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Assessment & Common Impurities
Question: What are the most likely impurities in my crude sample?
Answer: The impurity profile depends heavily on the synthetic route. However, for lactam syntheses of this nature, common impurities include[1][2]:
-
Unreacted Starting Materials: Precursors used in the synthesis.
-
Diastereomers: If any step in the synthesis is not perfectly stereoselective, you will have a mixture of diastereomers which can be difficult to separate.[3][4][5]
-
Ring-Opened Byproducts: Hydrolysis of the lactam ring can lead to the corresponding amino acid.
-
Reagent-Derived Impurities: Excess reagents or catalysts used in the reaction.
-
Solvent Residues: Residual solvents from the reaction or initial workup.[6]
A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is crucial to identify the number and nature of the impurities present.[6][7][8]
Troubleshooting Purification Strategies
Question: My primary impurity is a non-polar starting material. What is the most straightforward separation method?
Answer: For separating a polar product like 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one from non-polar or less polar impurities, an acid-base liquid-liquid extraction is the most effective initial step.[9][10][11] The basic amino group of your target compound allows for its selective transfer into an aqueous acidic layer, leaving non-basic impurities in the organic phase.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl).[9][12] The protonated amine salt of your product will move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded or processed further if it contains valuable materials.
-
Basification & Re-extraction: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is basic (pH 9-10).[11][12] This deprotonates the amine, making it less water-soluble.
-
Product Recovery: Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate or DCM) 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Question: My TLC/LC-MS shows two very close spots/peaks with the same mass, likely diastereomers. How can I separate them?
Answer: Separating diastereomers requires a higher-resolution technique than simple extraction. Flash column chromatography is the standard approach.[3][5] Due to the polar and basic nature of the amine, special considerations are necessary to achieve good separation and avoid common issues like peak tailing.
Workflow for Diastereomer Separation
Sources
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 8. agilent.com [agilent.com]
- 9. vernier.com [vernier.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Managing Stereochemistry in 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the nuanced challenges of controlling stereochemistry in this critical synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a troubleshooting and FAQ format.
The Core Stereochemical Challenge
The synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one presents a primary stereochemical hurdle: the creation and maintenance of the chiral center at the C3 position of the pyrrolidinone ring. The trifluoroethyl group at the N1 position can exert significant electronic and steric influence, complicating stereocontrol. Achieving high enantiomeric or diastereomeric excess is paramount, as the biological activity of downstream pharmaceutical agents often depends on a single, specific stereoisomer.
The main challenges include:
-
Initial Stereocontrol: Establishing the C3 stereocenter with the desired (R) or (S) configuration.
-
Diastereoselectivity: When the synthetic route involves creating the C3 amine from a precursor like a β-keto lactam, controlling the facial selectivity of a reduction is critical.
-
Racemization: The α-proton to the carbonyl group is susceptible to deprotonation, especially under non-optimal pH conditions, leading to loss of stereochemical purity.[1][2]
Below is a generalized workflow illustrating a common synthetic approach where stereochemistry must be managed.
Caption: General workflow for stereoselective synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, providing explanations and actionable solutions.
Question 1: I am seeing poor diastereoselectivity during the reduction of the 3-keto-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one precursor to the corresponding 3-hydroxy intermediate. How can I improve this?
Root Cause Analysis: Poor diastereoselectivity in the reduction of a β-keto lactam stems from the reducing agent's inability to preferentially attack one face of the planar ketone. This can be due to insufficient steric hindrance to direct the approach, suboptimal reaction temperatures, or an inappropriate choice of reducing agent and solvent.
Solutions:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) often provide poor selectivity. More sterically demanding hydride sources can significantly improve facial selectivity.
-
Recommendation: Use bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). Their large steric profile forces the hydride to approach from the less hindered face of the molecule, leading to higher diastereomeric excess (d.e.).
-
Causality: The trifluoroethyl group on the nitrogen and other ring substituents create a specific conformational bias. Bulky reagents are more sensitive to this bias.
-
-
Temperature Control: Reduction reactions are often highly sensitive to temperature.
-
Protocol: Perform the reduction at low temperatures, typically between -78 °C and -40 °C. Lower temperatures enhance the energy difference between the diastereomeric transition states, amplifying the selectivity.[3]
-
In-Process Control (IPC): Monitor the reaction by thin-layer chromatography (TLC) or HPLC at regular intervals. Quench the reaction only after the starting material is fully consumed to avoid side reactions.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
-
Recommendation: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for these types of reductions.
-
Data-Driven Comparison of Reducing Agents:
| Reducing Agent | Typical Temperature | Common Solvents | Expected Outcome |
| Sodium Borohydride | 0 °C to RT | Methanol, Ethanol | Low d.e. (< 50:50) |
| Lithium Aluminium Hydride | 0 °C to RT | THF, Et₂O | Moderate d.e., risk of over-reduction |
| L-Selectride® | -78 °C | THF | High d.e. (> 90:10) |
| K-Selectride® | -78 °C | THF | High d.e. (> 90:10) |
Question 2: My final product shows significant racemization. What are the likely causes and how can I prevent it?
Root Cause Analysis: Racemization at the C3 position occurs via the formation of an achiral enolate intermediate.[2] This is most often caused by exposure to acidic or basic conditions, particularly during workup or purification. The α-proton at C3 is acidic due to its position between a carbonyl group and an amino group (or its protected form).
Mechanisms of Racemization:
-
Base-Catalyzed: A base can deprotonate the C3 position, forming a planar enolate. Re-protonation can occur from either face, leading to a racemic mixture.[1][4]
-
Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen can be protonated, which facilitates enolization and subsequent racemization.
Caption: Base-catalyzed racemization mechanism.
Prevention Strategies:
-
pH Control During Workup:
-
Protocol: Maintain a pH range of 6.5-7.5 during all aqueous workup steps. Use buffered solutions (e.g., phosphate buffer) instead of strong acids or bases for quenching and extraction.
-
Expert Tip: If an acidic or basic extraction is unavoidable, perform it quickly at low temperatures (0-5 °C) and immediately neutralize the solution.
-
-
Purification Method:
-
Recommendation: Prioritize silica gel chromatography with neutral solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). Avoid using silica gel that is acidic or treated with ammonia unless absolutely necessary and validated.
-
Alternative: If the compound is sensitive, consider using a different stationary phase like alumina (neutral or basic grade) or reverse-phase chromatography.
-
-
Protecting Group Stability:
-
Consideration: Ensure the chosen protecting group for the C3-amino function is stable under all reaction and purification conditions. For example, a Boc group is labile to strong acid, and its removal could expose the free amine, which might itself influence the acidity of the C3 proton.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy to ensure high enantiomeric excess (e.e.) from the start?
For building the pyrrolidinone ring with inherent chirality, two primary strategies are highly effective: using a chiral auxiliary or employing an asymmetric catalyst.
-
Chiral Auxiliary Approach: This involves temporarily attaching a chiral molecule to your acyclic precursor.[5][6] This auxiliary directs the stereochemical outcome of a key bond-forming reaction, such as a Michael addition or a cycloaddition.[7][8] Oppolzer's sultams and Evans' oxazolidinones are classic examples that can deliver high diastereoselectivity.[9] The auxiliary is removed in a later step.
-
Asymmetric Catalysis: This involves using a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to favor the formation of one enantiomer over the other during a key cyclization or functionalization step.[10] This method is often more atom-economical.
Q2: How do I definitively determine the absolute configuration of my final product?
Verifying the absolute stereochemistry is a critical final step.
-
X-Ray Crystallography: This is the gold standard. If you can grow a suitable crystal of your final product or a derivative, X-ray analysis provides unambiguous proof of its three-dimensional structure.
-
Chiral HPLC: You can compare the retention time of your product to a certified reference standard of the known (R) or (S) isomer on a chiral column.
-
Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration in solution by comparing the experimental spectrum to one predicted by quantum chemical calculations.
-
Chemical Correlation: Convert your product through a series of stereochemically unambiguous reactions into a known compound whose absolute configuration has already been established.
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3-Keto-pyrrolidinone using L-Selectride®
Objective: To reduce a 3-keto-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one intermediate to the corresponding 3-hydroxy derivative with high diastereoselectivity.
Materials:
-
3-keto-pyrrolidinone substrate
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and a rubber septum.
-
Dissolution: Dissolve the 3-keto-pyrrolidinone substrate (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated NaHCO₃ solution dropwise at -78 °C.
-
Oxidative Workup: Allow the mixture to warm to 0 °C. Add 3 M NaOH solution (4.0 eq) followed by the slow, dropwise addition of 30% H₂O₂ (4.0 eq), keeping the temperature below 20 °C. This step is crucial to break down the borane complexes.
-
Extraction: Stir the mixture for 1 hour, then transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC. Purify by column chromatography.
References
- Benchchem. (n.d.). Application Notes and Protocols for Stereoselective β-Lactam Synthesis: An Overview of Available Methods.
- Organic & Biomolecular Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- PubMed. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition.
- RSC Publishing. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. RSC Publishing.
- Sci-Hub. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition.
- PubMed. (2020). Ni-Catalyzed asymmetric reduction of α-keto-β-lactams via DKR enabled by proton shuttling.
- PubMed. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors.
- ACS Publications. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
- Chemical Communications. (n.d.). Asymmetric [3+2]-cyclization of α-imino amide surrogates to construct 3,4-diaminopyrrolidine-2,5-diones. RSC Publishing.
- (n.d.). Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives.
- ResearchGate. (n.d.). Proposed mechanisms for racemization and related processes.
- ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds.
- NIH. (n.d.). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration.
- PubMed. (1999). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain.
- Organic Chemistry Portal. (n.d.). Lactam synthesis.
- NIH. (n.d.). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids.
- ResearchGate. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones.
- (n.d.). (PDF) Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones.
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Wikipedia. (n.d.). Racemization.
- (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
- RSC Publishing. (n.d.). Diastereoselective formation of β-lactams via a three-component reaction.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it.
- (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
- Google Patents. (n.d.). US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]
- 7. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition / Organic & Biomolecular Chemistry, 2007 [sci-hub.st]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
Technical Support Center: 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Welcome to the technical support center for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a molecule possessing a lactam ring, a primary amine, and a trifluoroethyl group, its stability profile is influenced by several factors. This resource will help you anticipate and address potential degradation-related challenges in your work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most likely degradation pathways for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one?
A1: Based on its chemical structure, the primary degradation pathways are expected to be hydrolysis of the lactam ring, oxidation of the primary amine, and potentially thermal and photolytic degradation. The trifluoroethyl group is relatively stable but can influence the molecule's overall thermal decomposition profile.
Q2: How does the trifluoroethyl group affect the stability of the molecule?
A2: The strong carbon-fluorine bonds in the trifluoroethyl group generally impart high thermal stability to that part of the molecule.[1] However, the electron-withdrawing nature of this group can influence the reactivity of the adjacent lactam nitrogen and the overall electron distribution in the molecule, potentially affecting its susceptibility to hydrolysis and other degradation pathways.
Q3: What are the expected products of hydrolytic degradation?
A3: Hydrolysis of the γ-lactam ring, a common degradation route for such structures, would lead to ring-opening.[2][3] Under acidic or basic conditions, this would likely yield 4-amino-2-((2,2,2-trifluoroethyl)amino)butanoic acid.
Q4: Is this compound sensitive to air or light?
A4: The primary amine group makes the compound susceptible to oxidative degradation, which can be accelerated by exposure to air (oxygen), especially in the presence of metal ions or elevated temperatures.[4][5] Amide-containing compounds can also be sensitive to light (photodegradation), which can initiate radical-based degradation pathways.[6] Therefore, it is recommended to store the compound under an inert atmosphere and protected from light.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
Appearance of new peaks in your HPLC, UPLC, or GC analysis that are not present in the initial analysis of the compound.
-
A decrease in the peak area of the parent compound over time.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolytic Degradation | The lactam ring is susceptible to hydrolysis, especially in aqueous solutions or in the presence of acidic or basic residues.[2][7] This will result in the formation of the ring-opened amino acid derivative. | 1. Control pH: Ensure your solutions are buffered to a neutral pH if possible. If the experiment requires acidic or basic conditions, be aware of the potential for degradation and consider running time-course studies to monitor it. 2. Solvent Choice: If possible, use aprotic solvents for storage and non-aqueous experimental conditions. 3. Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. |
| Oxidative Degradation | The primary amine is prone to oxidation, which can be catalyzed by trace metal ions, light, or elevated temperatures.[4][8] This can lead to a variety of degradation products. | 1. Inert Atmosphere: Handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Antioxidants: In some formulations, the addition of antioxidants may be considered, but their compatibility must be verified. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial. |
| Thermal Degradation | Although the trifluoroethyl group is thermally stable, the overall molecule may degrade at elevated temperatures, such as in a GC inlet or during heating in solution.[9][10] | 1. Optimize GC Conditions: If using gas chromatography, lower the inlet temperature and use a shorter, more inert column if possible. 2. Limit Heat Exposure: Avoid prolonged heating of solutions containing the compound. |
| Photodegradation | Exposure to UV or even ambient light can cause degradation of the amide functionality.[6] | 1. Protect from Light: Use amber vials or wrap containers in aluminum foil for all solutions. 2. Work in a Dark Environment: Minimize exposure to light during sample preparation and handling. |
Forced Degradation Studies: A Practical Guide
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12]
Experimental Protocol: Forced Degradation of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
Keep one sample at room temperature and another at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.[2]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Keep one sample at room temperature for 24 hours.
-
If degradation is rapid, cool the sample and analyze immediately. If slow, heat to 60°C.[2]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.[7]
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Dissolve the stressed solid for analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze a control sample stored in the dark.
-
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
-
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Figure 1. Potential degradation pathways for the target molecule.
Forced Degradation Workflow
Caption: Figure 2. Workflow for conducting forced degradation studies.
References
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. Available at: [Link]
- Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification.Books.
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Thermal degradation of fluoropolymers. Fluoride Action Network. Available at: [Link]
-
The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland. Available at: [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Available at: [Link]
-
Some pyrrolidone derivatives. Canadian Science Publishing. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
-
Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. ResearchGate. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
(PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]
-
Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available at: [Link]
Sources
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- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. drum.lib.umd.edu [drum.lib.umd.edu]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. nva.sikt.no [nva.sikt.no]
- 9. pubs.acs.org [pubs.acs.org]
- 10. turi.org [turi.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. onyxipca.com [onyxipca.com]
Validation & Comparative
A Comparative Guide to the Chiral Analysis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one via HPLC
For researchers and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail—it is fundamental to its pharmacological activity and safety profile. The compound 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a key building block in medicinal chemistry, possesses a stereocenter at the C3 position of the pyrrolidinone ring. The presence of a basic amino group and a highly electronegative trifluoroethyl moiety presents unique challenges and opportunities for its enantioselective analysis.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the chiral resolution of this compound. We will move beyond simple protocols to explore the causality behind methodological choices, offering a framework for robust and reliable method development.
The Analytical Challenge: Understanding the Molecule
The structure of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one dictates the strategy for its chiral separation. Key considerations include:
-
Basicity: The primary amine at the C3 position is a basic center. In unbuffered mobile phases, this can lead to strong interactions with residual silanols on silica-based stationary phases, causing severe peak tailing and poor resolution.
-
Fluorination: The trifluoroethyl group significantly alters the molecule's electronic properties and polarity. While it can be a liability, it can also be leveraged for unique chromatographic interactions, particularly with fluorinated stationary phases.[1][2]
-
Chromophoric Properties: The molecule lacks a strong UV chromophore, which may necessitate the use of derivatization to enhance detection sensitivity or the use of alternative detectors like mass spectrometry (MS).
Methodological Comparison: Direct vs. Indirect Approaches
The separation of enantiomers by HPLC can be broadly categorized into two strategies: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).[3][4]
Method A: Direct Enantioseparation on Chiral Stationary Phases (CSPs)
This is often the preferred method due to its simplicity, as it avoids additional sample preparation steps.[3] The success of this approach hinges entirely on the selection of an appropriate CSP and mobile phase.
Causality of CSP Selection:
Polysaccharide-based CSPs are the workhorses of chiral separations, demonstrating broad applicability for a vast range of compounds, including cyclic amines.[3][5][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex chiral environment. Separation is achieved through a combination of transient interactions, including:
-
Hydrogen Bonding: The amide linkages in the pyrrolidinone ring and the primary amine can act as hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: The polar C=O and C-N bonds contribute to this mechanism.
-
π-π Stacking: While the molecule itself lacks an aromatic ring, polysaccharide phases with phenylcarbamate derivatives can still offer effective recognition sites.
-
Steric Hindrance: The enantiomers fit differently into the chiral grooves of the polysaccharide polymer, leading to differential retention.
Recommended CSPs for Initial Screening:
-
Amylose-based: e.g., Chiralpak® AD, Chiralpak® AS
-
Cellulose-based: e.g., Chiralcel® OD, Chiralcel® OJ
These columns often exhibit complementary enantioselectivities, making them an excellent starting point for method development.[4][7]
Mobile Phase Optimization:
For a basic analyte like 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, operating in Normal Phase (NP) mode is typically the most successful strategy.
-
Eluent System: A mixture of a non-polar alkane (e.g., n-hexane) and a polar alcohol modifier (e.g., isopropanol or ethanol) is standard. A starting condition of 90:10 (v/v) n-hexane/isopropanol is recommended.[5]
-
The Critical Role of the Basic Additive: To counteract the basicity of the analyte's amino group and ensure sharp, symmetrical peaks, the addition of a small amount of a basic modifier to the mobile phase is essential. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.2% (v/v) is highly effective.[4][8]
Method B: Indirect Analysis via Pre-column Derivatization
The indirect approach involves reacting the racemic amine with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[3]
Causality of CDA Selection:
An ideal CDA for this application should react quantitatively with the primary amine under mild conditions. A common and highly effective agent is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA).[9]
-
Mechanism: FDAA reacts with the primary amine to form stable diastereomeric derivatives.
-
Advantages:
-
Enhanced Detection: The dinitrophenyl group is a strong chromophore, dramatically increasing UV absorbance and detection sensitivity.[9]
-
Achiral Column: Eliminates the need for expensive chiral columns.
-
High Selectivity: The resulting diastereomers often exhibit large separation factors on standard C18 columns.
-
-
Disadvantages:
-
Additional Sample Prep: Introduces an extra step, which can be a source of error.
-
Reaction Purity: The CDA must be 100% enantiomerically pure.
-
Reaction Kinetics: The reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other).
-
Performance Comparison: Experimental Data
The following tables summarize hypothetical yet representative experimental data for the chiral analysis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one using the discussed methodologies.
Table 1: Performance on Polysaccharide-Based CSPs (Direct Method)
| Parameter | Chiralcel® OD-H | Chiralpak® AD-H |
| Mobile Phase | n-Hexane/Ethanol/DEA (90:10:0.1) | n-Hexane/Isopropanol/DEA (85:15:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Retention Factor (k'₁) | 2.8 | 3.5 |
| Selectivity (α) | 1.25 | 1.40 |
| Resolution (Rs) | 2.1 | 3.2 |
| Analysis Time | ~12 min | ~15 min |
Table 2: Performance on Achiral C18 Column (Indirect Method with FDAA Derivatization)
| Parameter | Value |
| Column | Standard C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Retention Factor (k'₁) | 6.2 (Diastereomer 1) |
| Selectivity (α) | 1.18 |
| Resolution (Rs) | 4.5 |
| Analysis Time | ~25 min (including gradient) |
Visualization of Method Selection and Workflow
The choice between direct and indirect methods depends on the specific analytical goals, such as sample throughput, required sensitivity, and available instrumentation.
Caption: Decision workflow for selecting a chiral HPLC method.
Caption: Interactions leading to enantioseparation on a CSP.
Experimental Protocols
The following protocols are designed to be self-validating, providing a robust starting point for method development.
Protocol 1: Direct Chiral HPLC Method
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Filter through a 0.45 µm filter and degas thoroughly.
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the racemic standard of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in the mobile phase to a concentration of 1 mg/mL.
-
System Suitability:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard.
-
Verify that the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.
-
-
Analysis: Once system suitability is confirmed, inject the analytical samples.
Protocol 2: Indirect Chiral HPLC Method via FDAA Derivatization
-
Derivatization Procedure:
-
To 50 µL of a 1 mg/mL solution of the amine in acetone, add 100 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 20 µL of 1 M HCl.
-
Dilute with the mobile phase initial conditions before injection.
-
-
Column: Standard C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC System Setup:
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 340 nm
-
Injection Volume: 10 µL
-
-
System Suitability:
-
Equilibrate the column with the initial gradient conditions.
-
Inject the derivatized racemic standard.
-
Verify the separation of the two diastereomer peaks with a resolution (Rs) ≥ 2.0.
-
-
Analysis: Inject the derivatized samples for analysis.
Conclusion and Recommendations
Both direct and indirect HPLC methods offer viable pathways for the chiral analysis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
-
The Direct Method using a polysaccharide-based CSP is recommended for routine analysis and quality control due to its speed and simplicity. The key to success is the use of a basic modifier in a normal-phase eluent system to ensure good peak shape and reproducibility.
-
The Indirect Method via derivatization is a powerful alternative, particularly when high sensitivity is required or when a chiral column is not available. It transforms the separation into a more straightforward reversed-phase analysis, often yielding excellent resolution.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, balancing the need for throughput, sensitivity, and available resources. A preliminary screening of both approaches, as outlined in this guide, will provide the empirical data needed to select the most robust and reliable method for your application.
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (2025). Benchchem.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. (2025). Benchchem.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025).
- Rapid Method Development for Chiral Separation in Drug Discovery Using Sample Pooling and Supercritical Fluid Chromatography-Mass Spectrometry. (2003). PubMed.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidin-2-one Scaffold and Trifluoroethyl Moiety
The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Its rigid, five-membered lactam structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The introduction of an amino group at the 3-position further enhances its potential for forming key interactions with protein residues.
The strategic incorporation of fluorine-containing groups, such as the 2,2,2-trifluoroethyl moiety at the N1 position, is a well-established strategy in modern drug design. The trifluoromethyl group can significantly modulate a compound's physicochemical properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.
-
Lipophilicity: The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to enhanced binding interactions with target proteins.
This guide will delve into the available experimental data to compare the efficacy of various 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one based compounds and their analogs, providing a foundation for future research and development in this promising chemical space.
Comparative Efficacy Analysis: A Data-Driven Overview
While direct head-to-head comparative studies on a wide range of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one derivatives are limited in publicly available literature, we can synthesize data from various sources to build a comparative picture. The following sections will analyze the efficacy of related compounds, drawing inferences about the potential impact of the trifluoroethyl group.
Inferred Impact of N-Trifluoroethyl Substitution
The introduction of a trifluoroethyl group at the N1-position of the pyrrolidin-2-one ring is anticipated to influence biological activity. A recent review on trifluoromethylated lactams highlights that the introduction of a CF3 group significantly alters the physical and chemical properties of the parent molecule, which can have a profound impact on its therapeutic applications, including in the treatment of cancer, diabetes, and infectious diseases[1]. While specific data for the 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one core is scarce, the general principles of fluorine in medicinal chemistry suggest potential enhancements in potency and pharmacokinetic profiles.
Comparison with other N-Substituted 3-Aminopyrrolidin-2-one Analogs
To understand the potential advantages of the trifluoroethyl group, it is crucial to compare its hypothetical effects with other substituents at the N1 position. The nature of the substituent on the pyrrolidine nitrogen can dramatically alter the biological activity and target selectivity. For instance, in the context of kinase inhibitors, modifications at this position can influence interactions within the ATP-binding site.
Unfortunately, a lack of publicly available, direct comparative studies on a series of N-substituted 3-aminopyrrolidin-2-ones with consistent biological testing prevents the creation of a detailed quantitative comparison table at this time. Future research efforts should focus on synthesizing and evaluating a library of such compounds to elucidate clear structure-activity relationships (SAR).
Mechanistic Considerations and Signaling Pathways
The biological activity of 3-aminopyrrolidin-2-one derivatives is diverse and dependent on the specific substitutions on the core scaffold. Without specific data for the trifluoroethyl derivatives, we can extrapolate potential mechanisms of action based on related compounds.
For example, 3-aminopyridin-2-one-based compounds have been identified as inhibitors of mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy[2][3]. The 3-amino group in these scaffolds often forms key hydrogen bond interactions within the kinase hinge region.
Caption: Hypothetical signaling pathway for kinase inhibition.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of novel compounds.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one derivative)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Future Directions and Conclusion
The 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The incorporation of the trifluoroethyl group is a rational design strategy to potentially enhance metabolic stability and biological activity. However, the current body of publicly available literature lacks the specific, comparative efficacy data needed to fully realize the potential of this compound class.
To advance this field, future research should focus on:
-
Synthesis and Screening: The synthesis of a focused library of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one derivatives with diverse substitutions at other positions of the pyrrolidinone ring. This library should be screened against a panel of relevant biological targets (e.g., kinases, GPCRs, ion channels) to identify lead compounds.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR to understand the influence of different functional groups on efficacy and selectivity.
-
Head-to-Head Comparative Studies: Direct comparative studies of the most promising trifluoroethyl derivatives against non-fluorinated analogs and existing drugs to clearly demonstrate the benefits of the trifluoroethyl moiety.
-
In Vivo Efficacy and Pharmacokinetic Studies: Preclinical evaluation of lead compounds in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one based compounds and contribute to the development of new and improved medicines.
References
-
Matsuda, K., Nakagawa, S., Nakano, F., Inoue, M., & Mitsuhashi, S. (1987). Structure-activity relations of 4-fluoromethyl monobactams. Journal of Antimicrobial Chemotherapy, 19(6), 753–760. [Link]
-
Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2018). Bioorganic & Medicinal Chemistry, 26(11), 3021–3029. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2018). PubMed. [Link]
Sources
- 1. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one as a Synthetic Intermediate
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic campaign. This guide provides an in-depth validation of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a fluorinated lactam with significant potential in the synthesis of novel therapeutics. We will objectively compare its projected performance characteristics with established alternatives, supported by analogous experimental data from the scientific literature.
Introduction: The Strategic Importance of Fluorinated Pyrrolidinones
The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, five-membered ring system provides a valuable template for the spatial presentation of pharmacophoric groups. The introduction of an amino group at the 3-position furnishes a chiral β-amino acid surrogate, a highly sought-after building block for peptidomimetics and other biologically active molecules.
Furthermore, the strategic incorporation of a trifluoromethyl (CF3) group can dramatically enhance the pharmacological profile of a drug candidate. The CF3 group is known to improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and modulate the pKa of nearby functional groups, often leading to enhanced binding affinity and potency. The subject of this guide, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, combines these desirable features, making it a compelling, albeit underexplored, synthetic intermediate.
Proposed Synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Experimental Protocol: A Postulated Synthesis
The following protocol is a conceptualized procedure based on analogous transformations reported in the literature.
Part 1: Synthesis of N-Protected 3-Aminopyrrolidin-2-one
-
Michael Addition: To a solution of ethyl crotonate (1.0 eq) and dibenzylamine (1.1 eq) in an appropriate solvent (e.g., toluene), add a catalytic amount of a suitable chiral organocatalyst (e.g., a proline derivative, 10 mol%). Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction and purify the resulting Michael adduct by column chromatography.
-
Hydrolysis and Cyclization: Hydrolyze the ester of the purified adduct using standard conditions (e.g., LiOH in THF/water). Acidify the reaction mixture and extract the carboxylic acid. Subsequent activation of the carboxylic acid (e.g., with a carbodiimide) followed by intramolecular amide bond formation will yield the N-protected 3-aminopyrrolidin-2-one.
Part 2: N-Trifluoroethylation and Deprotection
-
N-Alkylation: To a solution of the N-protected 3-aminopyrrolidin-2-one in a polar aprotic solvent (e.g., DMF), add a base (e.g., NaH) followed by 2,2,2-trifluoroethyl iodide. Heat the reaction to drive it to completion.
-
Deprotection: The final step involves the removal of the protecting group from the 3-amino position. For a dibenzyl protecting group, this can be achieved by catalytic hydrogenation (e.g., H2, Pd/C).
-
Purification: The final product, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, can be purified by crystallization or column chromatography.
Comparative Analysis with Alternative Intermediates
To properly evaluate the potential of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, it is essential to compare it with established synthetic intermediates that serve a similar purpose. For this guide, we will consider two key alternatives:
-
Alternative A: (S)-3-Aminopyrrolidin-2-one: A non-fluorinated analog that is commercially available and widely used.
-
Alternative B: N-Boc-(S)-3-aminopyrrolidine: A common building block where the lactam has been reduced to a pyrrolidine.
| Feature | 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (Projected) | (S)-3-Aminopyrrolidin-2-one (Alternative A) | N-Boc-(S)-3-aminopyrrolidine (Alternative B) |
| Synthesis Complexity | Multi-step synthesis required. | Commercially available, but synthesis can be complex. | Commercially available; synthesis from protected glutamic acid is well-established. |
| Stereochemical Control | High, achievable through asymmetric catalysis. | High, typically derived from chiral pool starting materials. | High, derived from chiral pool starting materials. |
| Incorporation of CF3 Group | Integrated into the core scaffold. | Requires separate fluorination step on a downstream intermediate. | Requires separate fluorination step on a downstream intermediate. |
| Potential Applications | Peptidomimetics, enzyme inhibitors, CNS-active agents. | Peptidomimetics, γ-amino acid analogs. | Scaffolds for a wide range of drug targets. |
| Expected Physicochemical Impact | Increased lipophilicity and metabolic stability. | Baseline properties of the pyrrolidinone core. | More flexible scaffold compared to the lactam. |
In-Depth Look at an Alternative Synthesis: Asymmetric Hydrogenation
A highly efficient method for the synthesis of chiral 2,2,2-trifluoroethyl lactams has been reported, which could be adapted for the synthesis of our target molecule.[1] This approach utilizes the enantioselective hydrogenation of an α-trifluoromethylidene lactam.
Caption: Alternative synthetic strategy via asymmetric hydrogenation.
This catalytic method offers excellent enantioselectivities (up to 99.9% ee) and high turnover numbers.[1] The subsequent introduction of the 3-amino group could be achieved through α-bromination followed by an azide displacement and reduction sequence.
Conclusion: A Promising yet Uncharted Intermediate
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one represents a synthetic intermediate of high potential. The convergence of a stereodefined β-amino acid surrogate with the advantageous properties of a trifluoroethyl group makes it a compelling building block for the next generation of therapeutics. While its synthesis is not yet established in the literature, plausible and efficient routes can be devised based on modern synthetic methodologies.
The comparison with existing alternatives highlights its unique value proposition: the pre-installation of the trifluoroethyl moiety. This circumvents the often-challenging late-stage fluorination of complex molecules. For research teams venturing into novel chemical space, the investment in the synthesis of this intermediate could unlock new avenues for drug discovery, particularly in areas where metabolic stability and CNS penetration are key challenges. Further experimental validation is warranted to fully elucidate the performance and utility of this promising synthetic tool.
References
-
Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation. Organic Chemistry Frontiers. [1]
-
Asymmetric Synthesis and Antimicrobial Activity of Some New Mono and Bicyclic β-Lactams. Molecules. [2]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. NIH Public Access. [3]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [4]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. ProQuest. [5]
-
Novel and Recent Synthesis and Applications of β-Lactams. NIH Public Access. [6]
-
Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. [7]
-
Advances in the chemistry of β-lactam and its medicinal applications. NIH Public Access. [8]
-
Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed Sequential C(sp3)–H Functionalization. ResearchGate. [9]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH Public Access. [10]
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- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and Related Pyrrolidinone Analogs
In the landscape of modern drug discovery, the pyrrolidinone scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3] Its utility is vast, ranging from nootropic agents to potent enzyme inhibitors. This guide provides a comparative analysis of the biological activity of a specific, fluorinated derivative, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, against its non-fluorinated and structurally related pyrrolidinone counterparts. While direct experimental data for this specific trifluoroethyl derivative is not abundant in public literature, we can construct a robust predictive profile by examining the well-documented activities of its structural components: the 3-aminopyrrolidin-2-one core and the N-trifluoroethyl substituent.
Our analysis will be grounded in established principles of medicinal chemistry and supported by experimental data from analogous compounds, providing researchers and drug development professionals with a scientifically rigorous comparison.
The Pyrrolidinone Core: A Foundation for Diverse Biological Activity
The pyrrolidinone ring is a five-membered lactam that offers a unique combination of properties, making it a valuable scaffold in drug design. Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, which is often crucial for specific and high-affinity binding to biological targets.[2][3] Furthermore, the amide bond within the ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.[1]
The addition of an amino group at the 3-position, creating the 3-aminopyrrolidine scaffold, significantly expands the potential for biological interactions. This amino group can be a key pharmacophoric element, often involved in critical binding interactions with target proteins. Indeed, derivatives of 3-aminopyrrolidine have shown a wide range of activities, including:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The 3-aminopyrrolidine motif is a cornerstone of several marketed drugs for type 2 diabetes, such as vildagliptin and saxagliptin.[1][4][5][6] In these inhibitors, the amino group typically forms a key interaction with the catalytic site of the DPP-4 enzyme.
-
Chemokine Receptor 2 (CCR2) Antagonism: Novel 3-aminopyrrolidine derivatives have been synthesized and identified as potent antagonists of the human CCR2 receptor, which is implicated in inflammatory and autoimmune diseases.[7][8]
-
Kinase Inhibition: The (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy.[9]
The Impact of N-Substitution and Fluorination
The substituent at the 1-position (the nitrogen atom) of the pyrrolidinone ring plays a critical role in modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The Trifluoroethyl Group: A Tool for Enhanced Drug-like Properties
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties.[10][11][12][13] The 2,2,2-trifluoroethyl group, in particular, can confer several advantageous effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[14] This can increase the half-life of a drug in the body.
-
Lipophilicity and Permeability: The trifluoromethyl (CF3) group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and potentially the blood-brain barrier.[10][14]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or other electrostatic interactions.[11][14]
-
Conformational Control: The steric bulk of the trifluoroethyl group can influence the preferred conformation of the molecule, locking it into a bioactive shape.[12][13]
Comparative Analysis: 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one vs. Other Pyrrolidinones
Based on the established roles of the 3-aminopyrrolidin-2-one core and the N-trifluoroethyl substituent, we can project the biological activity profile of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in comparison to other pyrrolidinone derivatives.
Hypothetical Activity Profile
It is plausible that 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one could exhibit activity as a DPP-4 inhibitor, a CCR2 antagonist, or a kinase inhibitor, given that the core scaffold is known to be active against these targets. The key differentiator will be the influence of the trifluoroethyl group.
The following diagram illustrates the general structure-activity relationships discussed:
Caption: DPP-4 Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in DMSO. Perform serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.5) to create a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute recombinant human DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) to their final working concentrations in the assay buffer.
-
Reaction Incubation: In a 96-well plate, add the diluted test compound and the DPP-4 enzyme solution. Allow for a pre-incubation period of approximately 15 minutes at room temperature to permit compound binding to the enzyme.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate solution to all wells. Immediately begin kinetic measurement of fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm) over a period of 30-60 minutes.
-
Data Analysis: Determine the rate of reaction for each compound concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is yet to be widely published, a comparative analysis based on its constituent parts provides a strong foundation for predicting its potential pharmacological profile. The 3-aminopyrrolidin-2-one core suggests a likelihood of activity against targets such as DPP-4, CCR2, or various kinases. The N-trifluoroethyl substituent is anticipated to enhance its drug-like properties, potentially leading to improved metabolic stability, cell permeability, and binding affinity compared to non-fluorinated analogs.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of relevant biological targets to validate these predictions. Subsequent structure-activity relationship studies, exploring variations at the 3-position and on the pyrrolidinone ring, would further elucidate the therapeutic potential of this promising chemical scaffold.
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A Head-to-Head Comparison of Trifluoroethylated vs. Non-Fluorinated Pyrrolidinone Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for predictable and highly effective stereochemical control is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, remain a robust and reliable strategy for inducing chirality. Among these, pyrrolidinone-based auxiliaries, derived from the readily available chiral pool amino acid proline, have carved out a significant niche. This guide provides an in-depth, head-to-head comparison of two variants of this scaffold: the classic non-fluorinated (prolinol-derived) auxiliaries and their emerging trifluoroethylated counterparts. We will delve into the mechanistic underpinnings of their stereodirecting abilities, present comparative performance data, and provide detailed experimental protocols for their application.
The Pyrrolidinone Auxiliary: A Scaffold for Stereocontrol
The efficacy of pyrrolidinone-based chiral auxiliaries stems from their rigid, bicyclic chelated transition states formed upon enolization and reaction with an electrophile. The C2 substituent on the pyrrolidine ring acts as a powerful stereodirecting group, effectively shielding one face of the enolate and dictating the trajectory of the incoming electrophile. The non-fluorinated version, typically derived from (S)-prolinol, has a well-established track record in asymmetric alkylations, aldol reactions, and conjugate additions. The introduction of a trifluoroethyl group at this C2 position is a modern modification aimed at leveraging the unique steric and electronic properties of fluorine to potentially enhance stereoselectivity and reactivity.
Head-to-Head Performance Comparison: Asymmetric Alkylation
A crucial benchmark for any chiral auxiliary is its performance in the asymmetric alkylation of enolates, a fundamental C-C bond-forming reaction. Here, we compare the diastereoselectivity of N-propionyl derivatives of both a standard prolinol-derived auxiliary and discuss the anticipated performance of a trifluoroethylated analogue.
Non-Fluorinated Pyrrolidinone Auxiliary: Experimental Data
The non-fluorinated auxiliary, specifically (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, has been shown to provide good to excellent levels of diastereoselectivity in the alkylation of its N-propionyl derivative. The following data, collated from the literature, demonstrates its effectiveness with different electrophiles and the influence of Lewis acid additives.
| Electrophile | Lewis Acid Additive | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl Bromide | None | Moderate | ~70-80 |
| Benzyl Bromide | LiCl | 78% | High |
| Benzyl Bromide | Cp₂ZrCl₂ | 84% | High |
| n-Butyl Iodide | LiCl | 94% | High |
Data synthesized from a study on pyrrolidine-based chiral auxiliaries in asymmetric alkylation reactions.[1]
These results highlight the utility of the non-fluorinated pyrrolidinone auxiliary in achieving high levels of stereocontrol, particularly with the addition of chelating Lewis acids that help to rigidify the transition state.
Trifluoroethylated Pyrrolidinone Auxiliary: A Mechanistic Rationale for Enhanced Performance
While direct, side-by-side comparative quantitative data for the trifluoroethylated analogue in the same alkylation reaction is not extensively documented in the literature, we can make scientifically grounded predictions about its performance based on the well-understood effects of the trifluoromethyl group.[2][3][4][5]
Electronic Effects: The trifluoromethyl (CF₃) group is a potent electron-withdrawing group.[3] This has two significant consequences:
-
Increased Acidity: The acidity of the α-protons on the propionyl group is increased, potentially allowing for the use of milder bases for enolization or faster deprotonation.
-
Enolate Geometry: The electron-withdrawing nature of the CF₃ group can influence the geometry and stability of the resulting enolate, which can, in turn, affect the diastereoselectivity of the subsequent alkylation.
Steric Effects: The trifluoromethyl group is sterically demanding, comparable in size to an ethyl group.[2] This increased bulk at the C2 position of the pyrrolidinone auxiliary is expected to create a more sterically hindered environment on one face of the enolate. This enhanced steric shielding should more effectively block the approach of the electrophile from that face, leading to potentially higher diastereoselectivity.
Hypothesized Advantage: The combination of these steric and electronic effects suggests that the trifluoroethylated pyrrolidinone auxiliary could offer superior diastereoselectivity compared to its non-fluorinated counterpart. The more defined steric environment and altered electronics of the enolate are anticipated to lead to a greater energy difference between the transition states leading to the two possible diastereomers.
Experimental Protocols
The following are detailed, step-by-step methodologies for the asymmetric alkylation of an N-propionyl pyrrolidinone auxiliary. The protocol for the non-fluorinated auxiliary is based on established literature procedures, while the protocol for the trifluoroethylated auxiliary is a representative procedure that may require further optimization.
Protocol 1: Asymmetric Benzylation using a Non-Fluorinated Pyrrolidinone Auxiliary
Materials:
-
N-propionyl-(S)-2-(1-hydroxy-1-methylethyl)pyrrolidine
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous LiCl (1.2 equivalents).
-
Add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.
-
To this suspension, add N-propionyl-(S)-2-(1-hydroxy-1-methylethyl)pyrrolidine (1.0 equivalent) dissolved in a minimal amount of anhydrous THF.
-
Slowly add LDA (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the benzylated product.
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
Protocol 2: Hypothesized Asymmetric Benzylation using a Trifluoroethylated Pyrrolidinone Auxiliary
Materials:
-
N-propionyl-(S)-2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-propionyl-(S)-2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine (1.0 equivalent) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Analyze the diastereomeric excess by ¹⁹F NMR, ¹H NMR, or chiral HPLC.
Visualization of Stereocontrol and Workflow
Caption: Stereodirecting model for the non-fluorinated pyrrolidinone auxiliary.
Caption: Hypothesized effects of the trifluoroethyl group on stereoselectivity.
Caption: General experimental workflow for asymmetric alkylation.
Cleavage of the Pyrrolidinone Auxiliary
A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. For N-acyl pyrrolidinone auxiliaries, several methods are available, with the choice depending on the desired functional group.
-
To obtain the carboxylic acid: Mild hydrolytic conditions are typically employed. Lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is often effective for cleaving N-acyl auxiliaries without epimerization of the newly formed stereocenter.
-
To obtain the alcohol: Reductive cleavage using reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can directly furnish the corresponding chiral primary alcohol.
-
To obtain the aldehyde: Partial reduction with a milder hydride reagent, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, can yield the chiral aldehyde.
The cleavage of the ether linkage in prolinol-derived auxiliaries can be more challenging and may require harsher conditions, such as treatment with strong acids like HBr or BBr₃.[6][7][8] Care must be taken to choose conditions that are compatible with the functionality present in the rest of the molecule.
Conclusion and Future Outlook
Both non-fluorinated and trifluoroethylated pyrrolidinone auxiliaries are valuable tools in the synthetic chemist's arsenal. The classic, prolinol-derived auxiliaries offer a reliable and well-documented route to a wide range of chiral building blocks, with a substantial body of literature to guide their application.
The trifluoroethylated variants, while less explored, present an exciting frontier. The unique steric and electronic properties imparted by the trifluoromethyl group offer the potential for enhanced diastereoselectivity and modified reactivity. While further systematic, comparative studies are needed to fully quantify these advantages, the mechanistic principles strongly suggest that these "next-generation" auxiliaries could offer superior performance in challenging asymmetric transformations. For researchers and drug development professionals, the choice between these two classes of auxiliaries will depend on the specific synthetic challenge, the desired level of stereocontrol, and the novelty of the chemical space being explored. The continued investigation into fluorinated chiral auxiliaries is a promising avenue for the advancement of asymmetric synthesis.
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PubMed Central. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]
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NIH. Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation. [Link]
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PubMed. N-acyldihydropyridones as synthetic intermediates. A stereoselective synthesis of acyclic amino alcohols containing multiple chiral centers. [Link]
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A Comparative Guide to the Cross-Reactivity of Novel 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Derivatives as Potential Dipeptidyl Peptidase-4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the cross-reactivity profiles of a novel class of compounds, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one derivatives, hypothesized as potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document outlines the critical importance of comprehensive cross-reactivity studies, provides detailed experimental protocols, and compares the hypothetical performance of these novel derivatives against established DPP-4 inhibitors.
Introduction: The Promise and Perils of DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), they enhance glucose-dependent insulin secretion and suppress glucagon release. The pyrrolidine scaffold is a versatile component in drug discovery, known to impart favorable pharmacological properties.[3][4] The novel 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one backbone represents a promising chemical starting point for the development of next-generation DPP-4 inhibitors with potentially improved efficacy and safety profiles.
However, the therapeutic success of any new DPP-4 inhibitor hinges on its selectivity. Off-target activity can lead to unforeseen adverse drug reactions (ADRs).[1][5] For instance, inhibition of related proteases, such as DPP-8 and DPP-9, has been associated with toxicity in preclinical models. Furthermore, interactions with other drug classes, like those targeting the renin-angiotensin-aldosterone system (RAAS), have been linked to an increased risk of angioedema.[6] Therefore, a rigorous evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy.
This guide will explore a hypothetical cross-reactivity assessment of three lead candidates from the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one series: Compound A, Compound B, and Compound C. Their profiles will be compared to the well-characterized DPP-4 inhibitors: Sitagliptin, Saxagliptin, Linagliptin, and Alogliptin.
Designing a Comprehensive Cross-Reactivity Study
A robust cross-reactivity study should be designed to identify potential off-target interactions early in the drug development pipeline. The following experimental workflow provides a systematic approach to characterizing the selectivity of our novel derivatives.
Comparative Analysis of DPP-4 Inhibitors
The following tables present hypothetical data for our novel compounds alongside published data for existing DPP-4 inhibitors.
In Vitro Enzyme Inhibition Profiles
This table summarizes the inhibitory potency (IC50) of the test compounds against the primary target (DPP-4) and key off-target homologues (DPP-8 and DPP-9). High selectivity for DPP-4 over DPP-8 and DPP-9 is a critical safety feature.[1]
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| Compound A | 1.2 | >10,000 | >10,000 | >8333 | >8333 |
| Compound B | 2.5 | 8,500 | >10,000 | 3400 | >4000 |
| Compound C | 0.8 | 500 | 1,200 | 625 | 1500 |
| Sitagliptin | 19 | >19,000 | >19,000 | >1000 | >1000 |
| Saxagliptin | 0.6 | 320 | 580 | 533 | 967 |
| Linagliptin | 1 | >10,000 | >10,000 | >10000 | >10000 |
| Alogliptin | <10 | >10,000 | >10,000 | >1000 | >1000 |
Data for marketed drugs are representative values from literature.
Interpretation: Compound A and Compound B exhibit excellent selectivity profiles, comparable or superior to existing DPP-4 inhibitors. Compound C, while highly potent against DPP-4, shows significantly lower selectivity against DPP-8 and DPP-9, raising a potential safety flag that would require further investigation in cellular and in vivo models.
Secondary Pharmacology Screening (Broad Panel)
A broad secondary pharmacology panel is essential to uncover unexpected off-target interactions. The following table presents hypothetical results from a standard safety panel, indicating the percentage of inhibition at a screening concentration of 10 µM.
| Target | Compound A (% Inhibition) | Compound B (% Inhibition) | Compound C (% Inhibition) | Potential Clinical Implication |
| α2-adrenoceptor | 5 | 8 | 62 | Hypotension, Sedation |
| hERG Potassium Channel | <5 | <5 | 12 | Cardiac Arrhythmia |
| Muscarinic M1 Receptor | 2 | 4 | 3 | Low Risk |
| Angiotensin Converting Enzyme (ACE) | <2 | <2 | <2 | Low risk of direct interaction |
Interpretation: Compound A and Compound B show a clean profile with minimal off-target activity. Compound C demonstrates significant inhibition of the α2-adrenoceptor, a characteristic seen in some pyrrolidin-2-one derivatives with antihypertensive effects.[7][8] This could be an undesirable side effect for a diabetes therapy or a potential polypharmacological advantage, depending on the target patient population.
Detailed Experimental Protocols
DPP Enzyme Inhibition Assay
Objective: To determine the IC50 values of the test compounds against human recombinant DPP-4, DPP-8, and DPP-9.
Materials:
-
Human recombinant DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate: Gly-Pro-AMC
-
Assay buffer: Tris-HCl, pH 7.5
-
Test compounds and reference inhibitors
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the microplate wells.
-
Add 20 µL of the respective DPP enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate.
-
Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a four-parameter logistic fit.
Broad Panel Secondary Pharmacology Screening
Objective: To assess the off-target activity of the test compounds against a panel of receptors, ion channels, transporters, and non-DPP enzymes.
Methodology: This screening is typically outsourced to a specialized contract research organization (CRO). A standard panel, such as the SafetyScreen44™ from Eurofins or a similar offering, is utilized. The compounds are typically tested at a concentration of 10 µM in duplicate, and the results are reported as the percentage of inhibition of ligand binding (for receptors) or enzyme activity.
Mechanistic Insights and Signaling Pathways
Understanding the potential downstream effects of off-target inhibition is crucial. For instance, the inhibition of DPP-8 and DPP-9 can interfere with T-cell activation and immune responses.
Conclusion and Future Directions
The hypothetical cross-reactivity profiling of the novel 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one derivatives demonstrates the critical importance of early and comprehensive selectivity assessment. Compound A and Compound B emerge as promising candidates with high selectivity, warranting further preclinical development. In contrast, Compound C highlights the potential for off-target activities, even within a structurally related series, underscoring the need for a multi-faceted screening approach.
Future studies should focus on cell-based functional assays to confirm the in vitro findings and in vivo animal models to assess the physiological consequences of any observed off-target engagement. By integrating these rigorous cross-reactivity studies into the drug discovery process, we can enhance the likelihood of developing safer and more effective therapies for type 2 diabetes.
References
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Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity. European Journal of Pharmacology. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
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Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available at: [Link]
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Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain? medRxiv. Available at: [Link]
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Interaction between dipeptidyl-peptidase-4 inhibitors and drugs acting on renin angiotensin aldosterone system for the risk of angioedema: a pharmacovigilance assessment using disproportionality and interaction analyses. ResearchGate. Available at: [Link]
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Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain? OUCI. Available at: [Link]
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Adverse event profiles of dipeptidyl peptidase-4 inhibitors. BMC Pharmacology and Toxicology. Available at: [Link]
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A Comparative Benchmarking Guide: Evaluating 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Against Established DPP-4 Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, against a panel of well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. The strategic evaluation of a new chemical entity's potency, selectivity, and mechanism of action is paramount in drug discovery. This document outlines the requisite experimental protocols and data interpretation to rigorously assess the therapeutic potential of this novel pyrrolidinone derivative.
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][6] These incretins are released from the gut in response to food intake and act to increase insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][3][7] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced glycemic control in patients with type 2 diabetes mellitus.[1][3][4][5] The pyrrolidine ring is a common structural motif in many bioactive compounds, including several established DPP-4 inhibitors.[8][9]
The compound of interest, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, shares structural similarities with known DPP-4 inhibitors, suggesting it may act on the same target. This guide details the necessary in vitro assays to confirm this hypothesis and to quantitatively compare its inhibitory profile with that of market-approved "gliptins."
The Incretin Pathway and DPP-4 Inhibition
To understand the significance of DPP-4 inhibition, it is crucial to visualize its role in the incretin pathway.
Caption: The incretin effect and the mechanism of DPP-4 inhibitors.
Part 1: In Vitro Potency Assessment
The initial and most critical step is to determine the half-maximal inhibitory concentration (IC50) of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one against DPP-4. This will be benchmarked against the IC50 values of Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin, which will be determined concurrently to ensure data consistency.
Experimental Protocol: DPP-4 Enzymatic Assay
A fluorometric assay is recommended for its high sensitivity.[10][11]
Objective: To determine the IC50 value of the test compound and known inhibitors against recombinant human DPP-4.
Materials:
-
Recombinant Human DPP-4
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing NaCl and EDTA[6]
-
Test Compound: 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
-
Reference Inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide range of concentrations.
-
Assay Setup:
-
Blank wells: Assay buffer and substrate only.
-
Control wells (100% activity): Assay buffer, DPP-4 enzyme, and substrate.
-
Test wells: Assay buffer, DPP-4 enzyme, substrate, and varying concentrations of the test compound or reference inhibitors.
-
-
Reaction Initiation: Add the DPP-4 enzyme to the appropriate wells, followed by the substrate to initiate the reaction. The final volume in each well should be uniform (e.g., 100 µL).[2]
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the specified wavelengths.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
The results of the potency assessment should be summarized in a clear and concise table.
| Compound | Target Enzyme | IC50 (nM) |
| 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | DPP-4 | Experimental Value |
| Sitagliptin | DPP-4 | Experimental Value |
| Vildagliptin | DPP-4 | Experimental Value |
| Saxagliptin | DPP-4 | Experimental Value |
| Linagliptin | DPP-4 | Experimental Value |
Part 2: Selectivity Profiling
High selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, is a crucial safety and efficacy parameter for DPP-4 inhibitors.[12] Off-target inhibition can lead to undesirable side effects.
Experimental Protocol: Selectivity Assays
The protocol for selectivity assays is similar to the DPP-4 potency assay, with the substitution of the target enzyme.
Objective: To determine the IC50 values of the test compound against DPP-8 and DPP-9.
Materials:
-
Recombinant Human DPP-8 and DPP-9
-
Appropriate fluorogenic substrates for DPP-8 and DPP-9
-
The same assay buffer and instrumentation as for the DPP-4 assay.
Procedure: Follow the same procedure as the DPP-4 enzymatic assay, using the respective enzymes and substrates for DPP-8 and DPP-9.
Data Presentation: Selectivity Ratios
The selectivity of the compound is typically expressed as the ratio of the IC50 for the off-target enzyme to the IC50 for the target enzyme.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | From Part 1 | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Sitagliptin | From Part 1 | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Vildagliptin | From Part 1 | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Saxagliptin | From Part 1 | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Linagliptin | From Part 1 | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
Part 3: Mechanism of Inhibition
Understanding whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive, provides valuable insights into the drug-target interaction.
Experimental Workflow: Determining the Mechanism of Inhibition
Caption: A simplified workflow for elucidating the mechanism of enzyme inhibition.
Experimental Protocol: Enzyme Kinetics
Objective: To determine the kinetic parameters (Km and Vmax) of DPP-4 in the presence and absence of the inhibitor.
Procedure:
-
Perform the DPP-4 enzymatic assay as described in Part 1.
-
For each concentration of the inhibitor (including zero), vary the concentration of the substrate (Gly-Pro-AMC).
-
Measure the initial reaction velocity (V) at each substrate concentration.
-
Plot 1/V versus 1/[Substrate] to generate Lineweaver-Burk plots.
-
Analyze the plots to determine the mechanism of inhibition.
Part 4: Comparative Pharmacokinetic Profiles of Benchmark Inhibitors
While in vivo pharmacokinetic studies of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one are beyond the scope of this initial benchmarking guide, a summary of the key pharmacokinetic parameters of the established inhibitors provides context for the desired profile of a new drug candidate.
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin |
| Bioavailability | ~87% | ~85% | ~67% | ~30%[13][14] |
| Tmax (hours) | 1-4 | 1.7 | 2 | ~1.5[12] |
| Half-life (hours) | 12.4 | 1.5-3 | 2.5 | >100 (terminal)[13][14] |
| Metabolism | Minimally metabolized | Hydrolysis | CYP3A4/5[15] | Minimally metabolized[13][16] |
| Excretion | Primarily renal | Renal and hepatic | Renal and hepatic[15] | Primarily non-renal[12][17] |
Conclusion
This guide provides a systematic approach to the initial in vitro characterization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one as a potential DPP-4 inhibitor. By benchmarking its potency, selectivity, and mechanism of action against established drugs, researchers can make informed decisions about its potential for further development as a therapeutic agent for type 2 diabetes. The successful execution of these protocols will provide a robust dataset to support the progression of this novel compound through the drug discovery pipeline.
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Sitagliptin - Wikipedia. (n.d.). Retrieved from [Link]
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Graefe-Mody, U., Rose, P., & Retlich, S. (2012). Clinical pharmacokinetics and pharmacodynamics of linagliptin. Clinical Pharmacokinetics, 51(7), 411–427. Retrieved from [Link]
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What is the mechanism of Sitagliptin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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What is the mechanism of action of Sitagliptin? - Dr.Oracle. (2025, February 18). Retrieved from [Link]
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Sitagliptin - Uses, How it Works and Side Effects - Diabetes UK. (n.d.). Retrieved from [Link]
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Forst, T., & Bramlage, P. (2014). Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations. Expert Opinion on Drug Metabolism & Toxicology, 10(2), 209–220. Retrieved from [Link]
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Benefits of Sitagliptin Mechanism of action and dosage for diabetes - Enanti Labs. (n.d.). Retrieved from [Link]
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Graefe-Mody, U., Friedrich, C., Port, A., Ring, A., Retlich, S., Heise, T., & Woerle, H. J. (2011). Linagliptin for the treatment of type 2 diabetes (pharmacokinetic evaluation). Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1543–1554. Retrieved from [Link]
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Pharmacology of Linagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 7). Retrieved from [Link]
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Fura, A., Feng, J., Tawa, G., Ryono, H., & Humphreys, W. G. (2011). Saxagliptin: a selective DPP-4 inhibitor for the treatment of type 2 diabetes mellitus. Expert Opinion on Drug Metabolism & Toxicology, 7(2), 229–240. Retrieved from [Link]
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Potency determination of the vildagliptin and linagliptin marketed dosage form. (2016). ResearchGate. Retrieved from [Link]
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Lawrence, B., Meng, W., & Tawa, G. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 2. Retrieved from [Link]
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Kadowaki, T., & Ohtani, T. (2014). Profile of saxagliptin in the treatment of type 2 diabetes: focus on Japanese patients. Drug Design, Development and Therapy, 8, 805–818. Retrieved from [Link]
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Matheeussen, V., Lambeir, A. M., Jungraithmayr, W., De Meester, I., & Van der Veken, P. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. Clinica Chimica Acta, 413(3-4), 456–461. Retrieved from [Link]
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Matheeussen, V., Lambeir, A. M., Jungraithmayr, W., De Meester, I., & Van der Veken, P. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. Clinica Chimica Acta, 413(3-4), 456–461. Retrieved from [Link]
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Barnett, A. H. (2009). Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Current Medical Research and Opinion, 25(6), 1385–1399. Retrieved from [Link]
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Chen, Y., Li, M., & Zhang, Y. (2025). Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis. Journal of Translational Medicine, 23(1), 123. Retrieved from [Link]
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Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(10), 1239–1252. Retrieved from [Link]
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Shajan, A., & Menon, S. (2018). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 52(5), 425–431. Retrieved from [Link]
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Rahman, M. M., & Akhter, S. (2018). Characterization and Compatibility Studies of Different Rate Retardant Polymer Loaded Microspheres by Solvent Evaporation Technique: In Vitro-In Vivo Study of Vildagliptin as a Model Drug. Journal of Pharmaceutical Sciences, 107(1), 227–237. Retrieved from [Link]
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Yüzbaşıoğlu, D., & Çelik, M. (2019). In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin. Drug and Chemical Toxicology, 42(5), 518–526. Retrieved from [Link]
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Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. (2024). MDPI. Retrieved from [Link]
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3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one 50mg. (n.d.). Dana Bioscience. Retrieved from [Link]
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Migliore, M., & Di Marzo, V. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1602–1614. Retrieved from [Link]
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Raimondi, M. V., & Schillaci, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]
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Raimondi, M. V., & Schillaci, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
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The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl). (n.d.). Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Yoshida, M., & Osada, H. (2018). Recent advances in target identification of bioactive natural products. Bioscience, Biotechnology, and Biochemistry, 82(12), 2055–2063. Retrieved from [Link]
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Villhauer, E. B., & Brinkman, J. A. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. Retrieved from [Link]
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Abonia, R., & Insuasty, B. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 9(5), 843–852. Retrieved from [Link].gov/30108967/)
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
In the landscape of modern drug development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental pillar of safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of the primary analytical techniques for ascertaining the enantiomeric purity of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a chiral building block of significant interest. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE), offering not just protocols, but the scientific rationale behind the experimental choices.
The Significance of Enantiomeric Purity in Drug Development
The stereochemistry of a molecule can have profound implications for its pharmacological and toxicological properties. For a chiral molecule like 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst case, elicit adverse effects. Therefore, the ability to accurately quantify the enantiomeric composition is paramount throughout the drug development pipeline, from asymmetric synthesis and process optimization to final product formulation.
Comparative Overview of Analytical Techniques
The choice of analytical technique for determining enantiomeric excess is often a balance of factors including sample matrix, required sensitivity, available instrumentation, and the need for derivatization. The following sections provide a detailed comparison of the most pertinent methods for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
| Technique | Principle | Derivatization | Throughput | Sensitivity | Key Advantages | Potential Challenges |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Often required to introduce a chromophore and improve separation. | Moderate | High (UV, MS detection) | Wide applicability, well-established, high resolution. | Method development can be time-consuming, requires chiral columns. |
| Chiral GC | Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase. | Usually necessary to increase volatility and enable separation. | High | Very High (FID, MS detection) | Excellent resolution for volatile compounds, high sensitivity. | Limited to thermally stable and volatile compounds, derivatization adds complexity. |
| ¹⁹F NMR | Different chemical environments of fluorine nuclei in enantiomers in a chiral environment, leading to distinct signals. | Not required (direct analysis). Can be enhanced with chiral solvating agents (CSAs). | Very High | Moderate to High | Rapid, non-destructive, no derivatization needed for this molecule. | Requires access to an NMR spectrometer, sensitivity can be lower than chromatographic methods. |
| Chiral CE | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Generally not required. | High | High | Fast analysis times, low sample and solvent consumption, high efficiency. | Sensitivity can be limited by the small injection volume, reproducibility can be challenging. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations due to its versatility and high resolving power. For 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, which lacks a strong chromophore, pre-column derivatization is a strategic choice to enhance UV detection and improve chiral recognition on the stationary phase.
Causality Behind Experimental Choices: The derivatization step is crucial for two reasons: it introduces a UV-active moiety for sensitive detection, and it creates diastereomers that can be more readily separated on a chiral stationary phase. The choice of a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is based on its proven efficacy in resolving a wide range of chiral amines and their derivatives through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[1]
Figure 1: Workflow for Chiral HPLC Analysis.
Experimental Protocol: Pre-column Derivatization with p-Toluenesulfonyl Chloride (PTSC)
-
Sample Preparation: Dissolve approximately 10 mg of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in 1 mL of a suitable organic solvent (e.g., acetonitrile).
-
Derivatization Reaction: To the sample solution, add 1.5 equivalents of p-toluenesulfonyl chloride and 2.0 equivalents of a non-chiral base (e.g., triethylamine).
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or achiral HPLC).
-
Work-up: Quench the reaction with a small amount of water and extract the derivatized product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid, a mild base, and brine, then dry over anhydrous sodium sulfate.
-
Final Preparation: Evaporate the solvent and redissolve the residue in the HPLC mobile phase for analysis.
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two diastereomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity. Similar to HPLC, derivatization is typically required for amines to improve their volatility and chromatographic behavior.
Causality Behind Experimental Choices: Derivatization with a chiral reagent like (S)-N-(trifluoroacetyl)prolyl chloride (TFAPC) converts the enantiomers into diastereomers with different volatilities and interactions with the chiral stationary phase. A Chirasil-Val column is often employed for the separation of amino acid derivatives due to its ability to form transient diastereomeric complexes through hydrogen bonding.
Figure 2: Workflow for Chiral GC Analysis.
Experimental Protocol: Derivatization with (S)-N-(trifluoroacetyl)prolyl chloride (TFAPC)
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the analyte in a suitable solvent like dichloromethane (100 µL).
-
Derivatization: Add a solution of (S)-N-(trifluoroacetyl)prolyl chloride in dichloromethane and a tertiary amine base (e.g., triethylamine).
-
Reaction: Heat the mixture at a moderate temperature (e.g., 60 °C) for 30-60 minutes.
-
Sample Clean-up: After cooling, the reaction mixture can often be directly injected into the GC, or a simple work-up with washing and drying can be performed if necessary.
GC Conditions:
-
Column: Chirasil-Val (e.g., 25 m x 0.25 mm ID)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 280 °C
Data Analysis: The enantiomeric excess is determined by the ratio of the peak areas of the resulting diastereomers.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of a trifluoroethyl group in the target molecule makes ¹⁹F NMR a particularly attractive method for determining enantiomeric excess. This technique is often rapid, non-destructive, and may not require derivatization.
Causality Behind Experimental Choices: The three fluorine atoms of the trifluoroethyl group act as a sensitive probe. In a chiral environment, the fluorine nuclei of the two enantiomers become diastereotopic and may exhibit different chemical shifts. This effect can be enhanced by the addition of a chiral solvating agent (CSA), which forms transient, non-covalent diastereomeric complexes with the analyte enantiomers, leading to a greater separation of their ¹⁹F NMR signals.[2][3] The large chemical shift dispersion of ¹⁹F NMR often results in baseline-resolved signals, allowing for accurate integration.[4][5]
Figure 3: Workflow for ¹⁹F NMR Analysis.
Experimental Protocol: Direct ¹⁹F NMR with a Chiral Solvating Agent (CSA)
-
Sample Preparation: In a clean NMR tube, dissolve an accurately weighed amount of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Addition of CSA (if necessary): If the signals of the enantiomers are not resolved in the initial spectrum, add a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent) in small increments until baseline separation of the ¹⁹F signals is achieved.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the fluorine nuclei for accurate quantification.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
Data Analysis: The enantiomeric excess is determined by the integration of the two distinct ¹⁹F NMR signals corresponding to the two enantiomers.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful separation technique that offers high efficiency and rapid analysis times with minimal solvent consumption. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Causality Behind Experimental Choices: Cyclodextrins are commonly used as chiral selectors in CE due to their toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior.[6] They form transient inclusion complexes with the enantiomers of the analyte. The different binding constants and/or mobilities of these diastereomeric complexes in the electric field lead to their separation. For a basic compound like 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a low pH buffer is used to ensure the analyte is protonated and positively charged.
Figure 4: Workflow for Chiral Capillary Electrophoresis.
Experimental Protocol: Chiral CE with a Cyclodextrin Selector
-
Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte (BGE).
-
BGE Preparation: Prepare a BGE, for example, a 50 mM phosphate buffer at pH 2.5. Dissolve the chiral selector, such as β-cyclodextrin, in the BGE at an optimized concentration (e.g., 10-30 mM).
-
Sample Preparation: Dissolve the analyte in the BGE or a compatible solvent at a suitable concentration.
-
CE Analysis:
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject the sample using either hydrodynamic or electrokinetic injection.
-
Apply a high voltage (e.g., 15-25 kV) across the capillary.
-
Monitor the separation using a UV detector, typically at a low wavelength (e.g., 200-210 nm) for non-chromophoric compounds.
-
Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.
Conclusion and Recommendations
The determination of the enantiomeric excess of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can be effectively achieved by several analytical techniques. The choice of the most suitable method will depend on the specific requirements of the analysis.
-
For routine, high-throughput analysis where instrumentation is available, ¹⁹F NMR is highly recommended due to its speed, simplicity (no derivatization), and the inherent sensitivity of the fluorine nucleus in the target molecule.
-
Chiral HPLC offers a robust and widely accessible alternative, especially when high sensitivity is required. The necessity of derivatization adds a step to the workflow but also provides an opportunity to enhance detectability.
-
Chiral GC is an excellent choice for trace analysis, provided the derivatized analyte is thermally stable.
-
Chiral CE stands out for its rapid method development and low consumption of reagents and solvents, making it a "greener" alternative.
It is always advisable to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose. For critical applications, confirmation of the enantiomeric excess by a second, orthogonal technique is a good scientific practice.
References
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- Wiley Analytical Science. (2018).
- University of Ottawa. (n.d.). 19Flourine NMR.
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- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Wang, B., et al. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry.
- Jang, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed.
- Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Kim, H., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters.
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- O'Brien, A. G., & Rovis, T. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.
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- Kim, H., et al. (2020).
- ResearchGate. (2008). ChemInform Abstract: From Amino Acids to Fused Chiral Pyrrolidines and Piperidines via the INOC Route | Request PDF.
- Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Juniper Publishers.
- Liu, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Li, H., et al. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.
- W. J. Lough, I. W. Wainer. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Han, J., & Timperman, A. T. (n.d.). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. PMC.
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A Comparative Guide to Peer-Reviewed Methods for the Analysis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Introduction:
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chiral lactam derivative with potential significance in pharmaceutical development due to its unique structural features, including a trifluoroethyl group that can modulate physicochemical properties. As with any novel compound in the drug development pipeline, robust and reliable analytical methods are paramount for its characterization, quantification, and quality control. This guide provides a comparative overview of established, peer-reviewed analytical techniques that can be adapted and validated for the comprehensive analysis of this specific molecule. While no published methods exist for this exact compound, this document synthesizes proven methodologies for analogous structures—chiral amines, lactams, and fluorinated compounds—to provide a strong foundation for method development and validation.
The analytical challenges presented by 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one include its polarity, the presence of a stereocenter, and the need for sensitive detection in potentially complex matrices. This guide will explore High-Performance Liquid Chromatography (HPLC) for chiral and achiral separation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal characterization, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. Each section will detail the underlying principles, provide an adaptable experimental protocol, and discuss the rationale behind key procedural steps, ensuring a scientifically sound approach to your analytical needs.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The presence of a stereocenter at the 3-position of the pyrrolidinone ring necessitates an analytical method capable of separating and quantifying the enantiomers. Chiral HPLC is the industry standard for this purpose. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). For a polar, amphoteric molecule like the target analyte, macrocyclic glycopeptide-based CSPs are an excellent starting point.
Expertise & Experience: The Rationale Behind CSP Selection
Unlike polysaccharide-based CSPs, which often require non-polar mobile phases and derivatization for polar analytes, macrocyclic glycopeptides like teicoplanin possess ionic groups.[1] This makes them compatible with aqueous and polar organic mobile phases, ideal for the direct analysis of underivatized amino acids and their derivatives.[1][2] The teicoplanin selector offers multiple interaction modes—ionic, hydrogen bonding, and steric—which are crucial for resolving the enantiomers of polar compounds.[2]
Experimental Protocol: Chiral HPLC with a Teicoplanin-Based CSP
This protocol is adapted from established methods for the separation of underivatized amino acids.[1][2]
1. HPLC System and Column:
- System: A standard HPLC or UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
- Column: Astec® CHIROBIOTIC® T (teicoplanin-based), 25 cm x 4.6 mm, 5 µm particle size.
2. Mobile Phase Preparation:
- Prepare a mobile phase of Methanol:Water:Formic Acid (e.g., 80:20:0.1, v/v/v). The use of a volatile acid like formic acid makes this method compatible with mass spectrometry.[1]
- Causality: The organic modifier (methanol) and its concentration are critical variables. For teicoplanin-based CSPs, a "U-shaped" retention profile is often observed, where retention is high at both very high and very low organic concentrations.[1] The optimal percentage should be determined empirically to maximize resolution. Formic acid is added to protonate the amino group, leading to better-defined ionic interactions with the CSP.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 210 nm (for the amide chromophore) or ELSD if UV sensitivity is low.
- Injection Volume: 5 µL.
4. Sample Preparation:
- Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter through a 0.45 µm syringe filter before injection.
5. Method Validation:
- The method must be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[3][4]
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development and optimization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
For quantifying low concentrations of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in complex matrices such as plasma or during impurity profiling, LC-MS/MS offers unparalleled sensitivity and selectivity. The primary challenge for this molecule is its high polarity, which can lead to poor retention on traditional reversed-phase (RP) columns.
Expertise & Experience: Overcoming Analytical Hurdles
Highly polar and water-soluble amines often exhibit poor retention on RP-LC columns and can suffer from ion suppression in the mass spectrometer.[5] Two primary strategies can overcome this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds.
-
Derivatization: Reacting the primary amine with a hydrophobic reagent can significantly improve its retention on RP columns and enhance its ionization efficiency.[6][7]
This guide will focus on a derivatization approach using benzoyl chloride, a well-established reagent for amines that yields stable derivatives suitable for LC-MS/MS analysis.[7]
Experimental Protocol: LC-MS/MS with Pre-column Derivatization
This protocol is based on a validated method for the analysis of biogenic amines in complex samples.[7]
1. Derivatization Step:
- To 100 µL of sample (or standard), add 200 µL of 2 M NaOH.
- Add 10 µL of benzoyl chloride.
- Vortex for 1 minute and incubate at 30°C for 20 minutes.
- Add 20 µL of saturated NaCl solution to stop the reaction.
- Extract the derivative with 500 µL of diethyl ether.
- Evaporate the ether layer to dryness and reconstitute in 100 µL of the initial mobile phase.
- Causality: The basic conditions (NaOH) deprotonate the primary amine, making it nucleophilic for reaction with benzoyl chloride. The hydrophobic benzoyl group drastically increases the compound's affinity for the C18 stationary phase.
2. LC-MS/MS System:
- System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from ~30% B to 95% B over several minutes.
- Flow Rate: 0.3 mL/min.
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive ESI. The benzoyl derivative will readily form a protonated molecule [M+H]⁺.[7]
- MRM Transitions: The specific precursor ion (the [M+H]⁺ of the derivatized analyte) and product ions must be determined by infusing a standard solution. This provides high selectivity.
LC-MS/MS Analysis Workflow
Caption: Workflow for quantitative LC-MS/MS analysis via derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an excellent orthogonal technique for the identification and quantification of the target analyte, particularly for impurity profiling. Due to the low volatility of the amino lactam, derivatization is mandatory to allow for analysis by GC.
Expertise & Experience: Derivatization for GC Analysis
The primary amine and the lactam structure can be targeted for derivatization. Silylation is a common approach, but for amines, acylation with reagents like trifluoroacetic anhydride (TFAA) can be very effective. This converts the polar N-H bond into a less polar, volatile amide. GC-MS analysis of pyrrolidinone derivatives has been successfully demonstrated in various studies.[8][9][10][11]
Experimental Protocol: GC-MS with TFAA Derivatization
This protocol is adapted from general procedures for the GC-MS analysis of amine-containing compounds.
1. Derivatization Step:
- Evaporate the sample solvent to dryness under a stream of nitrogen.
- Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature and evaporate the excess reagent under nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.
2. GC-MS System:
- System: A standard GC-MS system with an electron ionization (EI) source.
- Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Scan Mode: Full scan (e.g., m/z 40-500) for identification.
3. Data Analysis:
- The EI mass spectrum of the derivatized analyte will show characteristic fragmentation patterns. The loss of the trifluoroethyl group and cleavage of the pyrrolidinone ring are expected fragmentation pathways that can be used for structural confirmation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for the unambiguous structural confirmation of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's structure.
Expertise & Experience: Key NMR Experiments
-
¹H NMR: Will confirm the presence of all protons and their connectivity through spin-spin coupling. The diastereotopic protons of the CH₂CF₃ group will appear as a complex multiplet.
-
¹³C NMR: Will identify all unique carbon atoms, including the carbonyl carbon of the lactam and the carbons of the trifluoroethyl group.
-
¹⁹F NMR: This is crucial for confirming the trifluoroethyl moiety. It will typically show a triplet due to coupling with the adjacent CH₂ protons. The chemical shift is highly characteristic of the CF₃ group.[12][13]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if required by the spectrometer setup.
2. NMR Acquisition:
- Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquire 2D COSY, HSQC, and HMBC spectra to establish correlations and confirm the structure.
Comparison of Analytical Methods
| Parameter | Chiral HPLC | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Primary Use | Enantiomeric Purity | Quantification in Complex Matrices, Impurity Profiling | Orthogonal Identification, Impurity Profiling | Definitive Structure Elucidation |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) | High (ng/mL) | Low (mg) |
| Selectivity | High for enantiomers | Very High (with MRM) | High | Very High |
| Sample Prep | Simple (dissolve & filter) | Complex (derivatization, extraction) | Complex (derivatization) | Simple (dissolve) |
| Key Advantage | Resolves enantiomers directly | Best for trace-level quantification | Orthogonal to LC methods | Unambiguous structure confirmation |
| Key Limitation | Not ideal for trace analysis | Does not inherently separate enantiomers (requires chiral LC) | Requires derivatization; thermal instability can be an issue | Low throughput, requires pure sample |
Trustworthiness: The Imperative of Method Validation
Every analytical protocol described must be treated as a starting point for a rigorous validation process. A method is only trustworthy if it is proven to be suitable for its intended purpose through documented evidence.[14] The validation should be performed in accordance with the International Council on Harmonisation (ICH) Q2(R1) guidelines and should encompass the following parameters:[3][4]
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[3][4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
By systematically validating the chosen analytical technique, researchers and drug development professionals can ensure the generation of reliable, reproducible, and accurate data, which is the cornerstone of scientific integrity and regulatory compliance.
References
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Validation of Impurity Methods, Part II. (2014). Available at: [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Available at: [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Available at: [Link]
-
Analytical method validation: A brief review. (n.d.). Available at: [Link]
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Trifluoroethylation reactions of secondary amines. (n.d.). ResearchGate. Available at: [Link]
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SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. (n.d.). ResearchGate. Available at: [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). Annex Publishers. Available at: [Link]
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Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. (2004). Semantic Scholar. Available at: [Link]
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GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. (n.d.). ResearchGate. Available at: [Link]
-
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). MDPI. Available at: [Link]
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GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. (2016). PubMed. Available at: [Link]
-
Perfluoroethyl amines from the electrochemical fluorination of trimethylamine. Nmr and vibrational spectra of new fluoroalkyl amines. (1981). Sci-Hub. Available at: [Link]
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Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (n.d.). Archipel UQAM. Available at: [Link]
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Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). National Institutes of Health. Available at: [Link]
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Access to optically active tetrafluoroethylenated amines based on[3][14]-proton shift reaction. (n.d.). National Institutes of Health. Available at: [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017). Available at: [Link]
-
Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. (2017). ResearchGate. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
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Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2013). ResearchGate. Available at: [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
For researchers and professionals engaged in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this fluorinated pyrrolidinone derivative, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: A Hazard Profile
To develop a robust disposal plan, we must first anticipate the potential hazards of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one based on its chemical structure.
-
Pyrrolidinone Core: Pyrrolidinone derivatives can exhibit a range of biological activities and potential toxicities. Some are known skin and eye irritants.[1][2][3]
-
Amino Group: The presence of an amino group can confer basic properties and potential reactivity with acids.
-
Trifluoroethyl Group: The trifluoromethyl group is a common moiety in pharmaceuticals that can enhance metabolic stability. However, the strong carbon-fluorine bond makes these compounds persistent in the environment.[4] The thermal decomposition of fluorinated compounds can also release toxic gases such as hydrogen fluoride.
Given these structural features, it is prudent to assume that 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one may be an irritant, potentially toxic, and environmentally persistent.
Core Disposal Principles and Regulatory Compliance
The disposal of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one must adhere to a hierarchy of regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from "cradle-to-grave."[5] State and local regulations may impose even stricter requirements.[5]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures. They will provide specific guidance based on your location's regulations and available disposal facilities.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
1. Personal Protective Equipment (PPE):
Before handling the compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Nitrile or neoprene gloves are recommended. Given the lack of specific permeation data, consider double-gloving. Always inspect gloves for any signs of degradation or tearing before and during use.
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities, a chemical-resistant apron should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's EHS department.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[6] Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.
3. Spill Management:
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
4. Final Disposal:
-
Licensed Waste Hauler: The collected hazardous waste must be disposed of through a licensed hazardous waste management company. Your EHS department will coordinate the pickup and disposal.
-
Incineration: High-temperature incineration is a common and effective method for the destruction of fluorinated organic compounds.[7] The high temperatures are necessary to break the strong carbon-fluorine bonds.[4]
-
Hazardous Waste Landfill: In some cases, disposal in a specially designed hazardous waste landfill may be an option.[7] However, this method only contains the chemical and does not destroy it.[7]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Caption: Disposal workflow for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
Quantitative Data Summary for Structurally Similar Compounds
The following table provides a summary of key safety and disposal information for related pyrrolidinone compounds to inform the handling of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.
| Parameter | 2-Pyrrolidone | Pyrrolidine | General Recommendation for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
| Primary Hazard | Skin and eye irritant.[3] | Flammable liquid, causes severe skin burns and eye damage. | Assume potential for skin/eye irritation and toxicity. Handle with care. |
| Primary Disposal Method | Dispose of as hazardous waste according to local regulations.[3] | Dispose of contents/container to an authorized hazardous or special waste collection point.[8][9] | Treat as hazardous waste. Do not dispose of down the drain or in regular trash. |
| Spill Response | Absorb with inert material and collect for disposal.[3] | Contain and absorb with vermiculite or other absorbent material. Collect in a flammable waste container.[8] | Use inert absorbent material, collect in a sealed container for hazardous waste disposal. |
| PPE | Safety spectacles, protective gloves.[3] | Protective gloves, clothing, eye, and face protection.[8] | Chemical splash goggles, appropriate gloves, and a lab coat are the minimum requirements. |
Conclusion: A Culture of Safety
The responsible disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and a commitment to a sustainable research environment. By adhering to these guidelines and fostering a proactive relationship with your institution's EHS department, you can ensure that your groundbreaking research does not come at the cost of safety or environmental health. Always prioritize caution, and when in doubt, seek expert guidance.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- BenchChem. (n.d.). Navigating the Safe Disposal of 5-Hydroxy-2-pyrrolidone: A Procedural Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- International Labour Organization & World Health Organization. (2021). ICSC 0562 - PYRROLIDONE.
- Apollo Scientific. (n.d.). Pyrrolidine - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyrrolidine.
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Navigating the Safe Handling of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: A Guide for Laboratory Professionals
This guide provides essential safety and handling protocols for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a compound of interest in contemporary drug discovery and development. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, this document synthesizes critical safety information based on the known hazards of its structural analogs, including substituted pyrrolidinones and fluorinated amine compounds. Adherence to these guidelines is paramount to ensuring the safety of all laboratory personnel.
The unique structure of this molecule, which combines a reactive amino group, a pyrrolidinone core, and a trifluoroethyl moiety, necessitates a cautious and well-informed approach. The trifluoroethyl group, in particular, introduces the potential for metabolic liabilities and unique toxicological considerations associated with organofluorine compounds.[1][2][3] Therefore, the following procedures are designed to mitigate risks at every stage of handling, from receipt to disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of an amino group and the general reactivity of similar small molecules, it is prudent to treat 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one as a hazardous substance. The primary risks are anticipated to be severe skin and eye irritation or burns, and potential toxicity if inhaled or ingested.[4][5] The United States Department of Labor defines personal protective equipment (PPE) as equipment worn to minimize exposure to hazards that cause serious workplace injuries and illnesses.[6]
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard. | Must meet ANSI Z87.1 standards. Ensure a snug fit to prevent any splashes from reaching the eyes.[7][8] |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. A disposable, polyethylene-coated polypropylene gown is recommended for enhanced protection. | Ensure the lab coat is fully buttoned.[8] |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any signs of degradation or perforation before use. It is best practice to change gloves every 30-60 minutes or immediately upon contamination.[8][9] Employ proper glove removal techniques to prevent skin contact. |
| Respiratory Protection | Typically not required under normal laboratory conditions with adequate engineering controls (e.g., a certified chemical fume hood). | If working in a poorly ventilated area or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[7][8] |
| Footwear | Closed-toe shoes are mandatory. Safety footwear with chemical resistance is recommended. | Perforated shoes, sandals, or similar footwear are strictly prohibited in the laboratory.[9] |
Safe Handling and Operational Workflow
A systematic approach to handling 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is crucial for minimizing exposure risk. The following workflow outlines the key steps from preparation to post-handling procedures.
Step-by-Step Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood.
-
Ensure all required PPE is correctly donned before handling the compound.
-
Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Dispose of waste in appropriately labeled containers.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a labeled, sealed container for proper disposal.[7] |
Disposal Plan
All waste containing 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste collection.[12]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. All waste disposal must comply with local, state, and federal regulations.
Conclusion
The principles of prudent laboratory practice—hazard assessment, appropriate use of engineering controls and PPE, and adherence to established protocols—are the cornerstones of safely handling novel chemical entities like 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. By integrating the guidance in this document into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound and foster a culture of safety and scientific excellence.
References
- Santa Cruz Biotechnology. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. PubChem.
- Sigma-Aldrich. (2024, March 7). N-(2-Aminoethyl)
- Fisher Scientific. (n.d.).
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 549-551.
- BenchChem. (2025). Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone.
- AK Scientific, Inc. (n.d.). (S)-3-(Boc-amino)
- Sigma-Aldrich. (2024, August 7). (±)
- TCI EUROPE N.V. (2024, December 2).
- Fisher Scientific. (n.d.). 1-(2-Aminoethyl)
- Mészáros, D., et al. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 23(19), 11547.
- Trihydro Corporation. (2020, November 19). Chemical PPE.
- National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Fisher Scientific. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- ResearchGate. (2025, August 6). Metabolism and Toxicity of Fluorine Compounds.
- ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- ChemicalBook. (2022, August 11). 3-N-BOC-AMINO-1-[2-AMINO-1-(3-AMINO-PHENYL)
- ChemScene. (n.d.). 2-(2,2,2-Trifluoroethyl)pyrrolidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
